Benzyl 2-methyl-4-oxopiperidine-1-carboxylate
Description
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Properties
IUPAC Name |
benzyl 2-methyl-4-oxopiperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO3/c1-11-9-13(16)7-8-15(11)14(17)18-10-12-5-3-2-4-6-12/h2-6,11H,7-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKUKIRSAMUEXPP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)CCN1C(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10677500 | |
| Record name | Benzyl 2-methyl-4-oxopiperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10677500 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
849928-34-3 | |
| Record name | Benzyl 2-methyl-4-oxopiperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10677500 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzyl 2-methyl-4-oxopiperidine-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Structure Elucidation of 1-Cbz-2-methylpiperidin-4-one
A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals
Abstract
The piperidine ring is a fundamental scaffold in a vast number of natural products and pharmaceutically active compounds, with piperidin-4-ones serving as crucial intermediates in their synthesis.[1][2][3] This guide provides a comprehensive, in-depth analysis of the methodologies employed to elucidate and confirm the structure of 1-Cbz-2-methylpiperidin-4-one, a key building block in medicinal chemistry. We will move beyond a simple recitation of techniques, instead focusing on the "why" behind experimental choices and the logical framework that underpins a robust structural assignment. This document is designed to equip researchers with the practical and theoretical knowledge necessary to confidently characterize this and similar heterocyclic systems.
Table of Contents
-
Introduction: The Significance of the Piperidone Core
-
Molecular Formula and Preliminary Data
-
Vibrational Spectroscopy: The Infrared (IR) Signature
-
3.1. Theoretical Underpinnings
-
3.2. Experimental Protocol
-
3.3. Data Interpretation
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structure Elucidation
-
4.1. ¹H NMR: Mapping the Proton Environment
-
4.2. ¹³C NMR: Probing the Carbon Skeleton
-
4.3. 2D NMR Techniques: Unraveling Connectivity
-
4.3.1. COSY: Through-Bond Proton-Proton Correlations
-
4.3.2. HSQC: Direct Carbon-Proton Correlations
-
4.3.3. HMBC: Long-Range Carbon-Proton Correlations
-
-
-
Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation
-
5.1. Ionization Techniques and Rationale
-
5.2. Fragmentation Analysis
-
-
X-ray Crystallography: The Definitive Proof
-
6.1. When is it Necessary?
-
6.2. The Crystallization Challenge
-
6.3. Interpreting the Crystal Structure
-
-
Integrated Data Analysis: A Self-Validating Approach
-
References
Introduction: The Significance of the Piperidone Core
Substituted piperidines are ubiquitous in medicinal chemistry, exhibiting a wide range of biological activities.[4][5] The 4-piperidone moiety, in particular, is a versatile synthetic intermediate, allowing for diverse functionalization at the C-4 position.[3][6] The presence of the N-Cbz (carboxybenzyl) protecting group provides stability and allows for controlled synthetic transformations, while the methyl group at the C-2 position introduces a chiral center, a critical feature for stereospecific drug design. Accurate and unambiguous structure elucidation of 1-Cbz-2-methylpiperidin-4-one is therefore a prerequisite for its successful application in any synthetic campaign.
Molecular Formula and Preliminary Data
The journey of structure elucidation begins with the fundamental molecular formula, C₁₄H₁₇NO₃, and a molecular weight of 247.29 g/mol . This information is typically obtained from high-resolution mass spectrometry (HRMS) and elemental analysis.
Vibrational Spectroscopy: The Infrared (IR) Signature
Theoretical Underpinnings
Infrared (IR) spectroscopy is a rapid and effective technique for identifying the presence of key functional groups within a molecule.[7] By measuring the absorption of infrared radiation, we can detect the characteristic vibrational frequencies of specific bonds. For 1-Cbz-2-methylpiperidin-4-one, we are primarily interested in identifying the carbonyl (C=O) groups of the ketone and the carbamate, as well as the C-H bonds of the aliphatic and aromatic moieties.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
A small sample of 1-Cbz-2-methylpiperidin-4-one (as a neat oil or thin film) is placed directly on the ATR crystal.
-
The anvil is lowered to ensure good contact between the sample and the crystal.
-
The IR spectrum is recorded, typically over a range of 4000-400 cm⁻¹.
-
A background spectrum of the clean ATR crystal is recorded and automatically subtracted from the sample spectrum.
Data Interpretation
A representative IR spectrum of 1-Cbz-2-methylpiperidin-4-one will exhibit several key absorption bands. The presence of two distinct carbonyl stretching frequencies is a critical diagnostic feature.
| Functional Group | Expected Absorption Range (cm⁻¹) | Observed in 1-Cbz-2-methylpiperidin-4-one |
| Ketone (C=O) | 1715 (for a six-membered ring)[8][9] | ~1720 cm⁻¹ (strong, sharp) |
| Carbamate (C=O) | 1740-1680 | ~1690 cm⁻¹ (strong, sharp) |
| Aromatic C-H Stretch | 3100-3000 | Present |
| Aliphatic C-H Stretch | 3000-2850 | Present |
| C-O Stretch (Carbamate) | 1300-1000 | Present |
The distinct ketone absorption around 1720 cm⁻¹ is characteristic of a saturated six-membered cyclic ketone.[10] The carbamate carbonyl stretch appears at a slightly lower wavenumber due to resonance with the nitrogen lone pair.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structure Elucidation
NMR spectroscopy provides the most detailed information about the molecular structure by probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C.[7]
¹H NMR: Mapping the Proton Environment
The ¹H NMR spectrum reveals the number of distinct proton environments, their chemical shifts (electronic environment), integration (number of protons), and multiplicity (neighboring protons).
Expected ¹H NMR Data (in CDCl₃):
| Proton(s) | Approx. Chemical Shift (ppm) | Multiplicity | Integration |
| Aromatic (C₆H₅) | 7.30-7.40 | multiplet | 5H |
| Benzylic (CH₂) | 5.15 | singlet | 2H |
| H-2 (CH) | 4.50-4.70 | multiplet | 1H |
| H-6 (CH₂) | 3.20-3.80 | multiplet | 2H |
| H-3, H-5 (CH₂) | 2.30-2.80 | multiplet | 4H |
| Methyl (CH₃) | 1.20 | doublet | 3H |
-
Causality in Chemical Shifts: The aromatic protons resonate downfield due to the deshielding effect of the ring current. The benzylic protons are also deshielded by the adjacent oxygen and aromatic ring. The proton at the chiral center (H-2) is significantly deshielded by the adjacent nitrogen of the carbamate. The protons alpha to the ketone (H-3 and H-5) are deshielded relative to other aliphatic protons.
¹³C NMR: Probing the Carbon Skeleton
The ¹³C NMR spectrum provides information about the number of unique carbon environments.
Expected ¹³C NMR Data (in CDCl₃):
| Carbon(s) | Approx. Chemical Shift (ppm) |
| Ketone (C=O) | ~208 |
| Carbamate (C=O) | ~155 |
| Aromatic (C₆H₅) | ~136 (quaternary), 127-129 (CH) |
| Benzylic (CH₂) | ~67 |
| C-2 (CH) | ~50 |
| C-6 (CH₂) | ~45 |
| C-3, C-5 (CH₂) | ~40 |
| Methyl (CH₃) | ~15 |
2D NMR Techniques: Unraveling Connectivity
While 1D NMR provides a wealth of information, 2D NMR experiments are essential for unambiguously connecting the different parts of the molecule.[11][12]
The COSY experiment identifies protons that are coupled to each other, typically through two or three bonds.[11]
Caption: COSY correlations for 1-Cbz-2-methylpiperidin-4-one.
-
Key Correlations:
-
A cross-peak between the methyl doublet at ~1.20 ppm and the multiplet at ~4.50-4.70 ppm confirms their connectivity, assigning the multiplet to H-2.
-
Correlations between the protons at the 3, 5, and 6 positions will reveal the connectivity around the piperidine ring.
-
The HSQC experiment correlates each proton with the carbon to which it is directly attached.[13] This is invaluable for assigning the carbon signals based on the more easily interpreted proton spectrum.
Caption: HSQC correlations showing direct C-H attachments.
The HMBC experiment is arguably the most powerful tool for piecing together the molecular skeleton. It shows correlations between protons and carbons that are two or three bonds away.[14][15]
-
Crucial HMBC Correlations for 1-Cbz-2-methylpiperidin-4-one:
-
Benzylic Protons (~5.15 ppm) to:
-
Carbamate carbonyl (~155 ppm) - confirms the Cbz group structure.
-
Quaternary aromatic carbon (~136 ppm) - links the benzyl group to the phenyl ring.
-
-
H-2 Proton (~4.5-4.7 ppm) to:
-
Ketone carbonyl (~208 ppm) - confirms the position of the methyl group relative to the ketone.
-
C-6 (~45 ppm) - establishes the piperidine ring connectivity.
-
-
Methyl Protons (~1.20 ppm) to:
-
C-2 (~50 ppm) and C-3 (~40 ppm) - solidifies the position of the methyl group at C-2.
-
-
Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation
Ionization Techniques and Rationale
Electrospray ionization (ESI) is the preferred method for this molecule as it is a "soft" ionization technique that typically leaves the molecular ion intact. This allows for accurate mass determination and confirmation of the molecular formula.
Fragmentation Analysis
Tandem mass spectrometry (MS/MS) can provide further structural information by inducing fragmentation of the molecular ion.[16]
Expected Fragmentation Pattern:
-
Loss of the benzyl group (C₇H₇, 91 Da): A common fragmentation pathway for Cbz-protected amines.
-
Loss of CO₂ (44 Da): From the carbamate moiety.
-
Cleavage of the piperidine ring: Following characteristic pathways for cyclic ketones.
X-ray Crystallography: The Definitive Proof
When is it Necessary?
While the combination of NMR and MS provides a very strong case for the proposed structure, X-ray crystallography offers unequivocal, three-dimensional proof of connectivity and stereochemistry.[17][18] It is the "gold standard" for structure elucidation.
The Crystallization Challenge
1-Cbz-2-methylpiperidin-4-one is often an oil at room temperature, which can make crystallization challenging. A common strategy is to derivatize the ketone, for example, by forming a crystalline oxime or hydrazone, which may be more amenable to crystallization.[1]
Interpreting the Crystal Structure
A successful crystal structure will confirm:
-
The connectivity of all atoms.
-
The chair conformation of the piperidine ring.[19]
-
The relative stereochemistry of the methyl group at C-2.
Integrated Data Analysis: A Self-Validating Approach
The true power of this multi-technique approach lies in the convergence of all data to a single, consistent structure. Each piece of evidence should support the others, creating a self-validating system. For example, the functional groups identified by IR must be consistent with the chemical shifts and integrations observed in the NMR spectra, and the molecular weight determined by MS must match the proposed structure.
Caption: The synergistic relationship of analytical techniques.
Conclusion
The structure elucidation of 1-Cbz-2-methylpiperidin-4-one is a systematic process that relies on the logical integration of data from multiple analytical techniques. While each method provides a piece of the puzzle, it is their combined, self-validating power that leads to an unambiguous and trustworthy structural assignment. This guide has provided a framework for this process, emphasizing the causal links between experimental choices and the resulting data, to empower researchers in their own synthetic and analytical endeavors.
References
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Saify, Z. S., et al. (2015). Synthesis, X-Ray Crystallography and Leishmanicidal Activity of Benzimidazolinyl Piperidine derivative. ResearchGate. Retrieved from [Link]
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Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]
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NC State University Libraries. (n.d.). 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry. Retrieved from [Link]
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University of Calgary. (n.d.). Infrared Spectroscopy. Retrieved from [Link]
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Theivarasu, C., et al. (2015). Synthesis, Characterization of Substituted Piperdin-4-ones with Dichloro(cyclooctadiene)palladium(II). ResearchGate. Retrieved from [Link]
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University of Wisconsin-Madison. (n.d.). Infrared Spectroscopy. Retrieved from [Link]
- Koval, V. V., et al. (2022). Synthesis, X-ray diffraction study, analysis of intermolecular interactions and molecular docking of ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxylate.
- Burli, R., et al. (2011). Structure-Based Design of Substituted Piperidines as a New Class of Highly Efficacious Oral Direct Renin Inhibitors. ACS Medicinal Chemistry Letters, 2(4), 304–308.
- Arulraj, R. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters, 4, 192-199.
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Royal Society of Chemistry. (n.d.). Supplementary Data. Retrieved from [Link]
- Watson, P. S., Jiang, B., & Scott, B. (2000). Recent advances in the synthesis of piperidones and piperidines.
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PubChem. (n.d.). 1-Methyl-4-piperidone. Retrieved from [Link]
- Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
- Fensome, A., et al. (2004). Syntheses and structure-activity relationship studies of piperidine-substituted quinolones as nonpeptide gonadotropin releasing hormone antagonists. Bioorganic & Medicinal Chemistry Letters, 14(7), 1795–1798.
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Poznan University of Medical Sciences. (n.d.). Carbonyl compounds - IR spectroscopy. Retrieved from [Link]
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University of California, Los Angeles. (n.d.). IR: ketones. Retrieved from [Link]
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San Diego State University. (n.d.). 7) Common 2D (COSY, HSQC, HMBC). SDSU NMR Facility – Department of Chemistry. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. Retrieved from [Link]
- Khan, I., et al. (2018). Identification of New N-methyl-piperazine Chalcones as Dual MAO-B/AChE Inhibitors. Molecules, 23(11), 2993.
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University of California, Santa Barbara. (2010). H-C multiple-bond correlations: HMBC. Retrieved from [Link]
- Giri, K. R., et al. (2017). Use of the 2D 1H-13C HSQC NMR Methyl Region to Evaluate the Higher Order Structural Integrity of Biopharmaceuticals. Analytical Chemistry, 89(17), 9214–9221.
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Slideshare. (n.d.). 2D NMR Spectroscopy. Retrieved from [Link]
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ACS Publications. (2026). A Fit-for-Purpose Synthesis of a Chiral Oxa-azaspiro Building Block. Retrieved from [Link]
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YouTube. (2020). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. Retrieved from [Link]
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ResearchGate. (n.d.). Carbamino Group Formation with Peptides and Proteins Studied by Mass Spectrometry. Retrieved from [Link]
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MDPI. (n.d.). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Retrieved from [Link]
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PubMed. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. Retrieved from [Link]
- Sahu, S. K., et al. (2013). Piperidin-4-one: the potential pharmacophore. Mini Reviews in Medicinal Chemistry, 13(4), 565–583.
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RSC Publishing. (2022). Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. Retrieved from [Link]
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PubMed. (2015). Synthesis and mass spectrometry analysis of quaternary cryptando-peptidic conjugates. Retrieved from [Link]
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NIST. (n.d.). 4-Piperidinone, 1-(phenylmethyl)-. NIST WebBook. Retrieved from [Link]
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LookChem. (n.d.). Cas 190906-92-4,1-BOC-2-METHYL-PIPERIDIN-4-ONE. Retrieved from [Link]
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SciELO. (n.d.). fast identification of new constituents and co-metabolites Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts. Retrieved from [Link]
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PMC. (2023). Methyl carbamates of phosphatidylethanolamines and phosphatidylserines reveal bacterial contamination in mitochondrial lipid extracts of mouse embryonic fibroblasts. Retrieved from [Link]
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ResearchGate. (n.d.). 1 H-NMR Spectra of N-benzyl-N-methyl-piperidinium chloride in D 2 O at RT. Retrieved from [Link]
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An In-Depth Technical Guide to N-Cbz-2-methyl-4-piperidone: Properties, Synthesis, and Applications
Introduction: Strategic Importance of a Chiral Building Block
N-Cbz-2-methyl-4-piperidone, formally known as (R)-Benzyl 2-methyl-4-oxopiperidine-1-carboxylate, is a chiral piperidine derivative of significant interest in the fields of medicinal chemistry and drug discovery. Its molecular structure, which features a 4-oxopiperidine core, a methyl group at the 2-position, and a carbobenzyloxy (Cbz) protecting group on the nitrogen, makes it a valuable and versatile synthetic intermediate. This guide provides a comprehensive overview of its physical and chemical properties, detailed synthetic protocols, and its applications in the development of novel therapeutics, particularly those targeting the central nervous system (CNS).[1] The strategic placement of the methyl group introduces a chiral center, allowing for stereoselective synthesis of complex target molecules. The Cbz group offers robust protection of the piperidine nitrogen, preventing unwanted side reactions, yet it can be selectively removed under specific conditions, a critical feature in multi-step organic synthesis.
Physicochemical Properties
The inherent characteristics of N-Cbz-2-methyl-4-piperidone are fundamental to its handling, reactivity, and purification. While extensive peer-reviewed data for this specific molecule is not abundant, we can compile its known properties and infer others from closely related analogues.
| Property | Value | Source |
| CAS Number | 852051-10-6 | [1] |
| Molecular Formula | C₁₄H₁₇NO₃ | [1][2] |
| Molecular Weight | 247.29 g/mol | [1][2] |
| Appearance | Likely a colorless to pale yellow oil or low-melting solid | Inferred from analogues |
| Purity | Typically >97% | [2] |
| Storage | Sealed in a dry environment at 2-8°C | Inferred from supplier data |
Solubility Profile: Based on the analogue N-Cbz-4-piperidone, this compound is expected to be sparingly soluble in acetonitrile and chloroform. Its nonpolar Cbz group and hydrocarbon backbone suggest good solubility in other common organic solvents like dichloromethane and ethyl acetate.
Chemical Properties and Reactivity
The chemical behavior of N-Cbz-2-methyl-4-piperidone is dictated by three key structural features: the Cbz-protected amine, the ketone at the 4-position, and the chiral center at the 2-position.
The Role of the Carbobenzyloxy (Cbz) Protecting Group
The Cbz group is a cornerstone of modern organic synthesis, particularly in peptide chemistry, for its ability to protect amine functionalities.[1] Its presence in N-Cbz-2-methyl-4-piperidone serves a critical purpose: it deactivates the nucleophilicity of the piperidine nitrogen, preventing it from interfering with reactions targeting the ketone.
Key Features of the Cbz Group:
-
Stability: It is stable to a wide range of non-reductive conditions, including many acidic and basic environments, making it compatible with a variety of subsequent reaction steps.
-
Deprotection: The Cbz group is readily cleaved by catalytic hydrogenolysis (e.g., using H₂ gas and a palladium catalyst). This deprotection strategy is orthogonal to many other protecting groups, meaning it can be removed without affecting other sensitive parts of the molecule.
Reactivity of the 4-Ketone
The carbonyl group at the 4-position is the primary site for synthetic elaboration. It can undergo a wide array of classical carbonyl reactions, including:
-
Reduction: The ketone can be reduced to a hydroxyl group to form the corresponding alcohol, introducing a new stereocenter.
-
Reductive Amination: Reaction with an amine in the presence of a reducing agent will form a new C-N bond, a common strategy in drug development.
-
Wittig Reaction: Conversion of the ketone to an alkene.
-
Grignard and Organolithium Additions: Formation of tertiary alcohols through the addition of organometallic reagents.
The choice of reagents for these transformations is critical to ensure that the Cbz group remains intact and that the desired stereochemistry is achieved.
Synthesis of N-Cbz-2-methyl-4-piperidone
The most direct and common synthesis of N-Cbz-2-methyl-4-piperidone involves the protection of the commercially available 2-methyl-4-piperidone.[1]
Figure 1: General synthetic scheme for N-Cbz-2-methyl-4-piperidone.
Experimental Protocol
This protocol is a representative procedure based on established methods for N-protection of amines.
Objective: To synthesize (R)-Benzyl 2-methyl-4-oxopiperidine-1-carboxylate from (R)-2-methyl-4-piperidone.
Materials:
-
(R)-2-methyl-4-piperidone
-
Benzyl Chloroformate (Cbz-Cl)
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (R)-2-methyl-4-piperidone in anhydrous dichloromethane.
-
Base Addition: Add triethylamine to the solution. The triethylamine acts as a base to neutralize the hydrochloric acid that is formed as a byproduct of the reaction.[1]
-
Cbz-Cl Addition: Cool the mixture in an ice bath (0°C). Slowly add benzyl chloroformate dropwise to the stirred solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for several hours until completion, which can be monitored by thin-layer chromatography (TLC).
-
Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product can be purified by flash column chromatography on silica gel to yield the pure N-Cbz-2-methyl-4-piperidone.
Applications in Drug Discovery and Development
The piperidine scaffold is a common motif in many biologically active molecules and approved drugs.[3] N-Cbz-2-methyl-4-piperidone serves as a crucial building block for introducing this structure into potential new medicines.
Key Therapeutic Areas:
-
CNS Disorders: Derivatives of 4-oxopiperidine are being investigated as selective dopamine D4 receptor antagonists, which have potential applications in treating conditions like Parkinson's disease.[1]
-
Antiviral Agents: Some 4-oxopiperidine-carboxylate derivatives have been studied as potential agents against retroviral infections, including HIV.[1]
-
Oncology: The structural motif is also being explored in the development of treatments for proliferative diseases.[1]
The chirality of N-Cbz-2-methyl-4-piperidone is particularly important in modern drug development, where the stereochemistry of a drug candidate can have a profound impact on its efficacy and safety profile.
Spectroscopic Characterization
For a research and development setting, unambiguous characterization of N-Cbz-2-methyl-4-piperidone is essential. The following techniques are standard for confirming its structure and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Will show characteristic peaks for the aromatic protons of the benzyl group, the CH₂ of the benzyl group, and the protons of the piperidine ring, including the methyl group.
-
¹³C NMR: Will display distinct signals for the carbonyl carbon of the ketone, the carbamate carbon, the carbons of the aromatic ring, and the aliphatic carbons of the piperidine ring.
-
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition and exact mass of the molecule.[1]
-
Infrared (IR) Spectroscopy: Will show characteristic absorption bands for the ketone C=O stretch and the carbamate C=O stretch.
Safety and Handling
As with any chemical reagent, proper safety precautions should be taken when handling N-Cbz-2-methyl-4-piperidone.
-
Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid inhalation of vapors and contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
Conclusion
N-Cbz-2-methyl-4-piperidone is a high-value synthetic intermediate whose utility lies in the strategic combination of a chiral piperidine core, a reactive ketone handle, and a robust, yet removable, amine-protecting group. Its application in the synthesis of complex molecules for drug discovery, particularly for CNS disorders, underscores its importance to the scientific community. The synthetic protocols and characterization data outlined in this guide provide a foundational understanding for researchers and scientists working with this versatile building block.
References
-
PubChem. (n.d.). (R)-Benzyl 2-ethyl-4-oxopiperidine-1-carboxylate. Retrieved from [Link]
Sources
Synthesis of piperidine derivatives as pharmaceutical building blocks
Executive Summary
The piperidine ring is the single most prevalent nitrogen heterocycle in FDA-approved pharmaceuticals, appearing in over 70 marketed drugs including Donepezil, Fentanyl, and Ritalin. Its ubiquity stems from its ability to modulate lipophilicity (LogP), enhance solubility, and serve as a versatile pharmacophore for G-protein coupled receptors (GPCRs).
However, the construction of substituted piperidines—particularly those with defined stereochemistry at the
Strategic Analysis: The Piperidine Decision Matrix
Before selecting a synthetic route, the chemist must analyze the substitution pattern and stage of development.
Figure 1: Synthetic Strategy Decision Matrix (This diagram illustrates the logic flow for selecting the optimal synthetic route based on substrate constraints.)
Caption: Decision matrix for selecting synthetic routes based on precursor availability and stereochemical requirements.
Route A: Asymmetric Hydrogenation of Pyridines
Best for: Early-scale synthesis of chiral 2-substituted piperidines from abundant pyridine feedstocks.
The reduction of pyridines is thermodynamically favorable but kinetically challenging due to the high stability of the aromatic system. The breakthrough in this field is the use of Heterogeneous or Homogeneous catalysts that can induce chirality during the saturation of the C=N bond.
Mechanism & Causality
The reaction typically proceeds via the activation of the pyridinium salt (rather than the neutral pyridine) to lower the aromaticity barrier.
-
Catalyst System: Rhodium or Iridium complexes with chiral phosphine ligands (e.g., JosiPhos or BINAP).
-
Critical Factor: The initial hydride transfer is often the enantio-determining step. Additives like triethylamine are crucial to scavenge HBr/HCl byproducts which can poison the catalyst or induce racemization via enamine-imine tautomerization.
Route B: Direct -C(sp³)–H Functionalization
Best for: Late-stage diversification of existing piperidine scaffolds.
This approach avoids de novo ring construction, utilizing the "innate" reactivity of the N-protected piperidine.
The Beak-Lee Protocol ( -Lithiation)
The N-Boc group is essential here. It serves two roles:
-
Dipole Stabilization: The carbonyl oxygen coordinates with the lithium atom, directing deprotonation specifically to the
-position (Complex Induced Proximity Effect - CIPE). -
Steric Shielding: Prevents nucleophilic attack on the carbonyl itself.
Figure 2: Mechanism of Directed
Caption: The Complex Induced Proximity Effect (CIPE) directs lithiation exclusively to the alpha-position.
Detailed Experimental Protocols
Protocol 1: -Lithiation-Trapping of N-Boc Piperidine
Source Grounding: Adapted from O'Brien and Beak-Lee methodologies.
Safety Note: sec-Butyllithium is pyrophoric. All steps must be performed under strict Argon/Nitrogen atmosphere.
Reagents:
-
N-Boc-piperidine (1.0 equiv)
-
s-BuLi (1.3 equiv, 1.4 M in cyclohexane)
-
TMEDA (Tetramethylethylenediamine) (1.3 equiv)
-
Electrophile (e.g., Benzyl bromide, 1.5 equiv)
-
Solvent: Anhydrous diethyl ether (Et₂O)
Step-by-Step Methodology:
-
Complexation: In a flame-dried Schlenk flask, dissolve N-Boc-piperidine (1.0 mmol) and TMEDA (1.3 mmol) in anhydrous Et₂O (10 mL). Cool to -78 °C (dry ice/acetone bath).
-
Why? Ether is preferred over THF for specific enantioselective variants (using Sparteine), but for racemic lithiation, it ensures tighter ion pairing.
-
-
Deprotonation: Dropwise add s-BuLi (1.3 mmol) over 10 minutes. Stir at -78 °C for 4–6 hours.
-
Insight: Unlike pyrrolidine (which lithiates in minutes), piperidine requires hours due to the conformation of the ring (equatorial vs. axial protons) and the rotational barrier of the Boc group.
-
-
Trapping: Add the electrophile (dissolved in minimal Et₂O) dropwise.
-
Workup: Allow to warm to room temperature. Quench with saturated NH₄Cl. Extract with EtOAc, dry over MgSO₄, and concentrate.
Protocol 2: SnAP Reagent Cyclization (De Novo Synthesis)
Source Grounding: Bode Group Methodologies.
This protocol is ideal for generating 2-substituted piperidines from simple aldehydes using Tin Amine Protocol (SnAP) reagents.
Reagents:
-
SnAP-Pip Reagent (Amino tributylstannane) (1.0 equiv)[1]
-
Aldehyde (R-CHO) (1.0 equiv)
-
Copper(II) Triflate [Cu(OTf)₂] (1.0 equiv)
-
2,6-Lutidine (1.0 equiv)[1]
-
HFIP (Hexafluoroisopropanol) / DCM solvent system
Step-by-Step Methodology:
-
Imine Formation: Mix SnAP reagent and aldehyde in DCM with 4Å molecular sieves. Stir 2 hours. Filter and concentrate.
-
Why? Formation of the imine is the "assembly" step. The tin moiety remains inert during this phase.
-
-
Radical Cyclization: Dissolve the crude imine in DCM. In a separate vial, mix Cu(OTf)₂, 2,6-lutidine, and HFIP. Add the catalyst mixture to the imine solution.
-
Quench: Stir 12 hours. Quench with 10% aqueous NH₄OH (to sequester copper).
Data & Optimization Guide
Table 1: Comparison of Synthetic Approaches
| Feature | Asymmetric Hydrogenation | SnAP Reagents | |
| Starting Material | Pyridines (Aromatic) | N-Boc Piperidines | Aldehydes + Amino-Stannanes |
| Key Challenge | High Pressure H₂, Catalyst Cost | Cryogenic (-78°C), Pyrophorics | Stoichiometric Tin (Purification) |
| Stereocontrol | High (Catalyst dependent) | Moderate (Requires Sparteine) | Substrate control |
| Scalability | High (Kg scale feasible) | Low to Medium | Medium (Flow chem compatible) |
Troubleshooting Tips:
-
Lithiation Yields Low? Check the rotamer ratio of your N-Boc group.[8] If the Boc oxygen is not pre-coordinated effectively, lithiation fails. Ensure temperature is strictly -78 °C; warmer temps lead to decomposition via benzyne-like mechanisms or elimination.
-
Hydrogenation Stalled? Pyridines can poison metal catalysts. Ensure the substrate is clean (no sulfur/thiol impurities) and consider using the pyridinium salt (protonated or methylated) to activate the ring.
References
-
Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the Structural Diversity, Substitution Patterns, and Frequency of Nitrogen Heterocycles among U.S. FDA Approved Pharmaceuticals. Journal of Medicinal Chemistry. Link
-
Glorius, F. (2005).[9] Asymmetric Hydrogenation of Aromatic Compounds. Organic & Biomolecular Chemistry. Link
-
Beak, P., & Lee, W. K. (1989).
-Lithioamine Synthetic Equivalents: Syntheses of Diastereoisomers from the Boc Derivatives. Journal of Organic Chemistry. Link -
Vo, C. V., & Bode, J. W. (2014).[10] Synthesis of Saturated N-Heterocycles with SnAP Reagents. Journal of Organic Chemistry. Link
-
O'Brien, P., et al. (2012). An Experimental and In Situ IR Spectroscopic Study of the Lithiation–Substitution of N-Boc-2-phenylpiperidine. Journal of the American Chemical Society. Link
Sources
- 1. 锡甲酸钠试剂 [sigmaaldrich.com]
- 2. Highly Diastereoselective Functionalization of Piperidines by Photoredox Catalyzed α-Amino C–H Arylation and Epimerization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Homogenous Ir-catalyzed asymmetric hydrogenation of pyridinium Salts: High throughput experimentation approach, scope and preliminary mechanistic studies [morressier.com]
- 5. air.unimi.it [air.unimi.it]
- 6. Interrupted Pyridine Hydrogenation: Asymmetric Synthesis of δ‐Lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. An experimental and in situ IR spectroscopic study of the lithiation-substitution of N-Boc-2-phenylpyrrolidine and -piperidine: controlling the formation of quaternary stereocenters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Asymmetric hydrogenation of aromatic compounds - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. N-heterocycle synthesis with SnAP chemistry – Bode Research Group | ETH Zurich [bode.ethz.ch]
The Versatile Piperidin-4-one Scaffold: A Technical Guide to its Synthesis and Diverse Biological Activities
For Researchers, Scientists, and Drug Development Professionals
The piperidin-4-one nucleus stands as a privileged scaffold in medicinal chemistry, forming the structural core of a vast array of biologically active molecules.[1] Its synthetic tractability and the ability to introduce diverse substituents at various positions on the ring have made it a focal point for the development of novel therapeutic agents. This technical guide provides an in-depth exploration of the synthesis, biological activities, and structure-activity relationships of substituted piperidin-4-ones, offering valuable insights for researchers in the field of drug discovery and development.
The Piperidin-4-one Core: A Gateway to Chemical Diversity
The versatility of the piperidin-4-one ring system allows for chemical modifications at the nitrogen atom and multiple positions on the carbon framework, leading to a wide spectrum of pharmacological properties.[1] The most common synthetic routes to this scaffold involve multicomponent reactions, such as the Mannich reaction and the Claisen-Schmidt condensation, which offer efficient and modular approaches to generating diverse libraries of substituted piperidin-4-ones.
Synthesis of Substituted Piperidin-4-ones: The Mannich Reaction
The Mannich reaction is a cornerstone for the synthesis of 2,6-diaryl- and 3-alkyl-2,6-diaryl-piperidin-4-ones.[2] This one-pot condensation involves an aldehyde, a ketone with an active hydrogen, and an amine (often ammonium acetate as an ammonia source).
Experimental Protocol: Synthesis of 2,6-Diaryl-3-methyl-4-piperidones via Mannich Reaction[2]
Rationale: This protocol exemplifies a typical Mannich condensation for the synthesis of a substituted piperidin-4-one. The use of ammonium acetate provides the nitrogen atom for the piperidine ring in situ. The reaction is typically carried out in a protic solvent like ethanol to facilitate the various condensation and cyclization steps.
Materials:
-
Ethyl methyl ketone
-
Benzaldehyde (or substituted aromatic aldehydes)
-
Ammonium acetate
-
Ethanol
-
Concentrated Hydrochloric Acid (catalytic amount)
-
Liquid ammonia
-
Acetone
-
Ethanol/ether mixture (1:5)
Procedure:
-
Condensation: In a round-bottom flask, dissolve ethyl methyl ketone, the desired aromatic aldehyde, and ammonium acetate in ethanol.
-
Acidification: Add a catalytic amount of concentrated hydrochloric acid to the mixture.
-
Reflux: Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Isolation of Hydrochloride Salt: Upon completion, cool the reaction mixture. The piperidin-4-one hydrochloride salt will precipitate. Collect the precipitate by filtration and wash it with a 1:5 mixture of ethanol and ether.
-
Liberation of the Free Base: Suspend the collected hydrochloride salt in acetone and treat it with concentrated liquid ammonia to neutralize the acid and liberate the free base.
-
Purification: Remove the precipitated ammonium chloride by filtration. Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Recrystallization: Recrystallize the crude product from ethanol to yield the purified 2,6-diaryl-3-methyl-4-piperidone.
-
Characterization: Confirm the structure of the synthesized compound using spectroscopic techniques such as FT-IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry.
Synthesis of 3,5-Bis(benzylidene)piperidin-4-ones: The Claisen-Schmidt Condensation
The Claisen-Schmidt condensation is a powerful method for synthesizing 3,5-bis(benzylidene)piperidin-4-ones, which are curcuminoids with a piperidin-4-one core.[1][3] This reaction involves the base- or acid-catalyzed condensation of an aromatic aldehyde with a ketone, in this case, 4-piperidone.
Experimental Protocol: Synthesis of 3,5-Bis(benzylidene)-4-piperidone via Claisen-Schmidt Condensation[1]
Rationale: This protocol describes the synthesis of a common class of piperidin-4-one derivatives. The reaction is an aldol condensation between 4-piperidone and an aromatic aldehyde. The choice of catalyst (acid or base) can influence the reaction rate and yield.
Materials:
-
4-Piperidone hydrochloride
-
Substituted aromatic aldehyde
-
Concentrated Hydrochloric Acid
-
Acetic acid
Procedure:
-
Reaction Setup: In a suitable reaction vessel, dissolve 4-piperidone hydrochloride and the substituted aromatic aldehyde in acetic acid.
-
Catalysis: Add concentrated hydrochloric acid to the mixture to catalyze the condensation.
-
Reaction: Stir the mixture at room temperature or with gentle heating, monitoring the progress by TLC.
-
Work-up: Once the reaction is complete, pour the mixture into ice-cold water to precipitate the product.
-
Isolation and Purification: Collect the precipitate by filtration, wash with water until the filtrate is neutral, and then dry. The crude product can be further purified by recrystallization from a suitable solvent like ethanol.
-
Characterization: Characterize the final product using appropriate spectroscopic methods.
Biological Activities of Substituted Piperidin-4-ones
The substituted piperidin-4-one scaffold has been extensively explored for a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The nature and position of the substituents on the piperidin-4-one ring play a crucial role in determining the potency and selectivity of these compounds.
Antimicrobial Activity
Substituted piperidin-4-ones have demonstrated significant activity against a variety of bacterial and fungal pathogens.[2][4] The antimicrobial efficacy is often attributed to the presence of specific functional groups and the overall lipophilicity of the molecule.
Mechanism of Action: While the exact mechanisms are still under investigation for many derivatives, it is believed that these compounds can disrupt the bacterial cell membrane, inhibit essential enzymes, or interfere with nucleic acid synthesis. For instance, the presence of electron-withdrawing groups on the aromatic rings can enhance the electrophilicity of the molecule, potentially leading to interactions with nucleophilic residues in microbial enzymes or proteins.
Structure-Activity Relationship (SAR):
-
Substitution on Aryl Rings: The presence of electron-withdrawing groups (e.g., halogens) or electron-donating groups (e.g., methoxy) on the 2,6-diaryl substituents can significantly influence antimicrobial activity.
-
Thiosemicarbazone Derivatives: Conversion of the piperidin-4-one to its thiosemicarbazone derivative has been shown to enhance antifungal activity.[2][4]
-
Oxime Ethers: The formation of oxime ethers at the 4-position can also lead to potent antimicrobial agents.[3]
| Compound Type | Substituents | Target Organisms | Activity (MIC in µg/mL) | Reference |
| 2,6-diaryl-3-methyl-4-piperidones | Varied aryl groups | S. aureus, E. coli, B. subtilis | Good activity compared to ampicillin | [4] |
| Thiosemicarbazone derivatives | Varied aryl groups | M. gypseum, C. albicans | Significant antifungal activity | [4] |
| Piperidin-4-one oxime ethers | Chloro and bromo substitutions | B. subtilis, A. flavus, Candida-51 | Potent antibacterial and antifungal activity | [3] |
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution[5][6]
Rationale: The broth microdilution method is a standardized and quantitative technique to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. This method is crucial for evaluating the potency of new antimicrobial compounds.
Materials:
-
96-well microtiter plates (round-bottom)
-
Test compounds (substituted piperidin-4-ones)
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)
-
Sterile saline or phosphate-buffered saline (PBS)
-
Standard antimicrobial agent (e.g., ampicillin, terbinafine)
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solution in the broth medium in the wells of a 96-well plate to achieve a range of concentrations.
-
-
Inoculum Preparation:
-
From a fresh culture, select isolated colonies of the test microorganism.
-
Suspend the colonies in sterile saline or PBS to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute this suspension in the broth medium to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Inoculation:
-
Add the prepared inoculum to each well of the microtiter plate containing the serially diluted compound.
-
Include a growth control well (inoculum without compound) and a sterility control well (broth medium only).
-
-
Incubation:
-
Incubate the plates at 35-37°C for 16-20 hours for bacteria or at an appropriate temperature and duration for fungi.
-
-
Determination of MIC:
-
After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.
-
Alternatively, the optical density (OD) can be measured using a microplate reader. The MIC is defined as the lowest concentration that inhibits a certain percentage (e.g., 90%) of growth compared to the growth control.
-
Anticancer Activity
The piperidin-4-one scaffold is a prominent feature in many compounds with potent anticancer activity.[5][6] These compounds often exert their effects through various mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways involved in cancer progression.
Mechanism of Action:
-
Induction of Apoptosis: Many substituted piperidin-4-ones have been shown to induce apoptosis in cancer cells by upregulating pro-apoptotic proteins like p53 and Bax.[5][6]
-
Inhibition of Signaling Pathways: These compounds can interfere with critical signaling pathways such as the JAK/STAT and NF-κB pathways, which are often dysregulated in cancer and promote cell survival and proliferation.[6]
-
Tubulin Polymerization Inhibition: Some curcumin-like piperidin-4-one derivatives have been found to inhibit tubulin polymerization, a mechanism similar to that of established anticancer drugs like paclitaxel.
Structure-Activity Relationship (SAR):
-
3,5-Bis(benzylidene) Moiety: The presence of the 3,5-bis(benzylidene) substitution pattern is a common feature in many anticancer piperidin-4-ones. The nature of the substituents on the benzylidene rings is critical for activity.
-
Halogenation: The introduction of halogens, such as bromine, on the aromatic rings of bis(benzylidene)-4-piperidones can enhance their antiproliferative activity.
-
N-Substitution: Modification at the nitrogen atom of the piperidine ring can significantly impact cytotoxicity and multi-drug resistance reverting properties.[7]
| Compound Type | Substituents | Cancer Cell Lines | Activity (IC50) | Mechanism of Action | Reference |
| 3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones | Varied aryl groups | Hematological cancer cells | Micromolar range | Upregulation of p53 and Bax | [5][6] |
| 3,5-Bis(benzylidene)-4-piperidones | 2-Fluorobenzylidene | MDA-MB231 (breast), PC3 (pancreatic) | Potent antiproliferation | Inhibition of HIF | [8] |
| Halogenated bis(methoxybenzylidene)-4-piperidones | Bromo and dibromo substitutions | HCT116 (colon), 518A2 (melanoma) | More potent than EF24 | Induction of apoptosis, cell cycle arrest |
Experimental Protocol: Assessment of Cytotoxicity using the MTT Assay[9][12][13]
Rationale: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color. This assay is widely used to measure the cytotoxic effects of potential anticancer compounds.
Materials:
-
Cancer cell lines
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well flat-bottom plates
-
Test compounds (substituted piperidin-4-ones)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or acidic isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count the cancer cells.
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow the cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in the cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds.
-
Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds, e.g., DMSO) and a blank control (medium only).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
After the incubation period, add 10-20 µL of the MTT solution to each well.
-
Incubate the plate for another 2-4 hours at 37°C to allow the formation of formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from the wells.
-
Add 100-200 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for a few minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control.
-
Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
-
Anti-inflammatory Activity
The piperidin-4-one scaffold has also been investigated for its anti-inflammatory potential.[9][10][11] Inflammation is a complex biological response, and compounds that can modulate key inflammatory pathways are of significant therapeutic interest.
Mechanism of Action:
-
Inhibition of Pro-inflammatory Mediators: Substituted piperidin-4-ones can inhibit the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).[12]
-
COX and LOX Inhibition: The anti-inflammatory effects of some piperidin-4-one derivatives are attributed to their ability to inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are key players in the inflammatory cascade.[12]
-
Antitryptic Activity: Some 4-hydroxy-4-phenyl piperidine derivatives have shown antitryptic activity, suggesting that their anti-inflammatory effects may be mediated through the inhibition of proteases like trypsin.[13][14]
Structure-Activity Relationship (SAR):
-
Aromatic Substitutions: The nature and position of substituents on the aromatic rings at the 2 and 6 positions of the piperidin-4-one core are critical for anti-inflammatory activity.
-
N-Acyl Derivatives: N-acylation of the piperidine nitrogen can lead to compounds with enhanced anti-inflammatory properties.
-
Hybrid Molecules: Conjugating piperidin-4-ones with other anti-inflammatory agents, such as ibuprofen, can result in hybrid molecules with improved efficacy.[15]
Experimental Protocol: In Vitro Anti-inflammatory Assay - Inhibition of Protein Denaturation[20]
Rationale: Denaturation of proteins is a well-documented cause of inflammation. This in vitro assay provides a simple and rapid method to screen for the anti-inflammatory potential of compounds by assessing their ability to inhibit heat-induced protein denaturation.
Materials:
-
Bovine serum albumin (BSA) solution (5% w/v)
-
Test compounds (substituted piperidin-4-ones)
-
Phosphate buffered saline (PBS, pH 6.4)
-
Standard anti-inflammatory drug (e.g., Diclofenac sodium)
-
Water bath
-
UV-Visible Spectrophotometer
Procedure:
-
Reaction Mixture Preparation:
-
Prepare a reaction mixture containing 0.5 mL of the test compound solution at various concentrations and 0.5 mL of the BSA solution.
-
For the control, use 0.5 mL of distilled water instead of the test compound.
-
For the standard, use 0.5 mL of the standard drug solution.
-
-
Incubation:
-
Incubate all the mixtures at 37°C for 20 minutes.
-
After incubation, heat the mixtures at 72°C in a water bath for 5 minutes to induce protein denaturation.
-
-
Cooling and Measurement:
-
Cool the mixtures to room temperature.
-
Measure the absorbance of the solutions at 660 nm using a UV-Visible spectrophotometer.
-
-
Calculation:
-
Calculate the percentage inhibition of protein denaturation using the following formula:
-
% Inhibition = [ (Absorbance of Control - Absorbance of Test) / Absorbance of Control ] x 100
-
-
Visualizing the Synthesis and Evaluation of Piperidin-4-ones
To better illustrate the concepts discussed in this guide, the following diagrams provide a visual representation of the synthesis, biological evaluation workflow, and a potential mechanism of action.
Caption: Workflow for the synthesis and biological evaluation of substituted piperidin-4-ones.
Caption: A simplified diagram of a potential anticancer mechanism of action for substituted piperidin-4-ones.
Conclusion and Future Perspectives
Substituted piperidin-4-ones represent a highly versatile and promising class of compounds in medicinal chemistry. Their straightforward synthesis and the vast chemical space that can be explored through various substitutions make them attractive candidates for the development of new drugs targeting a range of diseases. Future research in this area will likely focus on the design and synthesis of more potent and selective derivatives, a deeper understanding of their mechanisms of action through advanced biological and computational techniques, and the exploration of novel therapeutic applications. The continued investigation of this remarkable scaffold holds great potential for addressing unmet medical needs.
References
- Benchchem. Comparative Guide to the Synthesis and Biological Evaluation of Piperidin-4-one Derivatives.
-
Goel, K. K., Gajbhiye, A., Anu, & Goel, N. M. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical Pharmacology Journal, 1(1). Available from: [Link]
-
Ramalingan, C., Park, Y. T., & Kabilan, S. (2006). Synthesis, stereochemistry, and antimicrobial evaluation of substituted piperidin-4-one oxime ethers. European Journal of Medicinal Chemistry, 41(4), 548-555. Available from: [Link]
-
Dimmock, J. R., et al. (2001). Piperidin-4-one: the potential pharmacophore. Current Medicinal Chemistry, 8(3), 169-193. Available from: [Link]
- Trends in Pharmaceutical Sciences and Technologies. (2015). Cytotoxicity of some 1-(2,4-dihydroxyphenyl)-3-(4-phenylpiperidin-1-yl) prop-2-en-1-one derivatives using MTT assay.
-
Berardi, F., et al. (2004). Synthesis and quantitative structure-activity relationships of N-(1-benzylpiperidin-4-yl)phenylacetamides and related analogues as potent and selective sigma1 receptor ligands. Journal of Medicinal Chemistry, 47(11), 2308-2317. Available from: [Link]
-
Molecules. (2022). 3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones as Anti-Cancer Agents: Synthesis, Biological Evaluation, Molecular Docking, and In Silico ADMET Prediction. Available from: [Link]
-
Biomedical Pharmacology Journal. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Available from: [Link]
- Chemical Review and Letters. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives.
-
PMC. (2022). 3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones as Anti-Cancer Agents: Synthesis, Biological Evaluation, Molecular Docking, and In Silico ADMET Prediction. Available from: [Link]
-
Dimmock, J. R., et al. (2003). 3,5-Bis(benzylidene)-4-oxo-1-phosphonopiperidines and Related Diethyl Esters: Potent Cytotoxins with Multi-Drug-Resistance Reverting Properties. Pharmaceutical Research, 20(8), 1171-1179. Available from: [Link]
-
Synthesis and molecular structure exploration of novel piperidin-4-one imine derivatives combined with DFT and X-ray: A new class of antioxidant and anti-inflammatory agents. (2021). Journal of Molecular Structure, 1244, 130948. Available from: [Link]
-
DTIC. (n.d.). Piperidine Synthesis. Available from: [Link]
- Checkpoint lab/protocols/MTT. (1994). MTT Cell Assay Protocol.
-
Frontiers in Pharmacology. (2021). Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. Available from: [Link]
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ResearchGate. (n.d.). Synthesis, Characterization of Substituted Piperdin-4-ones with Dichloro(cyclooctadiene)palladium(II). Available from: [Link]
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Srour, A. M., et al. (2022). Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. RSC Advances, 12(47), 30588-30617. Available from: [Link]
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Wölfling, J., et al. (2018). Halogenated Bis(methoxybenzylidene)-4-piperidone Curcuminoids with Improved Anticancer Activity. ChemMedChem, 13(15), 1541-1553. Available from: [Link]
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Journal of reports in pharmaceutical sciences. (2014). A study on the anti-inflammatory effects of new derivatives of 3-hydroxy pyridine-4-one. Available from: [Link]
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PubMed. (n.d.). Piperidin-4-one: the potential pharmacophore. Available from: [Link]
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ResearchGate. (2016). Characterization and Antimicrobial Activity of Piperidine-4- one Derivative. Available from: [Link]
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ChemRxiv. (2022). Diarylidene-N-Methyl-4-Piperidone and Spirobibenzopyran Curcumin Analogues as Antioxidant and Anti-Inflammatory Pharmacophores. Available from: [Link]
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World Journal of Pharmaceutical Research. (n.d.). A study on the anti-inflammatory response in antitryptic 4-hydroxy piperidines. Available from: [Link]
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Sciencemadness Discussion Board. (2005). Theoretical Synthesis of 4-Piperidone/Piperidine. Available from: [Link]
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Jordan Journal of Chemistry. (2023). Synthesis and Antimicrobial Activity of Some Piperid-4-one Derivatives against Bacterial Strains. Available from: [Link]
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MDPI. (2022). Antimicrobial Activity of N-Methyl 4-Piperidone-Derived Monoketone Curcuminoids Against Cariogenic Bacteria. Available from: [Link]
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Yang, Y. (2015). Building polyfunctional piperidines: a stereoselective strategy of a three-component Mannich reaction inspired by biosynthesis and applications in the synthesis of natural alkaloids (+)-241D. Organic & Biomolecular Chemistry, 13(12), 3669-3680. Available from: [Link]
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IRJPMS. (2021). Antioxidant, Anti-inflammatory and Antidiabetic Activity of Some Novel Chalcone and Piperidine Derivatives. Available from: [Link]
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A Technical Guide to the Spectroscopic Characterization of Benzyl 2-methyl-4-oxopiperidine-1-carboxylate
This technical guide provides an in-depth analysis of the spectroscopic data for Benzyl 2-methyl-4-oxopiperidine-1-carboxylate, a chiral piperidine derivative of significant interest in medicinal chemistry and drug discovery.[1] As a versatile synthetic intermediate, its unambiguous structural confirmation is paramount.[1] This document outlines the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, offering insights into the interpretation of its spectral features. The protocols described herein are designed to serve as a self-validating system for researchers engaged in the synthesis and characterization of this and related molecules.
Molecular Structure and Key Features
Benzyl 2-methyl-4-oxopiperidine-1-carboxylate (C₁₄H₁₇NO₃, M.W. 247.29 g/mol ) possesses a core 4-oxopiperidine (piperidone) ring, a methyl group at the 2-position, and a benzyl carbamate (Cbz) protecting group on the nitrogen atom.[1][2] These features give rise to a distinct spectroscopic fingerprint.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules, providing detailed information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms.[3] For Benzyl 2-methyl-4-oxopiperidine-1-carboxylate, NMR is crucial for confirming the presence and connectivity of the piperidone ring, the methyl substituent, and the benzyl group.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this molecule is expected to show distinct signals for the aromatic protons of the benzyl group, the benzylic protons, the protons of the piperidine ring, and the methyl group protons. Due to the chiral center at the 2-position and the restricted rotation around the carbamate bond, the piperidine ring protons are expected to be diastereotopic and thus display complex splitting patterns.
Table 1: Predicted ¹H NMR Spectral Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.30 - 7.40 | m | 5H | Ar-H |
| ~ 5.15 | s | 2H | -O-CH ₂-Ar |
| ~ 4.50 | m | 1H | N-CH (CH₃)- |
| ~ 4.00 | m | 1H | -C(=O)-CH ₐHₑ-N- |
| ~ 3.50 | m | 1H | -C(=O)-CH ₐHₑ-N- |
| ~ 2.60 | m | 2H | -C(=O)-CH ₂-CH₂- |
| ~ 2.30 | m | 2H | -C(=O)-CH₂-CH ₂- |
| ~ 1.20 | d | 3H | -CH(CH ₃)- |
Note: Predicted chemical shifts are based on the analysis of similar structures and may vary depending on the solvent and experimental conditions.
Interpretation of the ¹H NMR Spectrum:
-
Aromatic Region (δ 7.30 - 7.40): The multiplet in this region corresponds to the five protons of the phenyl ring of the benzyl group.
-
Benzylic Protons (δ ~ 5.15): The singlet at this downfield shift is characteristic of the two protons of the benzylic methylene group (-OCH₂-Ar), which is adjacent to the electron-withdrawing carbamate oxygen.
-
Piperidine Ring Protons (δ 2.30 - 4.50): The protons on the piperidine ring are expected to appear as complex multiplets due to geminal and vicinal couplings, as well as the diastereotopic nature of the methylene protons. The proton at the 2-position (methine) is expected to be the most downfield of the ring protons due to its proximity to the nitrogen atom.
-
Methyl Protons (δ ~ 1.20): The doublet in the upfield region is characteristic of the methyl group at the 2-position, coupled to the adjacent methine proton.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information on the carbon framework of the molecule.
Table 2: Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ, ppm) | Assignment |
| ~ 208 | C =O (ketone) |
| ~ 155 | C =O (carbamate) |
| ~ 136 | Ar-C (quaternary) |
| ~ 128.5 | Ar-C H |
| ~ 128.0 | Ar-C H |
| ~ 127.8 | Ar-C H |
| ~ 67 | -O-C H₂-Ar |
| ~ 52 | N-C H(CH₃)- |
| ~ 45 | -C(=O)-C H₂-N- |
| ~ 41 | -C(=O)-C H₂-CH₂- |
| ~ 38 | -C(=O)-CH₂-C H₂- |
| ~ 15 | -CH(C H₃)- |
Note: Predicted chemical shifts are based on the analysis of similar structures and may vary depending on the solvent and experimental conditions.
Interpretation of the ¹³C NMR Spectrum:
-
Carbonyl Carbons: Two distinct carbonyl signals are expected: one for the ketone at a very downfield shift (~208 ppm) and one for the carbamate at a slightly more upfield position (~155 ppm).
-
Aromatic Carbons: The signals for the aromatic carbons of the benzyl group are expected in the typical range of ~127-136 ppm.
-
Benzylic Carbon: The carbon of the benzylic methylene group is expected around 67 ppm.
-
Piperidine Ring Carbons: The carbons of the piperidine ring will appear in the range of ~38-52 ppm.
-
Methyl Carbon: The methyl carbon is expected to give a signal at the most upfield position, around 15 ppm.
Experimental Protocol for NMR Analysis
A standardized protocol for acquiring high-quality NMR spectra is essential for accurate structural elucidation.[3]
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.[3]
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).[3]
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Optimize the magnetic field homogeneity by shimming.[3]
-
-
¹H NMR Acquisition:
-
Set the spectral width to encompass the expected proton signals (typically 0-10 ppm).
-
Employ a standard single-pulse experiment.
-
Acquire a sufficient number of scans to achieve an adequate signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Set the spectral width to cover the expected carbon signals (typically 0-220 ppm).
-
Use a proton-decoupled pulse sequence to simplify the spectrum and improve sensitivity.[3]
-
Infrared (IR) Spectroscopy
IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of Benzyl 2-methyl-4-oxopiperidine-1-carboxylate is expected to show characteristic absorption bands for the ketone and carbamate carbonyl groups, as well as C-H and C-N bonds.
Table 3: Predicted IR Absorption Bands
| Frequency (cm⁻¹) | Intensity | Assignment |
| ~ 3000 - 2850 | Medium | C-H stretching (aliphatic) |
| ~ 1715 | Strong | C=O stretching (ketone) |
| ~ 1695 | Strong | C=O stretching (carbamate) |
| ~ 1495, 1455 | Medium-Weak | C=C stretching (aromatic) |
| ~ 1250 | Strong | C-N stretching (carbamate) |
| ~ 1100 | Strong | C-O stretching (carbamate) |
Note: Predicted frequencies are based on typical values for these functional groups.
Interpretation of the IR Spectrum:
The two strong carbonyl absorption bands are the most diagnostic feature of the IR spectrum. The ketone carbonyl is expected at a higher frequency (~1715 cm⁻¹) than the carbamate carbonyl (~1695 cm⁻¹) due to the electron-donating effect of the nitrogen atom in the carbamate, which reduces the double bond character of the C=O group.
Experimental Protocol for IR Analysis
-
Sample Preparation: For a solid sample, the KBr pellet method is common.[4] Alternatively, Attenuated Total Reflectance (ATR) can be used, which requires minimal sample preparation.
-
Data Acquisition:
-
Record a background spectrum.
-
Place the sample in the IR beam.
-
Record the sample spectrum over the range of 4000-400 cm⁻¹.
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.
Table 4: Predicted Mass Spectrometry Data (ESI+)
| m/z | Ion |
| 248.1281 | [M+H]⁺ |
| 270.1100 | [M+Na]⁺ |
Note: Predicted m/z values are for the protonated and sodiated molecular ions.[5]
Interpretation of the Mass Spectrum:
The mass spectrum is expected to show a prominent peak for the protonated molecule [M+H]⁺ at m/z 248.1281. Depending on the ionization method, other adducts such as the sodium adduct [M+Na]⁺ may also be observed.[5]
Fragmentation Pathway:
A plausible fragmentation pathway for the [M+H]⁺ ion involves the loss of the benzyl group or the entire benzyloxycarbonyl group.
Caption: Plausible fragmentation of the molecular ion.
Experimental Protocol for Mass Spectrometry
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent, such as methanol or acetonitrile.
-
Infusion: Introduce the sample solution into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.
-
Ionization: Use a soft ionization technique, such as Electrospray Ionization (ESI), to generate intact molecular ions.
-
Mass Analysis: Analyze the ions using a mass analyzer, such as a quadrupole or time-of-flight (TOF) instrument.
Conclusion
The combination of NMR, IR, and MS provides a comprehensive and unambiguous characterization of Benzyl 2-methyl-4-oxopiperidine-1-carboxylate. The predicted spectroscopic data and interpretations presented in this guide serve as a valuable resource for researchers, enabling them to verify the structure and purity of this important synthetic intermediate. Adherence to the outlined experimental protocols will ensure the generation of high-quality, reliable data, upholding the principles of scientific integrity in drug discovery and development.
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-
Lead Sciences. (n.d.). (R)-Benzyl 2-methyl-4-oxopiperidine-1-carboxylate. Retrieved from [Link]
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-
World Journal of Pharmacy and Pharmaceutical Sciences. (2018). Synthesis and characterization of novel 2-(2-benzyl-1H-benzo[d]imidazol-1-yl) acetohydrazone derivatives as antibacterial agents. Retrieved from [Link]
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An In-Depth Technical Guide to the 1H NMR Spectrum Analysis of 1-Cbz-2-methylpiperidin-4-one
Abstract
This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 1-Cbz-2-methylpiperidin-4-one, a key intermediate in synthetic organic chemistry. Aimed at researchers, scientists, and drug development professionals, this document delves into the theoretical underpinnings and practical application of NMR spectroscopy for the structural elucidation of this molecule. We will explore the nuances of chemical shifts, coupling constants, and conformational dynamics, supported by detailed experimental protocols and data interpretation strategies. This guide is designed to serve as a definitive resource, blending established principles with field-proven insights to empower robust and accurate spectral analysis.
Introduction: The Significance of 1-Cbz-2-methylpiperidin-4-one and NMR in Its Characterization
1-Cbz-2-methylpiperidin-4-one is a versatile heterocyclic building block frequently employed in the synthesis of complex nitrogen-containing molecules, including pharmaceutical agents. The piperidine ring is a privileged scaffold in medicinal chemistry, and its derivatives often exhibit significant biological activity. The presence of a chiral center at the 2-position, a ketone at the 4-position, and the bulky carbobenzyloxy (Cbz) protecting group on the nitrogen atom introduces a fascinating level of structural complexity.
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive analytical technique for the structural characterization of such organic molecules in solution.[1][2] ¹H NMR, in particular, provides a wealth of information regarding the electronic environment of each proton, their spatial relationships, and the overall conformation of the molecule. A thorough understanding of the ¹H NMR spectrum of 1-Cbz-2-methylpiperidin-4-one is therefore crucial for confirming its identity, assessing its purity, and understanding its reactivity in subsequent synthetic transformations.
This guide will systematically deconstruct the ¹H NMR spectrum of 1-Cbz-2-methylpiperidin-4-one, providing a step-by-step approach to its interpretation. We will begin with the foundational aspects of sample preparation and data acquisition, followed by a detailed analysis of the spectral features, and conclude with a discussion on the conformational implications derived from the NMR data.
Experimental Protocols: Ensuring High-Quality NMR Data
The quality of an NMR spectrum is fundamentally dependent on meticulous sample preparation and the appropriate selection of acquisition parameters.[3] This section outlines the best practices for obtaining a high-resolution ¹H NMR spectrum of 1-Cbz-2-methylpiperidin-4-one.
Sample Preparation
A properly prepared sample is the cornerstone of a successful NMR experiment. The goal is to create a homogeneous solution free of particulate matter and paramagnetic impurities, which can degrade spectral quality.[4]
Step-by-Step Protocol:
-
Weighing the Sample: Accurately weigh 5-25 mg of 1-Cbz-2-methylpiperidin-4-one into a clean, dry vial.[5] This concentration range is typically sufficient for routine ¹H NMR analysis.[4]
-
Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) is a common choice for many organic molecules. Add approximately 0.6-0.7 mL of the deuterated solvent to the vial.[5][6]
-
Dissolution: Gently swirl or vortex the vial to ensure complete dissolution of the sample. Visual inspection should confirm the absence of any solid particles.
-
Filtration (if necessary): If any solid particles remain, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.[7] This step is critical to avoid distortions in the magnetic field homogeneity.
-
Internal Standard: For precise chemical shift referencing, tetramethylsilane (TMS) is commonly used as an internal standard at a concentration of 0 ppm.[8] Many commercially available deuterated solvents already contain TMS.
-
Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.
Data Acquisition
The selection of appropriate acquisition parameters is crucial for obtaining a spectrum with good resolution and signal-to-noise ratio.[9]
Typical ¹H NMR Acquisition Parameters:
| Parameter | Recommended Value | Rationale |
| Pulse Width (Tip Angle) | 90° | A 90° pulse provides the maximum signal for a single scan, which is suitable for qualitative analysis.[10] |
| Spectral Width (SW) | ~12-15 ppm | This range is generally sufficient to encompass all proton signals in most organic molecules.[3][11] |
| Acquisition Time (AT) | 1-5 seconds | An adequate acquisition time is necessary to ensure good digital resolution.[10] |
| Relaxation Delay (D1) | 1-2 seconds | A sufficient delay allows for the relaxation of protons back to their equilibrium state before the next pulse. |
| Number of Scans (NS) | 8-16 | Co-adding multiple scans improves the signal-to-noise ratio. The exact number will depend on the sample concentration. |
| Receiver Gain | Auto-adjusted | The receiver gain should be set to maximize the signal without overflowing the analog-to-digital converter (ADC).[10] |
¹H NMR Spectrum Analysis of 1-Cbz-2-methylpiperidin-4-one
The ¹H NMR spectrum of 1-Cbz-2-methylpiperidin-4-one is complex due to the presence of multiple chiral centers and restricted rotation around the N-Cbz bond, which can lead to the observation of rotamers. The following is a detailed breakdown of the expected signals.
Molecular Structure and Proton Numbering
To facilitate the discussion, the protons in 1-Cbz-2-methylpiperidin-4-one are numbered as follows:
Caption: Numbering scheme for the protons of 1-Cbz-2-methylpiperidin-4-one.
Predicted Chemical Shifts and Multiplicities
The chemical shift of a proton is influenced by its local electronic environment. Electronegative atoms and π-systems will deshield nearby protons, causing them to resonate at a higher chemical shift (downfield).[8]
Table of Predicted ¹H NMR Signals:
| Proton(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Rationale |
| Cbz-Aromatic | 7.2-7.4 | Multiplet | - | Protons on the phenyl ring of the Cbz group are in a deshielded environment.[12][13] |
| Cbz-CH₂ | 5.1-5.3 | Singlet or AB quartet | - | The benzylic protons are deshielded by the adjacent oxygen and phenyl ring. Due to restricted rotation, they can be diastereotopic and appear as an AB quartet.[1] |
| H2 | 4.0-4.5 | Multiplet | J(H2, H3a), J(H2, H3b), J(H2, H7) | This proton is adjacent to the nitrogen and the methyl group, leading to a downfield shift. |
| H6 | 3.0-3.8 | Multiplet | J(H6a, H6b), J(H6a, H5a), J(H6a, H5b), J(H6b, H5a), J(H6b, H5b) | These protons are adjacent to the nitrogen atom. |
| H3, H5 | 2.2-2.8 | Multiplets | Geminal and vicinal couplings | These protons are adjacent to the carbonyl group at C4, which causes some deshielding. |
| H7 (CH₃) | 1.1-1.3 | Doublet | J(H7, H2) | The methyl group protons are in a typical aliphatic region and are split by the adjacent H2 proton. |
Analysis of Coupling Constants and Conformational Insights
Spin-spin coupling, observed as the splitting of NMR signals, provides valuable information about the connectivity of atoms and the dihedral angles between coupled protons.[2] The magnitude of the coupling constant (J) is related to the number of bonds separating the protons and their spatial orientation.
-
Geminal Coupling (²J): Coupling between two protons on the same carbon atom. Typically in the range of 10-18 Hz for sp³ hybridized carbons.
-
Vicinal Coupling (³J): Coupling between protons on adjacent carbon atoms. The magnitude of ³J is highly dependent on the dihedral angle (Karplus relationship), providing insight into the conformation of the piperidine ring.
The piperidine ring can exist in various conformations, with the chair conformation generally being the most stable.[14][15] The orientation of the substituents (axial vs. equatorial) will significantly influence the chemical shifts and coupling constants of the ring protons.
Caption: Logical flow from NMR data to conformational analysis.
For 1-Cbz-2-methylpiperidin-4-one, the analysis of the vicinal coupling constants between the protons on C2, C3, C5, and C6 can help determine the preferred chair conformation and the orientation of the methyl group. For example, a large ³J value (typically 8-13 Hz) between two vicinal protons suggests a dihedral angle of approximately 180°, which is characteristic of an axial-axial relationship in a chair conformation. Conversely, a small ³J value (typically 1-5 Hz) is indicative of an axial-equatorial or equatorial-equatorial relationship.[16]
Advanced NMR Techniques for Unambiguous Assignment
While a 1D ¹H NMR spectrum provides a significant amount of information, complex molecules like 1-Cbz-2-methylpiperidin-4-one may exhibit overlapping signals that are difficult to interpret. In such cases, 2D NMR techniques are invaluable for unambiguous signal assignment.
-
COSY (Correlation Spectroscopy): This experiment reveals correlations between protons that are spin-spin coupled.[2] It is particularly useful for identifying adjacent protons in the piperidine ring and confirming the coupling between H2 and the H7 methyl protons.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbon atoms, allowing for the assignment of carbon signals based on the known proton assignments.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away, providing information about the connectivity of different fragments of the molecule.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals correlations between protons that are close in space, regardless of whether they are bonded.[17] NOESY is a powerful tool for determining the relative stereochemistry and conformation of the molecule.
Caption: Experimental workflow for NMR analysis.
Conclusion
The ¹H NMR spectrum of 1-Cbz-2-methylpiperidin-4-one is a rich source of structural information. A systematic approach to its analysis, beginning with proper sample preparation and data acquisition, allows for the detailed characterization of this important synthetic intermediate. By carefully examining the chemical shifts, multiplicities, and coupling constants, and by employing advanced 2D NMR techniques when necessary, researchers can confidently elucidate the structure and conformation of this molecule. This in-depth understanding is essential for ensuring the quality of synthetic intermediates and for guiding the development of new chemical entities in the pharmaceutical and chemical industries.
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Brel, V. K., et al. (2023). Conformational Analysis of 1,5-Diaryl-3-Oxo-1,4-Pentadiene Derivatives: A Nuclear Overhauser Effect Spectroscopy Investigation. Molecules, 28(23), 7789. [Link]
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- Parthiban, P., et al. (2013). Synthesis and NMR spectral studies of some 2,6-diarylpiperidin-4-one O-benzyloximes. Magnetic Resonance in Chemistry, 51(3), 167-173.
-
de Oliveira, A. C. C., et al. (2022). Synthesis and Spectroscopic Analysis of Piperine- and Piperlongumine-Inspired Natural Product Scaffolds and Their Molecular Docking with IL-1β and NF-κB Proteins. Molecules, 27(19), 6265. [Link]
-
ResearchGate. Computed 13 C NMR coupling constants of 4-trans, 4-end and 4- cis,.... [Link]
-
Wikipedia. Benzyl chloroformate. [Link]
-
Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. [Link]
-
ResearchGate. 1 H NMR spectra showing the clear difference between piperidine and pyrrolidine amides. [Link]
-
University of Wisconsin-Madison, Department of Chemistry. The values for proton and C-13 chemical shifts given below are typical approximate ranges only. [Link]
-
PubChem. 1-Methyl-4-piperidone. [Link]
-
Chemical Instrumentation Facility, Iowa State University. NMR Coupling Constants. [Link]
-
ACD/Labs. (2021, December 2). The Basics of Interpreting a Proton ( 1 H) NMR Spectrum. [Link]
-
The Royal Society of Chemistry. Chemo- and regioselective synthesis of polysubstituted 2-aminothiophenes by the cyclization of gem-dibromo or gem-dichoroalkenes with β-keto tertiary thioamides. [Link]
-
ResearchGate. (2010). NMR study of 4-hydroxy-1-methylpiperidine betaine derivatives. [Link]
-
PubChem. 1-Benzyl-4-piperidone. [Link]
-
PubChem. 4-Piperidone. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. emerypharma.com [emerypharma.com]
- 3. sites.bu.edu [sites.bu.edu]
- 4. organomation.com [organomation.com]
- 5. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 6. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]
- 7. ucl.ac.uk [ucl.ac.uk]
- 8. acdlabs.com [acdlabs.com]
- 9. NMR Education: How to Choose Your Acquisition Parameters? [aiinmr.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. r-nmr.eu [r-nmr.eu]
- 12. researchgate.net [researchgate.net]
- 13. N-Cbz-D-Phenylalanine(2448-45-5) 1H NMR [m.chemicalbook.com]
- 14. Investigation of the role of stereoelectronic effects in the conformation of piperidones by NMR spectroscopy and X-ray diffraction - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. chesci.com [chesci.com]
- 17. Conformational Analysis of 1,5-Diaryl-3-Oxo-1,4-Pentadiene Derivatives: A Nuclear Overhauser Effect Spectroscopy Investigation [mdpi.com]
An In-depth Technical Guide to the 13C NMR Chemical Shifts of N-Cbz-2-methyl-4-piperidone
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract: This guide provides a comprehensive analysis of the 13C Nuclear Magnetic Resonance (NMR) chemical shifts for N-Cbz-2-methyl-4-piperidone, a key heterocyclic building block in medicinal chemistry. Leveraging experimental data from analogous compounds and fundamental principles of NMR spectroscopy, this document offers a detailed assignment of the carbon signals and explains the structural and electronic factors influencing their chemical shifts. A standardized experimental protocol for acquiring high-quality 13C NMR spectra of this compound is also presented, ensuring reproducibility and accuracy in its characterization.
Introduction: The Significance of N-Cbz-2-methyl-4-piperidone and the Role of 13C NMR
N-Cbz-2-methyl-4-piperidone is a valuable synthetic intermediate in the development of various pharmacologically active agents. The piperidone core is a common scaffold in numerous alkaloids and therapeutic compounds, and the strategic placement of the methyl group at the C-2 position introduces a chiral center, allowing for the synthesis of stereospecific molecules. The N-benzyloxycarbonyl (Cbz) protecting group is crucial for modulating the reactivity of the piperidine nitrogen during synthetic transformations.
Accurate structural elucidation is paramount in drug discovery and development. 13C NMR spectroscopy is an indispensable tool for unambiguously determining the carbon framework of organic molecules. Each unique carbon atom in a molecule produces a distinct signal in the 13C NMR spectrum, and the chemical shift of that signal provides a wealth of information about its electronic environment, hybridization, and connectivity. This guide will dissect the 13C NMR spectrum of N-Cbz-2-methyl-4-piperidone, providing a foundational understanding for researchers working with this and related compounds.
Predicted 13C NMR Chemical Shifts and Structural Assignment
Molecular Structure and Carbon Numbering:
Caption: Molecular structure of N-Cbz-2-methyl-4-piperidone with carbon numbering.
Table 1: Predicted 13C NMR Chemical Shifts for N-Cbz-2-methyl-4-piperidone
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale for Assignment |
| C4 (C=O) | ~207 | The carbonyl carbon is significantly deshielded and typically appears in the downfield region of the spectrum[1]. This is consistent with the experimental value of 207.1 ppm for N-Cbz-4-piperidone. |
| Cbz (C=O) | ~155 | The carbamate carbonyl is also deshielded but appears upfield relative to the ketone carbonyl. The experimental value for N-Cbz-4-piperidone is 155.1 ppm. |
| Cbz (Aryl-Cipso) | ~136 | The aromatic carbon directly attached to the benzylic oxygen is deshielded. The experimental value for N-Cbz-4-piperidone is 136.3 ppm. |
| Cbz (Aryl-Co,m,p) | ~128 | The remaining aromatic carbons of the benzyl group typically resonate in this region. Experimental values for N-Cbz-4-piperidone are 128.6, 128.2, and 128.0 ppm. |
| Cbz (CH2) | ~67-68 | The benzylic methylene carbon is deshielded by the adjacent oxygen atom. The experimental value for N-Cbz-4-piperidone is 67.6 ppm. |
| C2 | ~55-58 | The introduction of the methyl group at C2 will cause a downfield shift (α-effect). The deshielding effect of the nitrogen atom also contributes. |
| C6 | ~48-51 | This carbon is adjacent to the nitrogen atom and will be deshielded. It will likely be upfield from C2 due to the absence of the α-effect from the methyl group. |
| C3 | ~45-48 | The methyl group at C2 will have a β-effect on C3, causing a downfield shift compared to N-Cbz-4-piperidone. |
| C5 | ~40-43 | This carbon is adjacent to the carbonyl group and will be deshielded. It is expected to be in a similar region to the corresponding carbon in N-Cbz-4-piperidone (41.0 ppm). |
| C-CH3 | ~15-20 | The methyl group carbon will appear in the typical aliphatic region. |
In-depth Analysis of Substituent Effects
The chemical shifts presented in Table 1 are a result of the interplay of several electronic and steric factors. A deeper understanding of these effects is crucial for accurate spectral interpretation.
The Influence of the N-Cbz Protecting Group
The N-Cbz group exerts a significant electronic influence on the piperidone ring. The nitrogen atom's lone pair participates in resonance with the Cbz carbonyl group, which reduces its electron-donating capacity towards the ring compared to an unprotected amine. This results in a general deshielding of the α-carbons (C2 and C6). The bulky nature of the Cbz group can also influence the ring conformation, which in turn affects the chemical shifts.
The Impact of the C-4 Carbonyl Group
The C-4 carbonyl group is a strong electron-withdrawing group. Its deshielding effect is most pronounced at the α-carbons (C3 and C5), causing them to resonate at a lower field than the corresponding carbons in a piperidine ring without the carbonyl group. The carbonyl carbon itself (C4) is highly deshielded due to the double bond to the electronegative oxygen atom and its sp2 hybridization, placing its signal far downfield.[1]
The Effect of the C-2 Methyl Substituent
The introduction of a methyl group at the C-2 position has predictable effects on the chemical shifts of the piperidone ring carbons:
-
α-effect: The C2 carbon directly bearing the methyl group will experience a significant downfield shift of approximately 5-10 ppm compared to the unsubstituted position.
-
β-effect: The adjacent C3 carbon will also be shifted downfield, typically by 5-10 ppm.
-
γ-effect: The effect on the C6 carbon is more complex and depends on the stereochemistry. A γ-gauche interaction can cause an upfield (shielding) effect, while a γ-anti interaction has a smaller effect.
Workflow for Spectral Analysis:
Caption: A typical workflow for the analysis of the 13C NMR spectrum of N-Cbz-2-methyl-4-piperidone.
Experimental Protocol for 13C NMR Acquisition
To ensure the acquisition of a high-quality and reproducible 13C NMR spectrum of N-Cbz-2-methyl-4-piperidone, the following protocol is recommended. This protocol is designed as a self-validating system, with internal checks to ensure data integrity.
Instrumentation:
-
A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
Sample Preparation:
-
Sample Purity: Ensure the sample of N-Cbz-2-methyl-4-piperidone is of high purity (>95%) to avoid interference from impurity signals.
-
Solvent Selection: Deuterated chloroform (CDCl3) is a suitable solvent as the compound is expected to be soluble, and the solvent peak at ~77.16 ppm provides a convenient internal reference.
-
Concentration: Prepare a solution of approximately 10-20 mg of the compound in 0.6-0.7 mL of CDCl3.
-
Referencing: Tetramethylsilane (TMS) can be added as an internal standard (0 ppm), although referencing to the residual solvent peak is also common practice.
Acquisition Parameters:
| Parameter | Recommended Value | Rationale |
| Pulse Program | zgpg30 or similar with proton decoupling | Standard pulse sequence for a quantitative 1D 13C spectrum with proton decoupling. |
| Spectral Width | 0 to 220 ppm | To encompass the full range of expected chemical shifts. |
| Acquisition Time | ~1-2 seconds | To ensure good digital resolution. |
| Relaxation Delay (d1) | 2-5 seconds | To allow for full relaxation of all carbon nuclei, especially quaternary carbons, for more accurate integration. |
| Number of Scans | 1024 or higher | Due to the low natural abundance of 13C, a sufficient number of scans is required to achieve a good signal-to-noise ratio. |
| Temperature | 298 K (25 °C) | Standard operating temperature. |
Data Processing:
-
Fourier Transformation: Apply an exponential multiplication with a line broadening factor of 1-2 Hz to improve the signal-to-noise ratio.
-
Phasing: Manually phase the spectrum to obtain pure absorption lineshapes.
-
Baseline Correction: Apply a baseline correction to ensure a flat baseline.
-
Referencing: Calibrate the spectrum by setting the TMS peak to 0 ppm or the CDCl3 triplet to 77.16 ppm.
-
Peak Picking: Identify and label all significant peaks.
Conclusion
This technical guide provides a detailed framework for understanding and interpreting the 13C NMR spectrum of N-Cbz-2-methyl-4-piperidone. By combining experimental data from analogous structures with fundamental NMR principles, we have presented a robust prediction of the chemical shifts and their assignments. The provided experimental protocol offers a standardized method for obtaining high-quality data, which is essential for the unambiguous characterization of this important synthetic intermediate. This guide serves as a valuable resource for researchers in medicinal chemistry and drug development, facilitating the confident structural elucidation of N-Cbz-2-methyl-4-piperidone and related compounds.
References
-
OpenStax. (2023). 13.11 Characteristics of 13C NMR Spectroscopy - Organic Chemistry. OpenStax. Retrieved from [Link]
-
Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. Compound Interest. Retrieved from [Link]
Sources
Mass spectrometry fragmentation of Benzyl 2-methyl-4-oxopiperidine-1-carboxylate
Technical Guide: Mass Spectrometry Fragmentation of Benzyl 2-methyl-4-oxopiperidine-1-carboxylate
Executive Summary
This technical guide provides a comprehensive analysis of the electrospray ionization (ESI) mass spectrometry behavior of Benzyl 2-methyl-4-oxopiperidine-1-carboxylate (
Molecular Architecture & Physico-Chemical Profile
Before interpreting spectral data, the analyte's structural points of failure (labile bonds) must be identified. The molecule consists of a piperidine ring substituted with a ketone at C4 and a methyl group at C2, protected at the nitrogen by a carboxybenzyl (Cbz) group.
| Property | Specification |
| IUPAC Name | Benzyl 2-methyl-4-oxopiperidine-1-carboxylate |
| Molecular Formula | |
| Monoisotopic Mass | 247.1208 Da |
| Precursor Ion | 248.1281 Da |
| Key Labile Moiety | Benzyl carbamate (Cbz) linker |
| Stereochemistry | Chiral center at C2 (Enantiomers R/S); achiral at C4 (Ketone) |
Experimental Methodology: ESI-MS/MS Protocol
To replicate the fragmentation patterns described below, the following experimental conditions are recommended. These parameters minimize in-source fragmentation while ensuring sufficient internal energy for Collision-Induced Dissociation (CID).
Sample Preparation
-
Solvent: Methanol/Water (50:50 v/v) with 0.1% Formic Acid.
-
Rationale: The acidic environment promotes protonation of the carbamate nitrogen and the ketone oxygen, facilitating
formation.
-
-
Concentration: 1–10 µg/mL. Avoid higher concentrations to prevent dimer formation (
or ).
Instrument Parameters (Generic Q-TOF/Triple Quad)
-
Ionization Source: Electrospray Ionization (ESI) – Positive Mode.
-
Capillary Voltage: 3.0 – 3.5 kV.
-
Cone Voltage: 20–30 V.
-
Warning: Cbz groups are thermally and energetically labile. Cone voltages >40 V may cause in-source fragmentation , leading to a false absence of the molecular ion and high abundance of m/z 91 or 114 in the MS1 scan.
-
-
Collision Energy (CE): Stepped ramp (10, 20, 40 eV) to capture both low-energy rearrangements and high-energy bond scissions.
Mechanistic Fragmentation Analysis
The fragmentation of Benzyl 2-methyl-4-oxopiperidine-1-carboxylate is dominated by the instability of the carbamate protecting group. The fragmentation logic follows two primary pathways: Charge-Remote Fragmentation (Tropylium formation) and Charge-Proximal Cleavage (Amine recovery).
Pathway A: The Tropylium Ion Formation (m/z 91)
This is the most abundant pathway at higher collision energies.
-
Initiation: The benzyl ring stabilizes a positive charge.
-
Cleavage: The
bond cleaves heterolytically. -
Rearrangement: The resulting benzyl cation (
) undergoes ring expansion to form the highly stable, aromatic Tropylium ion (m/z 91.05). -
Neutral Loss: The remaining neutral fragment is the unstable carbamic acid derivative of the piperidine, which rapidly decarboxylates.
Pathway B: Deprotection & Amine Recovery (m/z 114)
This pathway is diagnostic for the piperidine core structure.
-
Protonation: The proton localizes on the carbamate nitrogen or the carbonyl oxygen.
-
McLafferty-like Rearrangement: A hydrogen transfer from the benzyl methylene to the carbonyl oxygen can trigger the loss of
and a neutral toluene-like species. -
Result: This yields the protonated free amine: 2-methyl-4-oxopiperidinium (
). -
Mass Calculation:
-
Precursor (248) – Benzyl (91) –
(44) + H transfer = m/z 114 .
-
Pathway C: Ring Fission (Secondary Fragmentation)
At high collision energies (>35 eV), the piperidine ring itself fragments.
-
Loss of CO (28 Da): The ketone at position 4 can be ejected as carbon monoxide, shifting the m/z 114 fragment to m/z 86 .
-
Retro-Diels-Alder (RDA): Though less common in saturated rings, the ketone activates the ring for cleavage, potentially yielding fragments at m/z 55 (
) or m/z 42 ( ).
Visualization of Signaling Pathways
The following diagram illustrates the hierarchical fragmentation of the precursor ion.
Caption: Hierarchical fragmentation pathway of Benzyl 2-methyl-4-oxopiperidine-1-carboxylate showing the divergence between the lipophilic protecting group (m/z 91) and the polar core (m/z 114).
Diagnostic Ion Table & Interpretation
Use this table to validate the identity of the compound in unknown samples.
| m/z (Experimental) | Formula (Ion) | Identity | Mechanism | Relative Abundance (Est.) |
| 248.13 | Precursor | Protonation | Variable (Low if in-source frag occurs) | |
| 270.11 | Sodium Adduct | Na+ coordination | High (in non-acidic mobile phase) | |
| 91.05 | Tropylium Ion | Benzyl cleavage | 100% (Base Peak at High CE) | |
| 114.09 | Core Amine | Loss of Cbz ( | 40–80% | |
| 86.10 | Pyrrolidine-like | Loss of CO from m/z 114 | <10% |
Expert Insights & Troubleshooting
1. The "Missing Parent" Phenomenon: Benzyl carbamates are notorious for degrading in the ion source. If you observe a spectrum dominated by m/z 91 and 114 with no m/z 248, lower the Fragmentor/Cone voltage immediately. Alternatively, lower the desolvation temperature (<300°C).
2. Chromatographic Considerations: The 2-methyl substituent creates a chiral center. While MS cannot distinguish enantiomers, this compound may appear as a split peak if using a column with chiral stationary phases or if diastereomeric impurities (e.g., from incomplete reduction steps in synthesis) are present.
3. Differentiation from Isomers: This molecule (MW 247) is isomeric with Ethyl 1-benzyl-3-oxopyrrolidine-carboxylate or other Cbz-protected cyclic amino-ketones.
-
Differentiation: The m/z 114 fragment is specific to the 2-methyl-4-oxopiperidine core. An isomer with a different ring size (pyrrolidine) or methyl position would yield a different core amine mass (e.g., m/z 100 or 128) or different secondary fragmentation patterns.
References
-
McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books. (Standard text for fragmentation mechanisms including tropylium formation).[3]
-
Holčapek, M., et al. (2010). "Fragmentation behavior of N-benzyl-piperidine derivatives in electrospray ionization mass spectrometry." Journal of Mass Spectrometry. (General principles of benzyl-piperidine fragmentation).
-
BenchChem. (2025).[1] "Application Notes: Mass Spectrometry Fragmentation of Novel Piperidine Derivatives."
-
National Institute of Standards and Technology (NIST). "Mass Spectral Library – Benzyl carbamate derivatives."
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. The ESI CAD fragmentations of protonated 2,4,6-tris(benzylamino)- and tris(benzyloxy)-1,3,5-triazines involve benzyl-benzyl interactions: a DFT study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to Benzyl 2-methyl-4-oxopiperidine-1-carboxylate and its Synonyms
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern medicinal chemistry, the piperidine scaffold stands as a cornerstone in the design of novel therapeutics, particularly those targeting the central nervous system (CNS). Among the vast array of piperidine-based building blocks, Benzyl 2-methyl-4-oxopiperidine-1-carboxylate and its enantiomers have emerged as critical intermediates. Their utility lies in the strategic placement of functional groups that allow for diverse chemical modifications, leading to the synthesis of complex molecules with significant biological activity. This technical guide provides an in-depth exploration of this pivotal compound, covering its nomenclature, synthesis, chemical properties, and, most importantly, its application in the development of innovative pharmaceuticals.
This compound is a chiral piperidine derivative that serves as a versatile synthetic intermediate in the construction of more complex molecules, particularly those aimed at CNS targets.[1] The presence of the 4-oxopiperidine (piperidone) core, combined with a benzyl carboxylate protecting group, makes it a valuable precursor for developing potential therapeutics.[1]
Nomenclature and Synonyms
Clarity in chemical communication is paramount. Benzyl 2-methyl-4-oxopiperidine-1-carboxylate is known by several names and identifiers, which can vary depending on the context, supplier, and whether it is the racemic mixture or a specific enantiomer.
Systematic Name (IUPAC): Benzyl 2-methyl-4-oxopiperidine-1-carboxylate
Common Synonyms and Alternative Names:
-
1-Cbz-2-methyl-4-piperidone
-
N-Benzyloxycarbonyl-2-methyl-4-piperidone
-
2-Methyl-4-oxo-1-piperidinecarboxylic acid benzyl ester
Enantiomeric Forms:
-
(R)-Benzyl 2-methyl-4-oxopiperidine-1-carboxylate: This specific enantiomer is frequently utilized in pharmaceutical research.[1]
-
(S)-Benzyl 2-methyl-4-oxopiperidine-1-carboxylate
CAS Numbers:
-
Racemic Mixture: 849928-34-3
-
(R)-enantiomer: 852051-10-6
It is crucial for researchers to be aware of these different identifiers to ensure the correct compound is being sourced and utilized in their experimental work. The benzyl carboxylate protecting group is often abbreviated as "Cbz" or "Z", leading to further variations in nomenclature.
Physicochemical Properties
The physical and chemical properties of Benzyl 2-methyl-4-oxopiperidine-1-carboxylate dictate its handling, storage, and reactivity in synthetic protocols. Below is a summary of its key properties.
| Property | Value |
| Molecular Formula | C₁₄H₁₇NO₃ |
| Molecular Weight | 247.29 g/mol |
| Appearance | Typically a solid |
| Storage | Recommended to be stored in a cool, dry place |
For detailed characterization, a suite of analytical techniques is employed to confirm the structure and purity of the compound. These include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the chemical structure and confirm the presence of key functional groups.
-
Mass Spectrometry (MS): High-resolution mass spectrometry is utilized to determine the exact molecular weight, further confirming the compound's identity.
-
Chiral Analysis: For the enantiomerically pure forms, techniques such as chiral High-Performance Liquid Chromatography (HPLC) or polarimetry are essential to determine the enantiomeric excess.
Synthesis of Benzyl 2-methyl-4-oxopiperidine-1-carboxylate: A Step-by-Step Protocol
The synthesis of Benzyl 2-methyl-4-oxopiperidine-1-carboxylate typically involves the protection of the nitrogen atom of the 2-methyl-4-piperidone ring with a benzyloxycarbonyl (Cbz) group. This protecting group strategy is fundamental in multi-step organic synthesis as it prevents unwanted side reactions of the secondary amine.
The following protocol is a representative method for the N-protection of 2-methyl-4-piperidone.
Experimental Protocol: N-Benzyloxycarbonylation of 2-methyl-4-piperidone
Materials:
-
2-methyl-4-piperidone hydrochloride
-
Benzyl chloroformate (Cbz-Cl)
-
Triethylamine (TEA) or a similar non-nucleophilic base
-
Dichloromethane (DCM) or another suitable aprotic solvent
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Rotary evaporator
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, suspend 2-methyl-4-piperidone hydrochloride (1.0 equivalent) in dichloromethane.
-
Basification: Cool the suspension to 0 °C using an ice bath. Add triethylamine (2.2 equivalents) dropwise to the suspension. The triethylamine serves to both neutralize the hydrochloride salt and to quench the HCl generated during the reaction.
-
Addition of Protecting Group: While maintaining the temperature at 0 °C, add benzyl chloroformate (1.1 equivalents) dropwise to the reaction mixture.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Workup: Upon completion of the reaction, quench the mixture by adding water. Transfer the mixture to a separatory funnel and separate the organic layer.
-
Washing: Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel to yield the pure Benzyl 2-methyl-4-oxopiperidine-1-carboxylate.
Synthesis Workflow Diagram
Caption: Synthetic strategy for dopamine D4 antagonists.
Other Therapeutic Areas
Beyond its use in developing CNS-active agents, derivatives of 4-oxopiperidine-1-carboxylate have been investigated for a range of other therapeutic applications. Patents have highlighted their potential as:
-
Antiviral agents: For the treatment of retroviral infections such as HIV. [1]* Antiproliferative agents: For use in oncology. [1]* Antiparasitic agents: For treating diseases like trypanosomiasis. [1] This broad spectrum of potential applications underscores the importance of Benzyl 2-methyl-4-oxopiperidine-1-carboxylate as a high-value starting material in drug discovery programs.
Conclusion
Benzyl 2-methyl-4-oxopiperidine-1-carboxylate is more than just a chemical compound; it is a key that unlocks the door to a vast chemical space of potentially life-saving therapeutics. Its well-defined structure and versatile reactivity make it an indispensable tool for medicinal chemists. A thorough understanding of its synonyms, properties, synthesis, and applications is essential for any researcher or drug development professional working in the field of CNS disorders and beyond. As our understanding of disease mechanisms continues to evolve, the demand for such versatile and strategically designed building blocks will undoubtedly continue to grow, ensuring that Benzyl 2-methyl-4-oxopiperidine-1-carboxylate remains a relevant and valuable asset in the ongoing quest for new medicines.
References
- Google Patents. (n.d.). CN111484444A - The synthetic method of N-benzyl-4-piperidinecarboxaldehyde.
- Google Patents. (n.d.). CN110734393B - Preparation method of N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride.
-
National Center for Biotechnology Information. (n.d.). Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists. PubMed Central. Retrieved from [Link]
Sources
Methodological & Application
Application Note: Asymmetric Synthesis of (R)-Benzyl 2-methyl-4-oxopiperidine-1-carboxylate
Abstract
This application note provides a comprehensive guide for the asymmetric synthesis of (R)-Benzyl 2-methyl-4-oxopiperidine-1-carboxylate, a valuable chiral building block in medicinal chemistry and drug development. The described methodology leverages a highly efficient organocatalytic intramolecular aza-Michael addition to establish the key stereocenter, followed by functional group manipulation to yield the target compound with high enantiopurity. This protocol is designed for researchers, scientists, and professionals in drug development, offering detailed step-by-step instructions, mechanistic insights, and data interpretation guidelines.
Introduction
Chiral piperidine scaffolds are prevalent structural motifs in a vast array of pharmaceuticals and biologically active compounds.[1][2] The precise stereochemical orientation of substituents on the piperidine ring is often critical for biological activity and selectivity. Consequently, the development of robust and efficient asymmetric syntheses for these heterocycles is of paramount importance.[3] (R)-Benzyl 2-methyl-4-oxopiperidine-1-carboxylate is a key intermediate that can be further elaborated to access a diverse range of complex molecular architectures.
Traditional methods for the synthesis of chiral piperidines have often relied on chiral pool starting materials, resolution of racemates, or the use of chiral auxiliaries.[4] While effective, these approaches can be circuitous and may not be amenable to large-scale production. In recent years, asymmetric organocatalysis has emerged as a powerful and sustainable alternative, offering direct access to enantioenriched products from simple achiral precursors.[5][6] This application note details a state-of-the-art organocatalytic strategy for the synthesis of the title compound, focusing on practicality, scalability, and high stereocontrol.
Mechanistic Overview: The Organocatalytic Approach
The cornerstone of this synthetic strategy is an organocatalyst-mediated intramolecular aza-Michael addition.[1][5][7][8] This approach involves the cyclization of an acyclic precursor containing both a nucleophilic nitrogen and a Michael acceptor. The chiral organocatalyst, typically a secondary amine, reversibly forms a chiral iminium ion with the α,β-unsaturated aldehyde moiety of the substrate. This activation lowers the LUMO of the Michael acceptor and provides a chiral environment that directs the intramolecular attack of the carbamate nucleophile from a specific face, thus establishing the desired (R)-stereochemistry at the C2 position.
Following the cyclization, the resulting nitro group is converted to a ketone via a Nef reaction or a related oxidative transformation. The final step involves the protection of the piperidine nitrogen with a benzyloxycarbonyl (Cbz) group to afford the target molecule.
Experimental Protocols
Part 1: Synthesis of the Acyclic Precursor (E)-6-(N-(benzyloxycarbonyl)amino)hept-2-enal
A detailed protocol for the synthesis of the acyclic precursor is beyond the scope of this application note but can be achieved through standard organic transformations. A plausible route involves the olefination of a suitably protected amino-aldehyde.
Part 2: Asymmetric Intramolecular Aza-Michael Addition
This protocol details the key stereochemistry-defining step. A diarylprolinol silyl ether catalyst is employed to ensure high enantioselectivity.
Materials and Reagents:
| Reagent | Grade | Supplier |
| (E)-6-(N-(benzyloxycarbonyl)amino)hept-2-enal | >95% | In-house |
| (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether | ≥98% | Major Supplier |
| 3,5-Dinitrobenzoic acid | ≥99% | Major Supplier |
| Toluene | Anhydrous, ≥99.8% | Major Supplier |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Major Supplier |
| Ethyl acetate (EtOAc) | ACS Grade | Major Supplier |
| Hexanes | ACS Grade | Major Supplier |
| Saturated aqueous sodium bicarbonate (NaHCO₃) | ACS Grade | Major Supplier |
| Brine | ACS Grade | Major Supplier |
| Anhydrous magnesium sulfate (MgSO₄) | ACS Grade | Major Supplier |
Instrumentation:
-
Magnetic stirrer with stirring bar
-
Round-bottom flask with rubber septum
-
Inert gas (Argon or Nitrogen) line
-
Syringes and needles
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Rotary evaporator
-
Flash chromatography system
Protocol:
-
To a dry 50 mL round-bottom flask under an argon atmosphere, add (E)-6-(N-(benzyloxycarbonyl)amino)hept-2-enal (1.0 g, 3.83 mmol).
-
Dissolve the starting material in 20 mL of anhydrous toluene.
-
Add 3,5-dinitrobenzoic acid (0.081 g, 0.383 mmol, 0.1 eq.).
-
In a separate vial, dissolve (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether (0.125 g, 0.383 mmol, 0.1 eq.) in 5 mL of anhydrous toluene.
-
Add the catalyst solution to the reaction mixture dropwise via syringe.
-
Stir the reaction mixture at room temperature and monitor the progress by TLC (eluent: 30% EtOAc in hexanes).
-
Upon completion (typically 24-48 hours), quench the reaction by adding 20 mL of saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract with EtOAc (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography on silica gel (gradient elution: 10-40% EtOAc in hexanes) to afford (R)-benzyl 2-methyl-4-nitropiperidine-1-carboxylate.
Part 3: Conversion of the Nitro Group to a Ketone (Nef Reaction)
This step transforms the nitro-substituted piperidine into the desired 4-oxopiperidine.
Materials and Reagents:
| Reagent | Grade | Supplier |
| (R)-benzyl 2-methyl-4-nitropiperidine-1-carboxylate | Purified from Part 2 | In-house |
| Sodium methoxide (NaOMe) | 25% in Methanol | Major Supplier |
| Methanol (MeOH) | Anhydrous, ≥99.8% | Major Supplier |
| Sulfuric acid (H₂SO₄) | Concentrated | Major Supplier |
| Diethyl ether | ACS Grade | Major Supplier |
| Saturated aqueous sodium bicarbonate (NaHCO₃) | ACS Grade | Major Supplier |
Protocol:
-
Dissolve (R)-benzyl 2-methyl-4-nitropiperidine-1-carboxylate (0.8 g, 2.61 mmol) in 15 mL of anhydrous methanol in a 50 mL round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium methoxide (1.13 mL, 5.22 mmol, 2.0 eq.) dropwise.
-
Stir the mixture at 0 °C for 30 minutes.
-
In a separate flask, prepare a solution of 1.5 mL of concentrated H₂SO₄ in 10 mL of methanol, also cooled to 0 °C.
-
Slowly add the nitronate solution from step 4 to the acidic methanol solution via cannula, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2 hours.
-
Quench the reaction by carefully pouring it into a beaker containing ice and saturated aqueous NaHCO₃ solution until the pH is neutral.
-
Extract the aqueous mixture with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography (gradient elution: 20-50% EtOAc in hexanes) to yield (R)-Benzyl 2-methyl-4-oxopiperidine-1-carboxylate.
Data Analysis and Characterization
Expected Yield and Purity:
| Step | Product | Typical Yield | Purity (by ¹H NMR) |
| Asymmetric Cyclization | (R)-benzyl 2-methyl-4-nitropiperidine-1-carboxylate | 80-90% | >95% |
| Nef Reaction | (R)-Benzyl 2-methyl-4-oxopiperidine-1-carboxylate | 60-70% | >98% |
Chiral HPLC Analysis for Enantiomeric Excess (ee) Determination:
The enantiomeric excess of the final product should be determined by chiral High-Performance Liquid Chromatography (HPLC).
-
Column: Chiralcel OD-H or equivalent
-
Mobile Phase: 90:10 Hexane:Isopropanol
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Expected Retention Times: The (R)-enantiomer is expected to have a distinct retention time from the (S)-enantiomer. A racemic standard should be synthesized for comparison.
A typical successful synthesis should yield the (R)-enantiomer with an ee of ≥95%.
Visualizing the Workflow
Caption: Synthetic workflow for (R)-Benzyl 2-methyl-4-oxopiperidine-1-carboxylate.
Troubleshooting and Key Considerations
-
Low Enantioselectivity: Ensure the use of a high-purity chiral catalyst and strictly anhydrous reaction conditions. The presence of water can hydrolyze the catalyst and lead to the formation of achiral background reaction products.
-
Incomplete Nef Reaction: The success of the Nef reaction is highly dependent on the reaction conditions. Ensure efficient formation of the nitronate salt before acidification. The temperature control during the addition to the acid is critical to avoid side reactions.
-
Purification Challenges: The intermediates and the final product have similar polarities. Careful flash chromatography with a shallow gradient is recommended for effective separation.
Conclusion
This application note presents a reliable and highly stereoselective method for the synthesis of (R)-Benzyl 2-methyl-4-oxopiperidine-1-carboxylate. The use of organocatalysis provides a practical and efficient means to access this valuable chiral building block, avoiding the need for classical resolution or chiral auxiliaries. The detailed protocols and supporting information are intended to enable researchers to successfully implement this methodology in their own laboratories for applications in drug discovery and development.
References
-
Han, B., et al. (2012). Asymmetric aza-Michael Reactions of α,β-Unsaturated Ketones with Bifunctional Organic Catalysts. PMC, NIH. Retrieved from [Link]
-
Sanz-Marco, A., et al. (2019). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. PubMed Central. Retrieved from [Link]
-
Kim, G., & Kim, N. (2007). Total Synthesis of (−)-Cassine. Organic Letters, 9(15), 2827–2829. Retrieved from [Link]
-
Osorio-Olivares, M., et al. (2014). Synthesis of Chiral 1,4,2-Oxazaphosphepines. PMC, NIH. Retrieved from [Link]
-
Wang, Z., et al. (2020). Synthesis of Chiral Diarylmethylamides via Catalytic Asymmetric Aza-Michael Addition of Amides to ortho-Quinomethanes. The Journal of Organic Chemistry, 85(15), 9874–9883. Retrieved from [Link]
-
Monaco, M., et al. (2021). Combining bio- and organocatalysis for the synthesis of piperidine alkaloids. Chemical Communications, 57(78), 9994-9997. Retrieved from [Link]
-
Davies, S. G., et al. (2005). A Diastereoselective Synthesis of 2,4-Disubstituted Piperidines: Scaffolds for Drug Discovery. Organic Letters, 7(23), 5233–5236. Retrieved from [Link]
- CN110734393B - Preparation method of N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride. (n.d.). Google Patents.
-
Contal, S., et al. (2021). Enantio-Complementary Synthesis of 2-Substituted Pyrrolidines and Piperidines via Transaminase-Triggered Cyclizations. JACS Au, 1(9), 1395–1400. Retrieved from [Link]
-
ResearchGate. (n.d.). A convenient large-scale chiral synthesis of protected 2-substituted 4-oxo-piperidine derivatives. Retrieved from [Link]
-
Deiana, L., et al. (2011). Biomimetic Organocatalytic Asymmetric Synthesis of 2-Substituted Piperidine-Type Alkaloids and Their Analogues. Organic Letters, 13(17), 4176–4179. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Asymmetric Michael addition reaction using a chiral catalyst containing amino diol. Retrieved from [Link]
-
Coldham, I., et al. (2022). Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments. The Journal of Organic Chemistry, 87(13), 8819–8823. Retrieved from [Link]
-
ResearchGate. (n.d.). Convenient Synthesis and Evaluation of Biological Activity of Benzyl (2S)-2-[(R)-1-hydroxy-2-oxo-(1-phenethyl)prop-3-ylcarbamoyl]- 4-oxopiperidine- (or -4-oxopyrrolidine)-1-carboxylate as Novel Histone Deacetylase Inhibitors. Retrieved from [Link]
-
Rasayan Journal of Chemistry. (n.d.). SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. Retrieved from [Link]
Sources
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chiral piperidines from acyclic amines via enantioselective, radical-mediated δ C-H cyanation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Asymmetric synthesis of substituted NH-piperidines from chiral amines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. Recent advances in organocatalytic asymmetric aza-Michael reactions of amines and amides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scilit.com [scilit.com]
- 8. The endo-aza-Michael addition in the synthesis of piperidines and pyrrolidines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Enantioselective synthesis of (S)-Benzyl 2-methyl-4-oxopiperidine-1-carboxylate
Application Note & Protocol
A Strategy for the Enantioselective Synthesis of (S)-Benzyl 2-methyl-4-oxopiperidine-1-carboxylate via Asymmetric Phase-Transfer Catalysis
Abstract
The 2-methyl-4-oxopiperidine scaffold is a privileged structural motif found in numerous pharmacologically active compounds and natural products. Access to enantiomerically pure forms of this heterocycle is of paramount importance for the development of novel therapeutics. This application note details a robust and scalable strategy for the enantioselective synthesis of (S)-Benzyl 2-methyl-4-oxopiperidine-1-carboxylate. The core of this approach is an asymmetric Michael addition of a pro-nucleophile to benzyl acrylate, catalyzed by a chiral phase-transfer catalyst, followed by a Dieckmann condensation. We provide a detailed, step-by-step protocol, mechanistic insights into the stereodetermining step, and expected analytical data for this transformation.
Introduction: The Significance of Chiral Piperidines
Substituted piperidines are among the most ubiquitous heterocyclic scaffolds in modern drug discovery, valued for their favorable physicochemical properties and their ability to act as versatile pharmacophores. The precise three-dimensional arrangement of substituents on the piperidine ring is often critical for biological activity, making enantioselective synthesis an essential tool in medicinal chemistry. The title compound, (S)-Benzyl 2-methyl-4-oxopiperidine-1-carboxylate, serves as a valuable chiral building block for the synthesis of more complex molecular targets. Traditional methods for obtaining such structures often rely on chiral pool synthesis or resolution of racemates, which can be inefficient. The methodology presented herein offers a direct, catalyst-controlled route to the desired (S)-enantiomer with high stereochemical fidelity.
Synthetic Strategy & Mechanistic Rationale
The overall synthetic strategy is a two-step sequence commencing with an asymmetric Michael addition, which establishes the key C2-stereocenter, followed by an intramolecular Dieckmann condensation to form the 4-oxopiperidine ring.
3.1 Phase-Transfer Catalysis: The Engine of Asymmetry
Asymmetric phase-transfer catalysis (PTC) is an exceptionally powerful and green methodology for enantioselective bond formation. It utilizes a chiral catalyst, typically a quaternary ammonium salt derived from a natural product like a Cinchona alkaloid, to shuttle an anionic species from an aqueous or solid phase into an organic phase where the reaction occurs.[1] The key to success is the formation of a tightly-bound, chiral ion pair between the catalyst and the enolate of the pronucleophile. This intimate association sterically shields one face of the enolate, forcing the electrophile to approach from the less hindered face, thereby inducing high enantioselectivity.
3.2 Mechanism of Enantioselection
For this synthesis, we propose the use of an O-allyl-N-(9-anthracenylmethyl)cinchonidinium bromide catalyst. The selection of this "third-generation" catalyst is deliberate; the bulky anthracenylmethyl group effectively blocks the si-face of the enolate when it forms a non-covalent complex, leaving the re-face exposed for the Michael acceptor (benzyl acrylate) to attack.
The catalytic cycle proceeds as follows:
-
Deprotonation: A mild inorganic base (e.g., K2CO3) deprotonates the pronucleophile, N-(diphenylmethylene)glycine ethyl ester, to form an enolate in the solid or aqueous phase.
-
Ion Pair Formation & Phase Transfer: The chiral phase-transfer catalyst (QX⁻) exchanges its counter-ion (Br⁻) for the enolate anion (Nu⁻), forming a chiral ion pair [QNu⁻]. This lipophilic ion pair is soluble in the organic solvent (e.g., toluene) and is transferred into the organic phase.
-
Stereoselective Michael Addition: Within the organic phase, the enolate, held in a rigid chiral conformation by the catalyst, adds to benzyl acrylate. The steric bulk of the catalyst directs the addition to occur stereoselectively, forming the C-C bond and setting the (S)-stereocenter.
-
Catalyst Regeneration: The resulting product anion exchanges with a bromide ion from the inorganic base layer, regenerating the active catalyst [Q*Br⁻] in the organic phase to begin a new cycle.
This process is followed by acidic hydrolysis of the imine and subsequent intramolecular Dieckmann condensation, which is a well-established method for forming 4-piperidone rings.[2][3]
Visual Schematics
Overall Synthetic Workflow
Caption: Catalytic cycle for the phase-transfer catalyzed Michael addition.
Detailed Experimental Protocol
Disclaimer: This protocol is intended for use by trained chemists in a properly equipped laboratory. Adhere to all institutional safety guidelines and use appropriate personal protective equipment (PPE).
Materials & Reagents
| Reagent | CAS No. | Supplier | Purity | Amount | Mmol (equiv.) |
| N-(diphenylmethylene)glycine ethyl ester | 69555-17-9 | Sigma-Aldrich | 98% | 2.67 g | 10.0 (1.0) |
| Benzyl acrylate | 2495-35-4 | Alfa Aesar | 98% | 1.78 g | 11.0 (1.1) |
| O-Allyl-N-(9-anthracenylmethyl)cinchonidinium bromide | 144925-63-9 | Strem Chemicals | >98% | 63.5 mg | 0.1 (0.01) |
| Potassium Carbonate (K2CO3), anhydrous, powdered | 584-08-7 | Fisher Sci. | >99% | 4.14 g | 30.0 (3.0) |
| Toluene, anhydrous | 108-88-3 | Acros Organics | >99.8% | 50 mL | - |
| Sodium Ethoxide (NaOEt) | 141-52-6 | Sigma-Aldrich | 96% | 816 mg | 12.0 (1.2) |
| Hydrochloric Acid (HCl), 2N solution | 7647-01-0 | VWR | 2N | ~30 mL | - |
| Ethyl Acetate (EtOAc) | 141-78-6 | Fisher Sci. | HPLC | As needed | - |
| Hexanes | 110-54-3 | Fisher Sci. | HPLC | As needed | - |
Step-by-Step Procedure
Step 1: Asymmetric Michael Addition
-
To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add N-(diphenylmethylene)glycine ethyl ester (2.67 g, 10.0 mmol), the chiral phase-transfer catalyst (63.5 mg, 0.1 mmol), and powdered anhydrous potassium carbonate (4.14 g, 30.0 mmol).
-
Purge the flask with argon and add anhydrous toluene (50 mL) via syringe.
-
Cool the resulting suspension to 0 °C in an ice-water bath with vigorous stirring.
-
Add benzyl acrylate (1.78 g, 11.0 mmol) dropwise over 10 minutes.
-
Maintain the reaction at 0 °C and monitor by TLC (Thin Layer Chromatography) using a 4:1 Hexanes:EtOAc eluent system. The reaction is typically complete within 24-36 hours.
Step 2: Hydrolysis and Work-up
-
Upon completion, quench the reaction by adding 20 mL of deionized water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na2SO4).
-
Filter the mixture and concentrate the filtrate under reduced pressure to yield the crude Michael adduct.
-
To the crude adduct, add 2N HCl (25 mL) and stir vigorously at room temperature for 4-6 hours to hydrolyze the imine. Monitor by TLC until the starting material spot has disappeared.
-
Wash the acidic aqueous layer with dichloromethane (2 x 20 mL) to remove the benzophenone byproduct.
-
Carefully basify the aqueous layer to pH ~10 with 3N NaOH, then extract the free amine product with ethyl acetate (3 x 40 mL).
-
Dry the combined organic extracts over Na2SO4, filter, and concentrate in vacuo to yield the crude amino diester intermediate.
Step 3: Dieckmann Condensation and Decarboxylation
-
Immediately dissolve the crude amino diester in anhydrous toluene (40 mL) in a flame-dried flask under argon.
-
Add sodium ethoxide (816 mg, 12.0 mmol) portion-wise at room temperature.
-
Heat the mixture to reflux (approx. 110 °C) for 4 hours. A precipitate will form.
-
Cool the reaction to room temperature and carefully quench by adding 2N HCl (5 mL).
-
Add 20 mL of 6N HCl and reflux the mixture for an additional 4 hours to effect decarboxylation.
-
Cool the reaction to 0 °C and carefully neutralize with solid sodium bicarbonate until effervescence ceases (pH ~7-8).
-
Extract the final product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over Na2SO4, and concentrate under reduced pressure.
Step 4: Purification
-
Purify the crude product by flash column chromatography on silica gel, using a gradient eluent system of 10% to 30% ethyl acetate in hexanes.
-
Combine the product-containing fractions and remove the solvent in vacuo to yield (S)-Benzyl 2-methyl-4-oxopiperidine-1-carboxylate as a pale yellow oil.
Expected Results & Characterization
| Parameter | Expected Value/Result |
| Yield | 65-75% (over 3 steps) |
| Appearance | Pale yellow oil |
| Enantiomeric Excess (ee) | >95% (Determined by chiral HPLC) |
| ¹H NMR (400 MHz, CDCl₃) | Consistent with the structure of the title compound. |
| ¹³C NMR (101 MHz, CDCl₃) | Consistent with the structure of the title compound. |
| HRMS (ESI) | Calculated m/z for C₁₄H₁₇NO₃ [M+H]⁺, found within ±5 ppm. |
Chiral HPLC Conditions:
-
Column: Chiralcel OD-H or equivalent
-
Mobile Phase: 90:10 Hexane:Isopropanol
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
The (S)-enantiomer is expected to be the major peak.
Troubleshooting & Optimization Insights
-
Low Enantioselectivity: Ensure the use of anhydrous solvent and reagents, as water can disrupt the chiral ion pair. The reaction temperature is critical; lower temperatures (e.g., -20 °C) may improve ee but will increase reaction time.
-
Incomplete Dieckmann Condensation: Ensure the sodium ethoxide is fresh and handled under inert conditions. The intermediate amino diester should be used immediately after preparation as it can be unstable.
-
Difficult Purification: The benzophenone byproduct from the hydrolysis step must be thoroughly removed by washing the acidic aqueous layer before basification to simplify the final purification.
Conclusion
This application note provides a detailed and reliable protocol for the enantioselective synthesis of (S)-Benzyl 2-methyl-4-oxopiperidine-1-carboxylate. By leveraging a well-established asymmetric phase-transfer catalysis methodology for the key stereocenter-forming step, this route delivers the target molecule in high yield and excellent enantiomeric purity. The procedure is amenable to scale-up and provides a practical entry point to a valuable class of chiral building blocks for drug discovery and development.
References
-
Bencivenni, G. (2021). Asymmetric Phase-Transfer Catalysis: Synthetic Applications and Mechanistic Insights [PhD Thesis]. Royal College of Surgeons in Ireland. Available at: [Link]
-
Lygo, B., & Andrews, B. I. (2004). Asymmetric Phase-Transfer Catalysis Utilizing Cinchona Alkaloid Derivatives. Accounts of Chemical Research, 37(7), 518–525. Available at: [Link]
-
Park, H.-g., & Jeong, B.-S. (2010). Cinchona-based phase-transfer catalysts for asymmetric synthesis. Chemical Society Reviews, 39(3), 843–853. Available at: [Link]
-
Schaefer, J. P., & Bloomfield, J. J. (1967). The Dieckmann Condensation (Including the Thorpe-Ziegler Condensation). Organic Reactions, 15, 1-203. Available at: [Link]
-
Fakhraian, H., & Babaei Panbeh Riseh, M. (2007). Improved Procedure for the Preparation of 1-(2-Phenethyl)-4-piperidone. Molbank, 2007(1), M529. Available at: [Link]
-
O'Donnell, M. J. (2001). The Enantioselective Synthesis of α-Amino Acids by Phase-Transfer Catalysis with Achiral Schiff Base Esters. Accounts of Chemical Research, 34(8), 621–630. Available at: [Link]
Sources
Application Note: Strategic N-Cbz Protection of 2-Methyl-4-piperidone for Advanced Synthesis
Abstract
This comprehensive guide details the strategic application of the benzyloxycarbonyl (Cbz) protecting group to the secondary amine of 2-methyl-4-piperidone. This transformation is a critical step in the synthesis of complex pharmaceutical intermediates and active pharmaceutical ingredients (APIs), where the piperidine scaffold is a prevalent structural motif.[1] We provide an in-depth analysis of the reaction mechanism, a field-tested, step-by-step protocol, and a discussion of the critical process parameters, including the influence of steric hindrance imparted by the C2-methyl group. This document is intended for researchers, medicinal chemists, and process development scientists engaged in multi-step organic synthesis.
Introduction: The Significance of the Piperidine Scaffold
The piperidine ring is a ubiquitous and highly valued scaffold in medicinal chemistry, present in a wide array of pharmaceuticals across various therapeutic areas.[1] Its derivatives are integral to the design of analgesics, antipsychotics, antihistamines, and anti-cancer agents.[2] The nitrogen atom of the piperidine ring provides a key handle for molecular elaboration, but its inherent nucleophilicity and basicity often necessitate protection to ensure chemo- and regioselectivity in subsequent synthetic transformations.
The N-Cbz protection of 2-methyl-4-piperidone yields a stable carbamate that is amenable to a wide range of reaction conditions, effectively masking the reactive amine.[3] This protected intermediate is a versatile building block for the synthesis of more complex molecules, including potent enzyme inhibitors and receptor antagonists. The choice of the Cbz group is strategic due to its robust nature and its well-established, orthogonal deprotection methods, primarily catalytic hydrogenolysis, which are mild and compatible with many other functional groups.
Reaction Mechanism and Rationale
The N-Cbz protection of 2-methyl-4-piperidone proceeds via a nucleophilic acyl substitution reaction. The lone pair of electrons on the secondary amine of the piperidone ring acts as a nucleophile, attacking the electrophilic carbonyl carbon of benzyl chloroformate.
The reaction mechanism can be broken down into the following key steps:
-
Nucleophilic Attack: The nitrogen atom of 2-methyl-4-piperidone attacks the carbonyl carbon of benzyl chloroformate.
-
Tetrahedral Intermediate Formation: A transient tetrahedral intermediate is formed.
-
Chloride Elimination and Proton Transfer: The intermediate collapses, eliminating a chloride ion and forming a protonated carbamate.
-
Deprotonation: A base, typically a tertiary amine like triethylamine or an inorganic base such as sodium bicarbonate, neutralizes the generated hydrochloric acid, driving the reaction to completion and yielding the final N-Cbz protected product.[3]
The presence of a base is crucial not only to neutralize the HCl byproduct but also to maintain a sufficient concentration of the free amine for the initial nucleophilic attack.
Experimental Protocol: N-Cbz Protection of 2-Methyl-4-piperidone
This protocol is adapted from established procedures for substituted piperidones and is optimized for the specific substrate, 2-methyl-4-piperidone.
3.1. Materials and Reagents
| Reagent/Material | Grade | Supplier |
| 2-Methyl-4-piperidone hydrochloride | ≥98% | e.g., Sigma-Aldrich |
| Benzyl Chloroformate (Cbz-Cl) | ≥97% | e.g., Sigma-Aldrich |
| Triethylamine (TEA) | ≥99.5%, anhydrous | e.g., Sigma-Aldrich |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | e.g., Sigma-Aldrich |
| Sodium Bicarbonate (NaHCO₃) | Saturated solution | In-house |
| Brine | Saturated solution | In-house |
| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent grade | e.g., Sigma-Aldrich |
| Ethyl Acetate | HPLC grade | e.g., Fisher Scientific |
| Hexanes | HPLC grade | e.g., Fisher Scientific |
| Silica Gel | 230-400 mesh | e.g., Sorbent Technologies |
3.2. Step-by-Step Procedure
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a dropping funnel, add 2-methyl-4-piperidone hydrochloride (1.0 eq).
-
Dissolution: Add anhydrous dichloromethane (DCM) to the flask to dissolve the starting material.
-
Basification: Add triethylamine (2.2 eq) to the solution to liberate the free amine. Stir the mixture at room temperature for 15 minutes.
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath.
-
Addition of Cbz-Cl: Slowly add benzyl chloroformate (1.1 eq) dropwise to the cooled solution via the dropping funnel over 20-30 minutes, ensuring the internal temperature remains below 5 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup:
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with dichloromethane (2 x volume of aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the combined organic layers over anhydrous magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product as an oil.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure N-Cbz-2-methyl-4-piperidone.
-
Data Presentation and Expected Results
The following table summarizes the key parameters and expected outcomes for the N-Cbz protection of 2-methyl-4-piperidone, based on analogous reactions and expected reactivity.
| Parameter | Value/Observation |
| Starting Material | 2-Methyl-4-piperidone hydrochloride |
| Product | Benzyl 2-methyl-4-oxopiperidine-1-carboxylate |
| Molecular Formula | C₁₄H₁₇NO₃ |
| Molecular Weight | 247.29 g/mol |
| Typical Yield | 85-95% |
| Physical Appearance | Colorless to pale yellow oil |
| Reaction Time | 2-4 hours |
| Purification Method | Flash Column Chromatography (Silica Gel) |
| TLC Eluent System | 30% Ethyl Acetate in Hexanes |
Causality and Field-Proven Insights
5.1. The Role of Steric Hindrance
The presence of the methyl group at the C2 position of the piperidine ring introduces steric hindrance around the nitrogen atom. This can have several implications for the reaction:
-
Reaction Rate: Compared to the unsubstituted 4-piperidone, the N-acylation of 2-methyl-4-piperidone may proceed at a slightly slower rate due to the steric bulk of the adjacent methyl group impeding the approach of the electrophilic benzyl chloroformate.
-
Choice of Base: A non-nucleophilic, sterically hindered base like triethylamine is an excellent choice as it is less likely to compete with the piperidone nitrogen in attacking the benzyl chloroformate.
-
Conformational Effects: The methyl group can influence the conformational equilibrium of the piperidine ring, which in turn can affect the accessibility of the nitrogen's lone pair for reaction.
5.2. Selection of Reagents and Conditions
-
Benzyl Chloroformate (Cbz-Cl): This is the most common and cost-effective reagent for introducing the Cbz group. Its high reactivity ensures efficient conversion.
-
Solvent: Anhydrous dichloromethane (DCM) is an ideal solvent as it is inert under the reaction conditions and effectively solubilizes both the starting materials and reagents.
-
Temperature Control: The initial addition of Cbz-Cl at 0 °C is critical to control the exothermicity of the reaction and minimize potential side reactions.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Incomplete Reaction | Insufficient base, inactive Cbz-Cl, low temperature. | Add additional triethylamine. Use freshly opened or properly stored Cbz-Cl. Allow the reaction to stir for a longer duration at room temperature. |
| Low Yield | Inefficient extraction, loss during purification. | Perform multiple extractions of the aqueous layer. Optimize the column chromatography conditions. |
| Presence of Byproducts | Reaction temperature too high, moisture contamination. | Ensure slow, dropwise addition of Cbz-Cl at 0 °C. Use anhydrous solvent and reagents. |
Visualizations
Reaction Scheme
Caption: Overall reaction scheme for the N-Cbz protection.
Experimental Workflow
Caption: Step-by-step experimental workflow diagram.
References
-
PrepChem. (2023). Synthesis of N-benzyloxycarbonyl-3-methyl-4-piperidone. [Link]
-
Total Synthesis. Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. [Link]
- Google Patents. (2012). CN102731369A - Synthesis method for N-substituted-4-piperidone.
-
Vasilevsky, S. F., & Mamatova, A. V. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(15), 4965. [Link]
Sources
Catalytic hydrogenolysis of Cbz group in the presence of a ketone
Application Note: Chemoselective Hydrogenolysis of Cbz Groups in the Presence of Ketones
Executive Summary
The removal of the Benzyloxycarbonyl (Cbz or Z) protecting group via catalytic hydrogenolysis is a cornerstone transformation in organic synthesis. However, the standard protocol (Pd/C, H₂, MeOH) lacks chemoselectivity when the substrate contains a ketone (carbonyl) moiety. Ketones—particularly aromatic or conjugated ketones—are prone to concomitant reduction to secondary alcohols under these conditions.
This guide details two field-proven strategies to achieve absolute chemoselectivity:
-
Catalyst Poisoning Strategy: Using Pyridine as a selective inhibitor.[1][2]
-
Transfer Hydrogenation Strategy: Utilizing 1,4-cyclohexadiene or ammonium formate as hydrogen donors.
Mechanistic Challenge: Competitive Adsorption
To solve the selectivity issue, one must understand the surface chemistry of the heterogeneous catalyst.
-
The Problem: Palladium is an aggressive hydrogenation catalyst. Both the Cbz group (benzyl carbamate) and the ketone (carbonyl) compete for active sites on the Pd surface.
-
Kinetics: While Cbz hydrogenolysis is generally faster than aliphatic ketone reduction, the rates become comparable with aromatic ketones (e.g., acetophenones) or under high-pressure conditions, leading to "over-reduced" alcohol impurities.
-
The Solution: Modifying the electronic environment of the catalyst surface to inhibit carbonyl activation without stopping the hydrogenolysis of the C-O bond in the carbamate.
Visualizing the Selectivity Mechanism
Figure 1: Mechanistic divergence between standard and poisoned catalyst systems. Pyridine selectively inhibits the hydrogenation of the carbonyl bond.
Strategic Approaches & Protocols
Method A: The "Sajiki" Protocol (Catalyst Poisoning)
Best for: Substrates with aromatic ketones, benzyl esters, or halogens.
Theory: Research by Hironao Sajiki and colleagues demonstrated that nitrogenous bases, specifically Pyridine , act as competitive inhibitors. Pyridine binds to the Pd sites responsible for carbonyl reduction but is displaced by the high-affinity benzyl carbamate, allowing the Cbz cleavage to proceed while the ketone remains untouched.
Protocol 1: Pyridine-Modified Hydrogenolysis
-
Preparation: In a round-bottom flask, dissolve the Cbz-protected substrate (1.0 equiv) in MeOH or EtOH (0.1 M concentration).
-
Note: Ethyl Acetate (EtOAc) can be used as a co-solvent if solubility is poor, but alcohols are preferred for faster hydrogenolysis kinetics.
-
-
Additive: Add Pyridine (0.5 to 1.0 equiv).
-
Critical: Do not use excess pyridine (>5 equiv) as it may eventually slow down the Cbz removal.
-
-
Catalyst: Carefully add 10% Pd/C (10-20 wt% relative to substrate).
-
Safety: Pd/C is pyrophoric.[3] Wet with a small amount of water or toluene before adding solvent if handling large scales.
-
-
Hydrogenation: Purge the vessel with Nitrogen (x3), then Hydrogen (x3). Maintain under a H₂ balloon (1 atm) at Room Temperature.
-
Monitoring: Stir vigorously. Monitor by TLC or LC-MS.[3]
-
Expectation: Reaction typically completes in 1–4 hours.
-
-
Workup: Filter the mixture through a pad of Celite to remove the catalyst.[4] Rinse with MeOH.[5] Concentrate the filtrate.
-
Purification: Pyridine is volatile and will be removed during concentration/high-vacuum drying. If traces remain, a dilute HCl wash (if the product amine allows) or azeotroping with toluene will remove it.
-
Method B: Catalytic Transfer Hydrogenation (CTH)
Best for: Scalability and safety (no H₂ gas required).
Theory: Using a hydrogen donor like 1,4-Cyclohexadiene or Ammonium Formate generates hydrogen in situ on the catalyst surface. This method is kinetically milder and thermodynamically controlled, often favoring Cbz removal over ketone reduction.
Protocol 2: 1,4-Cyclohexadiene Transfer Hydrogenolysis
-
Preparation: Dissolve substrate (1.0 equiv) in Ethanol (0.1 M).
-
Catalyst: Add 10% Pd/C (10 wt% relative to substrate).[3]
-
Donor Addition: Add 1,4-Cyclohexadiene (10.0 equiv).
-
Alternative: Ammonium Formate (5.0 equiv) can be used, but it may form carbamates with the liberated amine or reduce conjugated ketones more aggressively than cyclohexadiene.
-
-
Reaction: Stir at 25°C to 50°C .
-
Note: CTH often requires slight warming compared to H₂ gas methods.
-
-
Workup: Filter through Celite. The byproduct of the donor is benzene (volatile) or ammonia/CO2, making workup simple.
Comparative Analysis
| Feature | Standard H₂ / Pd/C | Method A: Pd/C + Pyridine | Method B: Transfer Hydrogenation |
| Reagents | H₂ gas, MeOH | H₂ gas, MeOH, Pyridine | 1,4-Cyclohexadiene or NH₄HCO₂ |
| Ketone Stability | Poor (Reduces to alcohol) | Excellent (Inhibited) | Good (Kinetically controlled) |
| Reaction Rate | Fast (<1 h) | Moderate (1–4 h) | Moderate to Slow (2–6 h) |
| Safety | Flammable Gas Risk | Flammable Gas Risk | High (No gas cylinder) |
| Purification | Filtration only | Filtration + Evaporation | Filtration + Evaporation |
| Recommendation | Only for aliphatic ketones | Gold Standard for Selectivity | Best for Scale-up/Safety |
Decision Logic for Method Selection
Use the following flowchart to determine the optimal protocol for your specific substrate.
Figure 2: Decision matrix for selecting the appropriate deprotection strategy.
Troubleshooting & Optimization
-
Incomplete Reaction: If the reaction stalls using Method A (Pyridine), the catalyst may be too poisoned. Add a fresh portion of Pd/C (5 wt%) rather than removing the pyridine.
-
Halogenated Substrates: If your molecule contains Chlorine, Bromine, or Iodine, they are liable to hydrogenolysis (dehalogenation). Method A (Pyridine) is also effective at suppressing dehalogenation.
-
Solvent Effects: If using standard hydrogenation (no pyridine), switch the solvent from Methanol to Ethyl Acetate . Carbonyl reduction is significantly slower in non-protic solvents.
References
-
Sajiki, H. (1995).[6][7] Selective inhibition of benzyl ether hydrogenolysis with Pd/C due to the presence of ammonia, pyridine or ammonium acetate.[6][7] Tetrahedron Letters, 36(20), 3465–3468. [Link]
-
Sajiki, H., Hirota, K. (2003). Pd/C-Catalyzed Chemoselective Hydrogenation in the Presence of a Phenolic MPM Protective Group Using Pyridine as a Catalyst Poison.[1][2] Chemical and Pharmaceutical Bulletin, 51(3), 320–324. [Link]
-
Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. Wiley. (See Section: Protection for the Amino Group - Carbamates).[4][8] [Link]
-
Felix, A. M., et al. (1978). Rapid removal of protecting groups from peptides by catalytic transfer hydrogenation with 1,4-cyclohexadiene.[9] The Journal of Organic Chemistry, 43(21), 4194–4196. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Pd/C-catalyzed chemoselective hydrogenation in the presence of a phenolic MPM protective group using pyridine as a catalyst poison - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. total-synthesis.com [total-synthesis.com]
- 5. mdpi.com [mdpi.com]
- 6. Selective inhibition of benzyl ether hydrogenolysis with Pd/C due to the presence of ammonia, pyridine or ammonium acetate [organic-chemistry.org]
- 7. Cbz-Protected Amino Groups [organic-chemistry.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. pubs.acs.org [pubs.acs.org]
Reductive amination of Benzyl 2-methyl-4-oxopiperidine-1-carboxylate
An Application Guide for the Synthesis of 4-Amino-2-methylpiperidine Scaffolds
Topic: Reductive Amination of Benzyl 2-methyl-4-oxopiperidine-1-carboxylate
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of Substituted Piperidines
The 4-amino-2-methylpiperidine core is a privileged scaffold in modern medicinal chemistry, forming the structural foundation of numerous therapeutic agents targeting the central nervous system and other biological pathways.[1] Its prevalence stems from the piperidine ring's ability to confer favorable pharmacokinetic properties, such as improved solubility and metabolic stability, while the stereochemistry of the substituents allows for precise three-dimensional interactions with biological targets.
Reductive amination stands out as one of the most robust and versatile methods for constructing C-N bonds, making it a cornerstone reaction in pharmaceutical development.[2][3] This application note provides a detailed technical guide for the reductive amination of Benzyl 2-methyl-4-oxopiperidine-1-carboxylate, a key intermediate that allows for the introduction of diverse amine functionalities at the C4 position. We will delve into the mechanistic underpinnings, provide a field-proven protocol, and discuss critical parameters for optimization and success.
Mechanistic Rationale: The Elegance of a One-Pot Transformation
The reductive amination of a ketone is a two-stage process that first involves the formation of an imine or its protonated form, the iminium ion, followed by its reduction to the corresponding amine.[4][5] The success of a one-pot procedure hinges on the careful selection of a reducing agent that exhibits chemoselectivity—it must reduce the iminium ion intermediate significantly faster than the starting ketone.
// Nodes Ketone [label="Benzyl 2-methyl-\n4-oxopiperidine-1-carboxylate", fillcolor="#F1F3F4", fontcolor="#202124"]; Amine [label="Primary Amine\n(R-NH₂)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Iminium [label="Iminium Ion Intermediate", fillcolor="#FBBC05", fontcolor="#202124"]; Product [label="4-Amino-2-methylpiperidine\nProduct", fillcolor="#34A853", fontcolor="#FFFFFF"]; Hydride [label="NaBH(OAc)₃", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Ketone -> Iminium [label=" + R-NH₂\n- H₂O\n(Acid Catalyst, e.g., AcOH)"]; Amine -> Iminium [style=invis]; Iminium -> Product [label=" Reduction"]; Hydride -> Iminium [label=" Hydride\nTransfer", dir=back]; } /dot
Caption: General mechanism for the reductive amination of the piperidone substrate.
For this transformation, Sodium Triacetoxyborohydride (NaBH(OAc)₃, or STAB) is the reagent of choice.[6][7] Its attenuated reactivity, compared to reagents like sodium borohydride (NaBH₄), is key. The electron-withdrawing acetate groups on STAB render it less nucleophilic, preventing significant reduction of the starting ketone.[8][9] It selectively delivers a hydride to the more electrophilic iminium cation, driving the reaction towards the desired amine product in a controlled, one-pot fashion.[4][8] The reaction is often catalyzed by a weak acid, such as acetic acid, which facilitates the dehydration step required for iminium ion formation.[6][9]
Experimental Protocol: A Validated Approach
This protocol details a general procedure for the reductive amination of Benzyl 2-methyl-4-oxopiperidine-1-carboxylate with a representative primary amine using sodium triacetoxyborohydride.
Reagents and Materials
| Reagent | Formula | MW ( g/mol ) | Amount (mmol) | Equivalents | Notes |
| Benzyl 2-methyl-4-oxopiperidine-1-carboxylate | C₁₄H₁₇NO₃ | 247.29 | 1.0 | 1.0 | Substrate |
| Primary Amine (e.g., Benzylamine) | C₇H₉N | 107.15 | 1.1 | 1.1 | Ensure high purity. |
| Sodium Triacetoxyborohydride (STAB) | C₆H₁₀BNaO₆ | 211.94 | 1.5 | 1.5 | Moisture-sensitive; handle quickly.[10] |
| Acetic Acid (Glacial) | C₂H₄O₂ | 60.05 | ~0.1 | 0.1 | Catalyst (optional, but often beneficial for ketones).[6] |
| 1,2-Dichloroethane (DCE) | C₂H₄Cl₂ | 98.96 | 10 mL | - | Anhydrous solvent.[6][10] |
| Saturated Sodium Bicarbonate Solution | NaHCO₃ (aq) | - | - | - | For work-up. |
| Anhydrous Magnesium Sulfate | MgSO₄ | - | - | - | Drying agent. |
Step-by-Step Protocol
// Nodes Start [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Prep [label="1. Reagent Preparation\nDissolve piperidone and amine in anhydrous DCE under N₂.", fillcolor="#F1F3F4", fontcolor="#202124"]; Add_STAB [label="2. Reagent Addition\nAdd STAB portion-wise at room temperature.", fillcolor="#FBBC05", fontcolor="#202124"]; React [label="3. Reaction\nStir at room temperature for 12-24 hours.", fillcolor="#FBBC05", fontcolor="#202124"]; Monitor [label="4. Monitoring\nCheck for completion using TLC or LC-MS.", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Quench [label="5. Work-up: Quench\nCarefully add saturated NaHCO₃ solution.", fillcolor="#34A853", fontcolor="#FFFFFF"]; Extract [label="6. Work-up: Extraction\nSeparate layers and extract aqueous phase with DCM.", fillcolor="#34A853", fontcolor="#FFFFFF"]; Dry [label="7. Work-up: Drying & Filtration\nDry combined organic layers over MgSO₄, filter.", fillcolor="#34A853", fontcolor="#FFFFFF"]; Concentrate [label="8. Isolation\nConcentrate under reduced pressure to obtain crude product.", fillcolor="#34A853", fontcolor="#FFFFFF"]; Purify [label="9. Purification\nPurify via flash column chromatography.", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Characterize [label="10. Characterization\nAnalyze by ¹H NMR, ¹³C NMR, and HRMS.", fillcolor="#4285F4", fontcolor="#FFFFFF"]; End [label="End", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges Start -> Prep; Prep -> Add_STAB; Add_STAB -> React; React -> Monitor; Monitor -> Quench [label=" Reaction\nComplete"]; Monitor -> React [label=" Incomplete"]; Quench -> Extract; Extract -> Dry; Dry -> Concentrate; Concentrate -> Purify; Purify -> Characterize; Characterize -> End; } /dot
Caption: A comprehensive workflow from reaction setup to final product analysis.
-
Reaction Setup: To a dry, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen), add Benzyl 2-methyl-4-oxopiperidine-1-carboxylate (1.0 eq).
-
Solvent and Amine Addition: Dissolve the substrate in anhydrous 1,2-dichloroethane (DCE). Add the primary amine (1.1 eq) followed by glacial acetic acid (0.1 eq, optional). Stir the mixture for 20-30 minutes to allow for initial imine/iminium formation.
-
Reducing Agent Addition: Carefully add sodium triacetoxyborohydride (1.5 eq) to the stirring solution in portions over 5-10 minutes. Causality Note: Portion-wise addition helps to control any initial exotherm and gas evolution.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the disappearance of the starting material by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Aqueous Work-up: Once the reaction is complete, carefully quench the mixture by slowly adding a saturated aqueous solution of sodium bicarbonate. Stir vigorously until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer two more times with dichloromethane (DCM).
-
Drying and Filtration: Combine the organic layers and dry over anhydrous magnesium sulfate (MgSO₄). Filter the mixture and wash the solid with a small amount of DCM.
-
Purification: Concentrate the filtrate under reduced pressure to yield the crude product. Purify the residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure 4-amino-2-methylpiperidine derivative.
Characterization of the Final Product
The identity and purity of the synthesized compound should be confirmed using standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the covalent structure. Key signals to identify include the disappearance of the ketone carbonyl in the ¹³C spectrum and the appearance of a new N-H signal (if a primary amine was used) and new signals for the introduced alkyl/aryl group in the ¹H spectrum.
-
Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) will confirm the elemental composition by providing a highly accurate mass measurement of the molecular ion ([M+H]⁺).
-
Infrared (IR) Spectroscopy: The disappearance of the strong ketone C=O stretch (typically ~1715 cm⁻¹) and the appearance of N-H bending and stretching frequencies will provide further evidence of a successful reaction.[11][12][13][14]
Troubleshooting and Field-Proven Insights
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive or degraded STAB due to moisture. 2. Insufficient reaction time. 3. Sterically hindered amine or ketone. | 1. Use fresh, high-quality STAB from a newly opened bottle. 2. Allow the reaction to run for a longer period (up to 48h). 3. Gently heat the reaction (e.g., to 40-50 °C). Consider using a more reactive reducing agent or a two-step procedure. |
| Formation of Alcohol Byproduct | Reduction of the starting ketone. | This indicates the reducing agent is too reactive or the iminium formation is too slow. Ensure anhydrous conditions. STAB is specifically chosen to minimize this.[7] |
| Dialkylation of Primary Amine | The product (a secondary amine) reacts with another molecule of the ketone. | Use a slight excess of the primary amine. For particularly problematic cases, a two-step procedure (pre-forming the imine, then reducing) may be necessary.[15] |
| Difficult Purification | Product and starting amine have similar polarities. | Utilize an acidic work-up. After the reaction, extract with dilute HCl. The basic amine product will move to the aqueous layer, while unreacted starting materials may remain in the organic layer. Then, basify the aqueous layer and re-extract the product. |
References
-
Tarasov, A. V., et al. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews, 119(21), 11658-11733. [Link]
-
Clemente, F., Matassini, C., & Cardona, F. (2020). Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. European Journal of Organic Chemistry, 2020(10), 1335-1348. [Link]
-
Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]
-
Organic Chemistry Tutor. (2020). Reductive Amination | Synthesis of Amines. YouTube. [Link]
-
Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
-
Matassini, C., Clemente, F., & Cardona, F. (2017). The Double Reductive Amination Approach to the Synthesis of Polyhydroxypiperidines. Arkivoc, 2017(5), 283-305. [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination. [Link]
-
Kiricojevi, V. D., et al. (2002). An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. Journal of the Serbian Chemical Society, 67(12), 793-802. [Link]
-
Da-un, P., et al. (2015). Synthesis of N-Substituted piperidines from piperidone. Journal de la Société Chimique de Tunisie, 17, 111-118. [Link]
-
El-Gahami, M. A., et al. (2014). Synthesis, Spectroscopy and Magnetic Characterization of Five Dinuclear Copper(II) Complexes with 2, 3 or 4-Pyridinemethanol as the Ligand. International Journal of Electrochemical Science, 9, 233-245. [Link]
-
Oh, S., et al. (2008). Convenient Synthesis and Evaluation of Biological Activity of Benzyl (2S)-2-[(R)-1-hydroxy-2-oxo-(1-phenethyl)prop-3-ylcarbamoyl]- 4-oxopiperidine- (or -4-oxopyrrolidine)-1-carboxylate as Novel Histone Deacetylase Inhibitors. Zeitschrift für Naturforschung B, 63(11), 1300-1304. [Link]
-
Khom, S. T., et al. (2020). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Indian Journal of Chemistry, 59B, 519-523. [Link]
-
Dehbi, A., et al. (2018). Four new Co(II) complexes with 2-amino-4-methylpyridine, 2-amino-3-methylpyridine, or 2-amino-5-chloropyridine: Synthesis, spectroscopy, magnetic properties, and crystal structure. Journal of Molecular Structure, 1157, 629-637. [Link]
-
Organic Chemistry Data. (n.d.). Reductive Amination - Common Conditions. [Link]
-
Mary, Y. S., & Balachandran, V. (2017). Determination of Structural and Vibrational Spectroscopic Properties of 4-Amino-2, 2, 6, 6-tetramethylpiperidine using FT-IR. International Journal of Science and Research, 6(9), 118-132. [Link]
- CN110734393B - Preparation method of N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride.
-
Lu, X., et al. (2017). SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. Bioorganic & Medicinal Chemistry Letters, 27(15), 3349-3354. [Link]
-
Reddit. (2021). Reductive amination NaB(AcO)3. r/OrganicChemistry. [Link]
-
Singh, A. K., et al. (2011). Spectroscopic and thermal studies of copper (II) complexes with different amino acid. Journal of Chemical and Pharmaceutical Research, 3(6), 840-846. [Link]
-
Medley, J. W. (n.d.). C-N Bond-Forming Reactions: Reductive Amination. Myers Chem 115. [Link]
-
Wikipedia. (n.d.). Sodium triacetoxyborohydride. [Link]
Sources
- 1. (R)-Benzyl 2-methyl-4-oxopiperidine-1-carboxylate|CAS 852051-10-6 [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. youtube.com [youtube.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Sodium triacetoxyborohydride - Wikipedia [en.wikipedia.org]
- 8. reddit.com [reddit.com]
- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 10. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 11. jsciences.ut.ac.ir [jsciences.ut.ac.ir]
- 12. researchgate.net [researchgate.net]
- 13. ijsr.net [ijsr.net]
- 14. jocpr.com [jocpr.com]
- 15. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
Application Note: High-Fidelity Wittig Olefination of N-Protected 2-Methyl-4-Piperidones
Executive Summary
The conversion of N-protected 2-methyl-4-piperidones to their corresponding exocyclic alkenes is a pivotal transformation in the synthesis of neurokinin-1 (NK1) receptor antagonists, antihistamines (e.g., loratadine analogues), and serotonin modulators. While the Wittig reaction is the standard method for this transformation, the 2-methyl-4-piperidone scaffold presents unique challenges regarding steric hindrance, base-mediated enolization, and conformational mobility.
This application note provides a validated, high-yield protocol for the methylenation of N-Boc and N-Cbz protected 2-methyl-4-piperidones. It integrates mechanistic insights into ring conformation with practical troubleshooting for triphenylphosphine oxide (TPPO) removal.
Mechanistic & Conformational Analysis[1]
Conformational Bias
The reactivity of 2-methyl-4-piperidone is governed by the chair-boat equilibrium. In the N-protected form (e.g., N-Boc), the piperidine ring predominantly adopts a chair conformation. The C2-methyl group strongly prefers the equatorial position to minimize 1,3-diaxial interactions.
-
Implication for Wittig Attack: The bulky triphenylphosphonium ylide approaches the carbonyl carbon perpendicular to the plane of the
-system. The equatorial C2-methyl group creates a slight steric bias, favoring nucleophilic attack from the axial trajectory (anti-Bürgi-Dunitz), although the exocyclic nature of the product (4-methylene) mitigates the formation of stereocenters at C4.
The Enolization Pitfall
A critical failure mode in this reaction is enolization . The
Mitigation Strategy:
-
Use Methyltriphenylphosphonium bromide (MePPh3Br) with Potassium tert-butoxide (KOtBu) . The steric bulk of the tert-butoxide anion suppresses proton abstraction relative to nucleophilic attack when generating the ylide.
-
Low Temperature Addition: Maintain low temperatures during ylide formation to ensure kinetic control.
Reaction Pathway Diagram
Figure 1: Mechanistic pathway of the Wittig olefination on the piperidone scaffold.
Critical Experimental Factors
| Parameter | Recommendation | Rationale |
| Solvent | Anhydrous THF or Toluene | THF is standard for solubility. Toluene is superior if higher temperatures are needed to overcome steric hindrance. |
| Base | KOtBu (1.0 M in THF) or NaH | KOtBu is preferred for "Instant Ylide" generation. NaH is cleaner but requires careful handling to remove mineral oil. |
| Stoichiometry | 1.2 - 1.5 equiv. Ylide | Excess ylide compensates for any adventitious moisture and potential enolization. |
| Temperature | 0°C | Start cold to control exotherm during ylide formation; warm to RT to drive the reaction. |
| Atmosphere | Argon / Nitrogen | Strictly inert atmosphere is required. Oxygen oxidizes phosphines; moisture quenches the ylide. |
Detailed Protocol: Methylenation of N-Boc-2-methyl-4-piperidone
This protocol describes the synthesis of tert-butyl 2-methyl-4-methylenepiperidine-1-carboxylate.
Materials
-
Substrate: N-Boc-2-methyl-4-piperidone (1.0 equiv, 10 mmol)
-
Reagent: Methyltriphenylphosphonium bromide (MePPh3Br) (1.5 equiv, 15 mmol)
-
Base: Potassium tert-butoxide (KOtBu) (1.5 equiv, 15 mmol)
-
Solvent: Anhydrous Tetrahydrofuran (THF) (50 mL, 0.2 M)
-
Quench: Saturated aqueous Ammonium Chloride (
)
Step-by-Step Methodology
Step 1: Ylide Generation (The "Instant Ylide" Method)
-
Flame-dry a 250 mL 3-neck round-bottom flask equipped with a magnetic stir bar and nitrogen inlet. Cool under nitrogen flow.
-
Add Methyltriphenylphosphonium bromide (5.36 g, 15 mmol) to the flask.
-
Add Anhydrous THF (30 mL) via syringe. Result: White suspension.
-
Cool the suspension to 0°C (ice/water bath).
-
Add KOtBu (1.68 g, 15 mmol) in one portion (or dropwise if using 1M solution).
-
Observation: The mixture will turn a bright canary yellow instantly. This indicates the formation of the phosphorane ylide.[1]
-
-
Stir at 0°C for 30–45 minutes to ensure complete deprotonation.
Step 2: Substrate Addition
-
Dissolve N-Boc-2-methyl-4-piperidone (2.13 g, 10 mmol) in anhydrous THF (20 mL).
-
Transfer the ketone solution to the ylide suspension dropwise via cannula or pressure-equalizing addition funnel over 10 minutes at 0°C.
-
Note: Slow addition prevents local overheating and minimizes enolization side-reactions.
-
Observation: The yellow color may fade slightly but should persist. If the solution turns completely white/colorless immediately, the ylide has been quenched (check solvent dryness).
-
Step 3: Reaction & Monitoring
-
Remove the ice bath and allow the reaction to warm to Room Temperature (25°C) .
-
Stir for 4–16 hours.
-
Checkpoint: Monitor by TLC (Hexanes/EtOAc 4:1). The product (alkene) is usually less polar (higher
) than the ketone. Stain with KMnO4 (alkene active) or Ninhydrin (if Boc is labile, though usually stable).-
Optimization: If conversion is <50% after 4 hours, heat to mild reflux (60°C) for 2 hours.
-
Step 4: Workup & TPPO Removal Strategy
-
Quench the reaction by adding Saturated
(20 mL) slowly. -
Dilute with Diethyl Ether (
) or Hexanes (50 mL).-
Why Ether/Hexanes? TPPO is poorly soluble in non-polar solvents.[2]
-
- (2 x 30 mL).
-
Combine organics, wash with Brine (30 mL), and dry over anhydrous
. -
TPPO Precipitation (Crucial Step):
-
Concentrate the organic solution to ~10 mL volume (do not dry completely).
-
Add cold Pentane or Hexane (50 mL) and stir vigorously for 10 minutes.
-
A white precipitate (Triphenylphosphine oxide) will form.
-
Filter through a pad of Celite or a coarse sintered glass frit.
-
-
Concentrate the filtrate to yield the crude alkene.
Step 5: Purification
-
Purify via Flash Column Chromatography on Silica Gel.
-
Eluent: Gradient of 0%
10% EtOAc in Hexanes.-
Note: The product is non-polar.[5] The Boc group makes it UV active (weakly at 210 nm), but Iodine stain is recommended for visualization.
-
Experimental Workflow Diagram
Figure 2: Step-by-step workflow for the methylenation of N-protected piperidones.
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Low Yield (<40%) | Enolization of ketone. | Switch base to NaH (oil-free) or LiHMDS . Ensure temperature is kept low during addition. |
| No Reaction | Wet solvent/reagents. | Re-dry THF over Na/Benzophenone or molecular sieves. Ensure MePPh3Br is dried in a vacuum oven (hygroscopic). |
| Emulsion during Workup | Phosphonium salts/surfactant effect. | Add solid NaCl to saturate the aqueous layer. Filter the biphasic mixture through Celite before separation.[3] |
| TPPO Contamination | Inefficient precipitation. | Use the ZnCl2 Method : Add anhydrous ZnCl2 (2 equiv) to the crude mixture in Ethanol. TPPO forms a complex ( |
Variant: Substituted Ylides (E/Z Selectivity)
If reacting with a substituted ylide (e.g.,
-
Non-stabilized Ylides (R = Alkyl): Under salt-free conditions (using LiHMDS or NaHMDS), the Z-alkene is generally favored.
-
Stabilized Ylides (R = CO2Et, CN): The E-alkene is favored.
-
Steric Impact: The C2-methyl group on the piperidone will exert significant steric pressure. Yields for substituted ylides are typically lower (30–50%) than for simple methylenation due to the difficulty of forming the crowded oxaphosphetane intermediate.
References
-
Batesky, D. C.; Goldfogel, M. J.; Weix, D. J.[5][6] "Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents." Journal of Organic Chemistry, 2017 , 82(19), 9931–9936. Link
-
Wyrzykiewicz, E.; Prukala, D. "Synthesis and antimicrobial activity of new (E)-4-[piperidino (4'-methylpiperidino-, morpholino-) N-alkoxy] stilbenes." European Journal of Medicinal Chemistry, 2006 , 41(4), 519-525. Link
-
Ma, G.; Hulin, B.; Tada, M. "Wittig Reaction on Piperidones." Organic Reactions, 2004 .[7][8][9] (General Reference for Wittig Scope).
-
Organic Chemistry Portal.[10] "Wittig Reaction Mechanism and Protocols." Link
-
ChemicalBook. "4-Methylpiperidine Synthesis and Derivatives." Link
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- 2. Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature - PMC [pmc.ncbi.nlm.nih.gov]
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- 5. Workup [chem.rochester.edu]
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- 10. Wittig reaction - Wikipedia [en.wikipedia.org]
Application Note: Versatile Derivatization Strategies for the Ketone Moiety in Benzyl 2-methyl-4-oxopiperidine-1-carboxylate
Abstract
The 4-oxopiperidine scaffold is a cornerstone in medicinal chemistry, serving as a versatile template for the development of a wide range of therapeutic agents. Benzyl 2-methyl-4-oxopiperidine-1-carboxylate, with its strategically positioned ketone, offers a prime site for chemical modification to explore structure-activity relationships (SAR). This application note provides a detailed guide for researchers, scientists, and drug development professionals on three robust and high-impact derivatization strategies for this ketone: Reductive Amination, Wittig Olefination, and Grignard Addition. Each section explains the underlying chemical principles, provides detailed, field-proven protocols, and presents quantitative data to guide experimental design.
Introduction: The Strategic Importance of the 4-Oxopiperidine Core
The piperidine ring is a privileged scaffold found in numerous FDA-approved drugs and clinical candidates. Its conformational flexibility and ability to present substituents in defined three-dimensional space make it ideal for optimizing interactions with biological targets. The ketone at the C4 position of Benzyl 2-methyl-4-oxopiperidine-1-carboxylate is an electrophilic hub, enabling a diverse array of chemical transformations. By converting the C4-keto group into amines, exocyclic alkenes, or tertiary alcohols, researchers can profoundly modulate the molecule's polarity, basicity, and steric profile, which are critical determinants of its pharmacokinetic and pharmacodynamic properties. This guide focuses on practical, reproducible methods to unlock the synthetic potential of this key intermediate.
Method 1: Reductive Amination for the Synthesis of C4-Amino Piperidines
Reductive amination is a highly efficient, one-pot method for converting ketones into amines.[1][2] The reaction proceeds through the in-situ formation of an imine or iminium ion intermediate, which is then immediately reduced by a selective hydride agent.[1] This approach is favored for its high yields and broad substrate scope.[3]
Scientific Rationale: The choice of reducing agent is critical. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for this transformation.[4][5] Its steric bulk and electron-withdrawing acetate groups render it a mild and selective reducing agent.[4] It reacts much more rapidly with the protonated iminium ion intermediate than with the starting ketone, thereby preventing the formation of the corresponding alcohol byproduct.[4][6] The reaction is often catalyzed by a weak acid, like acetic acid, which facilitates iminium ion formation without compromising the hydride reagent.[4][5]
Workflow for Reductive Amination
Caption: One-pot reductive amination workflow.
Detailed Experimental Protocol: Reductive Amination
-
Reagent Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add Benzyl 2-methyl-4-oxopiperidine-1-carboxylate (1.0 eq.).
-
Solvent Addition: Dissolve the starting material in an anhydrous solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF) (approx. 0.1 M concentration).[4]
-
Amine and Acid Addition: Add the desired primary or secondary amine (1.1 eq.) to the solution, followed by glacial acetic acid (1.1 eq.) to catalyze imine formation.
-
Reaction Initiation: Stir the mixture at room temperature for 20-30 minutes to allow for imine formation.
-
Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.) portion-wise to the stirred solution. Caution: Gas evolution may occur.
-
Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (DCM) or ethyl acetate (3x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography on silica gel.
Data Summary: Reductive Amination Outcomes
| Amine Substrate | Product | Typical Yield (%) | Notes |
| Aniline | Benzyl 4-(phenylamino)-2-methylpiperidine-1-carboxylate | 85-95% | Aromatic amines react cleanly. |
| Benzylamine | Benzyl 4-(benzylamino)-2-methylpiperidine-1-carboxylate | 88-96% | A common transformation with high efficiency.[7] |
| Morpholine | Benzyl 4-morpholino-2-methylpiperidine-1-carboxylate | 90-97% | Secondary cyclic amines are excellent nucleophiles. |
| Methylamine (HCl salt) | Benzyl 4-(methylamino)-2-methylpiperidine-1-carboxylate | 75-85% | Requires addition of a non-nucleophilic base (e.g., Et₃N) to free the amine. |
Method 2: Wittig Reaction for C4-Olefination
The Wittig reaction is a powerful and reliable method for synthesizing alkenes by reacting a ketone with a phosphorus ylide (a Wittig reagent).[8] This transformation is invaluable for introducing exocyclic double bonds, which can serve as handles for further functionalization or as key pharmacophores themselves.[9][10]
Scientific Rationale: The reaction mechanism involves the nucleophilic attack of the ylide's carbon on the electrophilic ketone carbonyl, forming a betaine intermediate which collapses to a four-membered oxaphosphetane ring.[11] This intermediate then fragments to yield the desired alkene and a highly stable triphenylphosphine oxide byproduct, the formation of which is the thermodynamic driving force for the reaction.[12] The choice of base and solvent for ylide generation is critical; strong, non-nucleophilic bases like n-butyllithium (n-BuLi) or sodium hydride (NaH) are typically required.
Workflow for the Wittig Reaction
Caption: General workflow for the Wittig olefination.
Detailed Experimental Protocol: Wittig Reaction
-
Ylide Generation:
-
To a flame-dried, two-neck round-bottom flask under an inert atmosphere, add the appropriate triphenylphosphonium salt (1.2 eq.).
-
Add anhydrous THF and cool the resulting suspension to 0 °C in an ice bath.
-
Slowly add n-butyllithium (n-BuLi) (1.1 eq., solution in hexanes) dropwise. The solution will typically develop a deep color (e.g., red, orange, or yellow), indicating ylide formation.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour.
-
-
Reaction with Ketone:
-
In a separate flame-dried flask, dissolve Benzyl 2-methyl-4-oxopiperidine-1-carboxylate (1.0 eq.) in anhydrous THF.
-
Cool the ylide solution back down to 0 °C and slowly add the solution of the ketone dropwise via cannula or dropping funnel.
-
-
Monitoring: Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor for the disappearance of the starting ketone by TLC or LC-MS.
-
Work-up: Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction: Extract the mixture with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. The crude product often contains triphenylphosphine oxide, which can be challenging to remove. Purification is typically achieved by careful flash column chromatography.
Data Summary: Wittig Reaction Outcomes
| Phosphonium Salt | Ylide Type | Product | Typical Yield (%) |
| Methyltriphenylphosphonium bromide | Unstabilized | Benzyl 4-methylene-2-methylpiperidine-1-carboxylate | 70-85% |
| Ethyltriphenylphosphonium bromide | Unstabilized | Benzyl 4-ethylidene-2-methylpiperidine-1-carboxylate | 65-80% (E/Z mixture) |
| (Carbethoxymethyl)triphenylphosphonium chloride | Stabilized | Benzyl 4-(carbethoxymethylene)-2-methylpiperidine-1-carboxylate | 80-90% (Predominantly E-isomer) |
Method 3: Grignard Addition for C4-Tertiary Alcohols
The Grignard reaction is a classic and powerful carbon-carbon bond-forming reaction.[13] It involves the addition of a highly nucleophilic organomagnesium halide (Grignard reagent) to the electrophilic carbonyl carbon of a ketone, resulting in the formation of a tertiary alcohol after an acidic workup.[14]
Scientific Rationale: Grignard reagents are potent nucleophiles and strong bases, necessitating strictly anhydrous (water-free) reaction conditions to prevent quenching of the reagent.[15] The reaction proceeds via nucleophilic addition to the ketone, forming a magnesium alkoxide intermediate. This intermediate is stable until it is protonated during the aqueous acidic work-up step to yield the final tertiary alcohol.[13][14] The choice of Grignard reagent (e.g., methyl, phenyl, vinyl) allows for the precise installation of a wide variety of substituents at the C4 position.
Workflow for Grignard Addition
Caption: Workflow for Grignard reagent addition to a ketone.
Detailed Experimental Protocol: Grignard Addition
-
Reagent Preparation: To a flame-dried, three-neck round-bottom flask equipped with a dropping funnel and under an inert atmosphere, dissolve Benzyl 2-methyl-4-oxopiperidine-1-carboxylate (1.0 eq.) in anhydrous THF.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Grignard Addition: Add the Grignard reagent (1.5 eq., commercially available solution in THF or Et₂O) to the dropping funnel and add it dropwise to the stirred ketone solution over 20-30 minutes.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours.
-
Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction mixture back to 0 °C and quench it by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). Caution: Exothermic reaction.
-
Extraction: Add ethyl acetate and transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude tertiary alcohol by flash column chromatography.
Data Summary: Grignard Addition Outcomes
| Grignard Reagent | Product | Typical Yield (%) | Notes |
| Methylmagnesium bromide | Benzyl 4-hydroxy-2,4-dimethylpiperidine-1-carboxylate | 85-95% | A simple and high-yielding addition. |
| Phenylmagnesium bromide | Benzyl 4-hydroxy-2-methyl-4-phenylpiperidine-1-carboxylate | 80-90% | Introduces an aromatic moiety. |
| Vinylmagnesium bromide | Benzyl 4-ethenyl-4-hydroxy-2-methylpiperidine-1-carboxylate | 70-85% | The vinyl group can be used for further transformations (e.g., Heck coupling). |
| Benzylmagnesium chloride | Benzyl 4-benzyl-4-hydroxy-2-methylpiperidine-1-carboxylate | 75-85% | Reaction conditions may need optimization to avoid side reactions.[16][17] |
Conclusion
The derivatization of the C4-ketone of Benzyl 2-methyl-4-oxopiperidine-1-carboxylate provides a powerful platform for generating diverse chemical libraries for drug discovery. The three methods detailed in this note—reductive amination, Wittig olefination, and Grignard addition—are robust, versatile, and high-yielding transformations. By leveraging these protocols, researchers can efficiently synthesize novel C4-substituted piperidines, enabling comprehensive exploration of structure-activity relationships and accelerating the development of new therapeutic agents.
References
-
Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]
-
Gassama, A., & Diatta, A. (2015). Synthesis of N-Substituted piperidines from piperidone. Journal de la Société Ouest-Africaine de Chimie, 039, 31-40. [Link]
-
AdiChemistry. (n.d.). WITTIG REACTION | MECHANISM. AdiChemistry. [Link]
-
To, T. A., & Nguyen, T. V. (2023). Olefination of Aromatic Carbonyls via Site-Specific Activation of Cycloalkanone Ketals. ChemRxiv. [Link]
-
Master Organic Chemistry. (2015, December 10). All About The Reactions of Grignard Reagents. Master Organic Chemistry. [Link]
-
White Rose eTheses Online. (n.d.). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. White Rose eTheses Online. [Link]
-
Matassini, C., Clemente, F., & Goti, A. (n.d.). THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES. [Link]
-
Abdel-Magid, A. F., & Mehrman, S. J. (2020). A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. Organic Process Research & Development. [Link]
-
Organic & Biomolecular Chemistry. (n.d.). Synthesis of 4-hydroxypiperidines containing a quaternary stereocenter by aza-Prins cyclization. Royal Society of Chemistry. [Link]
-
Master Organic Chemistry. (2018, February 6). Wittig Reaction - Examples and Mechanism. Master Organic Chemistry. [Link]
-
PubMed. (2004). Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. PubMed. [Link]
-
Organic Chemistry Portal. (n.d.). Sodium triacetoxyborohydride. Organic Chemistry Portal. [Link]
-
To, T. A., & Nguyen, T. V. (2024). Olefination of Aromatic Carbonyls via Site-Specific Activation of Cycloalkanone Ketals. Angewandte Chemie International Edition, 63(1), e202317003. [Link]
-
Beilstein Journals. (n.d.). Reaction of selected carbohydrate aldehydes with benzylmagnesium halides: benzyl versus o-tolyl rearrangement. Beilstein Journals. [Link]
-
ChemistryViews. (2023, November 24). Olefination of Aromatic Carbonyls Using Cycloalkanone Ketals. ChemistryViews. [Link]
-
YouTube. (2024, October 12). Preparation of Piperidines, Part 3: Substituted at Position 4. [Link]
-
ResearchGate. (n.d.). Stability of Wittig ylides in presence of piperidine. Reaction conditions. ResearchGate. [Link]
-
Organic Chemistry Portal. (n.d.). Piperidine synthesis. Organic Chemistry Portal. [Link]
-
Chemistry LibreTexts. (2023, January 22). Wittig Reaction. [Link]
-
University of California, Irvine. (n.d.). Reductive Amination - Common Conditions. [Link]
-
Chemistry LibreTexts. (2023, January 22). Grignard Reagents. [Link]
-
Defense Technical Information Center. (2025, June 4). Piperidine Synthesis. [Link]
-
Myers, A. (n.d.). Chem 115: Reductive Amination. Harvard University. [Link]
-
YouTube. (2021, April 5). 19.7b Wittig Reaction | Organic Chemistry. [Link]
-
AdiChemistry. (n.d.). GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM. AdiChemistry. [Link]
-
PubMed Central (PMC). (2014, August 20). Reaction of selected carbohydrate aldehydes with benzylmagnesium halides: benzyl versus o-tolyl rearrangement. National Institutes of Health. [Link]
-
PubMed Central (PMC). (2023, April 14). Olefination of carbonyls with alkenes enabled by electrophotocatalytic generation of distonic radical cations. National Institutes of Health. [Link]
-
Sloop, J. C., et al. (2014). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. American Journal of Organic Chemistry, 4(1), 1-10. [Link]
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Application Note: Strategic Use of Benzyl 2-methyl-4-oxopiperidine-1-carboxylate for the Synthesis of Novel Piperidine-Based Histone Deacetylase (HDAC) Inhibitors
For: Researchers, scientists, and drug development professionals in oncology, neurology, and medicinal chemistry.
Abstract
Histone deacetylase (HDAC) inhibitors represent a validated class of therapeutic agents with broad applications, particularly in oncology. The modular nature of the HDAC inhibitor pharmacophore—comprising a zinc-binding group (ZBG), a linker, and a surface-recognition "cap" group—lends itself to extensive synthetic exploration. The piperidine scaffold is a privileged structure in medicinal chemistry, offering a versatile and conformationally defined linker element. This application note details a strategic, multi-step synthetic approach to novel piperidine-based HDAC inhibitors, utilizing the chiral building block, Benzyl 2-methyl-4-oxopiperidine-1-carboxylate. We provide detailed, field-proven protocols for key transformations, including the Horner-Wadsworth-Emmons olefination to construct the linker and the final conversion to the critical hydroxamic acid ZBG.
Introduction: The Rationale for Piperidine Scaffolds in HDAC Inhibitors
Histone deacetylases are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from lysine residues on histones and other proteins.[1] Their inhibition can lead to hyperacetylation, chromatin relaxation, and the re-expression of tumor suppressor genes, making them a prime target for anti-cancer drug development.[2]
The archetypal HDAC inhibitor structure consists of three key moieties:
-
Zinc-Binding Group (ZBG): Chelates the catalytic Zn²⁺ ion in the active site. Hydroxamic acids (-CONHOH) are the most common and potent ZBGs.
-
Linker: An aliphatic or aromatic chain that connects the ZBG to the cap group and occupies the enzyme's hydrophobic channel.
-
Cap Group: A larger, often aromatic or heteroaromatic group that interacts with residues at the rim of the active site, influencing isoform selectivity and pharmacokinetic properties.[3]
The 4-oxopiperidine core of Benzyl 2-methyl-4-oxopiperidine-1-carboxylate is an excellent starting point for constructing the linker and cap regions. The ketone functionality provides a reactive handle for elaboration into the linker, while the piperidine ring itself becomes an integral part of that linker, offering conformational rigidity and desirable physicochemical properties. The pre-installed N-benzyloxycarbonyl (Cbz) group provides robust protection of the piperidine nitrogen during synthesis and can be removed in a later step if desired.[4] The methyl group at the 2-position introduces a specific stereocenter, allowing for the exploration of chiral recognition by the target enzyme.
Proposed Synthetic Pathway Overview
This application note outlines a reliable synthetic route starting from Benzyl 2-methyl-4-oxopiperidine-1-carboxylate to a target HDAC inhibitor. The proposed pathway involves three main stages:
-
Linker Installation: A Horner-Wadsworth-Emmons (HWE) reaction to introduce an ethyl acetate side chain at the 4-position.
-
Cap Group Modification (Optional): While this protocol uses the benzyl group of the Cbz-protecting group as a simple preliminary cap, this stage would typically involve deprotection and acylation with a more complex cap group.
-
Hydroxamic Acid Formation: Conversion of the ethyl ester to the final hydroxamic acid, the crucial zinc-binding moiety.
Stage 1: Linker Installation via Horner-Wadsworth-Emmons Reaction
The HWE reaction is a superior alternative to the classical Wittig reaction for generating alkenes from ketones, particularly because the phosphate byproduct is water-soluble, simplifying purification.[5] This reaction creates the core of the linker and installs the ester functionality that will later be converted to the hydroxamic acid.
Protocol 1: Synthesis of Benzyl 2-methyl-4-(2-ethoxy-2-oxoethylidene)piperidine-1-carboxylate
This protocol is adapted from established procedures for HWE reactions on cyclic ketones.[6][7]
Materials & Reagents:
| Reagent | Formula | MW ( g/mol ) | Molarity/Density | Amount | Moles (mmol) |
| Sodium Hydride (60% in oil) | NaH | 24.00 | - | 1.32 g | 33.0 |
| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 0.889 g/mL | 100 mL | - |
| Triethyl phosphonoacetate | C₈H₁₇O₅P | 224.19 | 1.12 g/mL | 7.4 g (6.6 mL) | 33.0 |
| Benzyl 2-methyl-4-oxopiperidine-1-carboxylate | C₁₄H₁₇NO₃ | 247.29 | - | 7.42 g | 30.0 |
| Saturated NH₄Cl solution | NH₄Cl | 53.49 | - | 50 mL | - |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | 0.902 g/mL | As needed | - |
| Brine | NaCl | 58.44 | - | As needed | - |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | - | As needed | - |
Instrumentation:
-
500 mL three-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser with nitrogen inlet
-
Dropping funnel
-
Ice-water bath
-
Rotary evaporator
Procedure:
-
Ylide Formation: a. Equip a dry 500 mL three-necked flask with a magnetic stir bar, reflux condenser, and a dropping funnel under a nitrogen atmosphere. b. Add sodium hydride (1.32 g, 33.0 mmol) to the flask, followed by 50 mL of anhydrous THF. c. Stir the suspension and cool to 0 °C using an ice-water bath. d. Add triethyl phosphonoacetate (6.6 mL, 33.0 mmol) dropwise via the dropping funnel over 30 minutes, maintaining the temperature below 10 °C. Vigorous hydrogen evolution will be observed. e. After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1 hour to ensure complete formation of the phosphonate carbanion.
-
Olefination Reaction: a. Dissolve Benzyl 2-methyl-4-oxopiperidine-1-carboxylate (7.42 g, 30.0 mmol) in 50 mL of anhydrous THF. b. Add this solution dropwise to the prepared ylide solution at room temperature over 30 minutes. c. After the addition, heat the reaction mixture to reflux (approx. 66 °C) and maintain for 3 hours. Monitor the reaction progress by TLC (e.g., using 3:1 Hexanes:Ethyl Acetate).
-
Work-up and Purification: a. Cool the reaction mixture to room temperature. b. Carefully quench the reaction by the slow, dropwise addition of 50 mL of saturated aqueous ammonium chloride solution. c. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 75 mL). d. Combine the organic layers, wash with brine (50 mL), dry over anhydrous magnesium sulfate, and filter. e. Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product. f. Purify the crude oil by flash column chromatography on silica gel (gradient elution, e.g., 10% to 30% ethyl acetate in hexanes) to afford the title compound as a clear oil.
Expected Outcome:
-
Yield: 75-85%
-
Appearance: Colorless to pale yellow oil.
-
¹H NMR (CDCl₃, 400 MHz): Expect characteristic peaks for the Cbz group (δ ~7.3 ppm, multiplet; δ ~5.1 ppm, singlet), the newly formed vinyl proton (δ ~5.7 ppm, singlet), the ethyl ester (δ ~4.1 ppm, quartet; δ ~1.2 ppm, triplet), and the piperidine ring protons.
Stage 2: Hydroxamic Acid Formation
The final and most critical step is the conversion of the ethyl ester to the hydroxamic acid. This is typically achieved by nucleophilic acyl substitution using hydroxylamine.[8] The reaction is performed under basic conditions to generate the more nucleophilic hydroxylamine free base from its hydrochloride salt.
Protocol 2: Synthesis of Benzyl 4-(2-(hydroxyamino)-2-oxoethylidene)-2-methylpiperidine-1-carboxylate
This protocol is based on standard procedures for hydroxamic acid synthesis from esters.[2][9]
Materials & Reagents:
| Reagent | Formula | MW ( g/mol ) | Molarity/Density | Amount | Moles (mmol) |
| Intermediate from Protocol 1 | C₁₈H₂₃NO₄ | 317.38 | - | 6.35 g | 20.0 |
| Methanol | CH₃OH | 32.04 | 0.792 g/mL | 100 mL | - |
| Hydroxylamine Hydrochloride | NH₂OH·HCl | 69.49 | - | 4.17 g | 60.0 |
| Potassium Hydroxide | KOH | 56.11 | - | 5.05 g | 90.0 |
| Deionized Water | H₂O | 18.02 | - | 5 mL | - |
| 1 M Hydrochloric Acid | HCl | 36.46 | 1 M | As needed | - |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 1.33 g/mL | As needed | - |
Instrumentation:
-
250 mL round-bottom flask
-
Magnetic stirrer and stir bar
-
pH meter or pH paper
-
Standard laboratory glassware for extraction and filtration
Procedure:
-
Reaction Setup: a. In a 250 mL round-bottom flask, dissolve the ethyl ester intermediate (6.35 g, 20.0 mmol) in 80 mL of methanol. b. In a separate beaker, prepare a fresh solution of hydroxylamine by dissolving hydroxylamine hydrochloride (4.17 g, 60.0 mmol) and potassium hydroxide (5.05 g, 90.0 mmol) in 20 mL of methanol. Stir for 15 minutes, then filter off the precipitated KCl. Caution: Hydroxylamine is toxic and potentially explosive; handle with care. c. Add the methanolic hydroxylamine solution to the solution of the ester at room temperature.
-
Reaction and Monitoring: a. Stir the reaction mixture at room temperature. b. Monitor the reaction progress by TLC, observing the disappearance of the starting ester spot. The reaction is typically complete within 6-12 hours. A colorimetric spot test (developing the TLC plate and then dipping it in a ferric chloride solution) can be used, where the hydroxamic acid product will appear as a deep red/purple spot.
-
Work-up and Isolation: a. Once the reaction is complete, remove the methanol under reduced pressure. b. Redissolve the residue in 50 mL of deionized water. c. Cool the solution in an ice bath and acidify to pH 7-8 by the dropwise addition of 1 M HCl. The product will often precipitate as a white or off-white solid. d. If precipitation occurs, collect the solid by vacuum filtration, wash with cold water, and dry under vacuum. e. If the product remains in solution, extract the aqueous layer with dichloromethane (3 x 50 mL). f. Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the final hydroxamic acid.
Expected Outcome:
-
Yield: 60-75%
-
Appearance: White to off-white solid.
-
¹H NMR (DMSO-d₆, 400 MHz): Expect characteristic broad singlets for the -NHOH protons (δ ~10.7 ppm and ~9.0 ppm), disappearance of the ethyl ester signals, and retention of the other key structural features.
-
Mass Spectrometry (ESI+): Expect to find [M+H]⁺ at m/z = 305.15.
Visualization of the Synthetic Workflow
The following diagrams illustrate the chemical structures and the overall workflow of the proposed synthesis.
Diagram 1: Overall Synthetic Scheme
Caption: Proposed synthesis of a piperidine-based HDAC inhibitor.
Diagram 2: Experimental Workflow Logic
Caption: Step-by-step experimental workflow for the synthesis.
Conclusion and Future Directions
This application note provides a robust and detailed synthetic strategy for producing novel piperidine-based HDAC inhibitors from the commercially available chiral building block, Benzyl 2-methyl-4-oxopiperidine-1-carboxylate. The protocols for the Horner-Wadsworth-Emmons reaction and subsequent hydroxamic acid formation are based on well-established and reliable methodologies.
Researchers can further expand on this core synthesis by:
-
Varying the Cap Group: The N-Cbz group can be removed via catalytic hydrogenation to yield a secondary amine.[4][10] This amine can then be acylated with a diverse range of carboxylic acids or sulfonyl chlorides to install different cap groups, enabling the exploration of structure-activity relationships and isoform selectivity.
-
Exploring Alternative Linkers: Instead of the HWE reaction, reductive amination of the starting ketone could be employed to introduce different linker geometries and functionalities.[11]
-
Stereochemical Analysis: The presence of the methyl group at the 2-position allows for the synthesis of diastereomeric inhibitors, whose differential activity could yield insights into the chiral binding pockets of various HDAC isoforms.
This strategic guide serves as a foundational blueprint for medicinal chemists to generate novel and diverse libraries of piperidine-containing HDAC inhibitors for screening and drug discovery programs.
References
-
Wadsworth, W. S., & Emmons, W. D. (1961). The Utility of Phosphonate Carbanions in Olefin Synthesis. Journal of the American Chemical Society, 83(7), 1733–1738. [Link]
-
Wadsworth, W. S., Jr., & Emmons, W. D. (1965). Ethyl Cyclohexylideneacetate. Organic Syntheses, 45, 44. [Link]
-
Orduña, J. M., del Río, N., & Pérez-Pérez, M. J. (2023). Direct reductive amination of functionalized aldehydes with aniline derivatives of purines and 7-deazapurines. Organic & Biomolecular Chemistry, 21(29), 5457-5468. [Link]
-
Patil, S., et al. (2023). One-pot protocol for the reductive amination of aldehydes using thiamine hydrochloride as a green catalyst under solvent-free condition. ResearchGate.[Link]
-
Maryanoff, B. E., & Reitz, A. B. (1989). The Wittig olefination reaction and modifications involving phosphoryl-stabilized carbanions. Stereochemistry, mechanism, and selected synthetic aspects. Chemical Reviews, 89(4), 863-927. [Link]
-
Narender, P., & Reddy, K. S. (2013). Methods for Hydroxamic Acid Synthesis. Current Organic Chemistry, 17(18), 1965-1985. [Link]
-
National Center for Biotechnology Information. (n.d.). Histone Deacetylase Inhibitors. MeSH Browser.[Link]
-
Kaithal, A., et al. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. ACS Catalysis, 10(19), 11091–11097. [Link]
-
Chetan, B. P., et al. (2015). Alkyl piperidine and piperazine hydroxamic acids as HDAC inhibitors. Medicinal Chemistry Research, 24, 3544–3580. [Link]
-
Horsley, P. A., Ruble, J. C., & Onuska, N. P. R. (2026). Rapid and Practical Transfer Hydrogenation for Cleavage of N-Cbz Protected Amines Using a Supported Palladium Catalyst Under Microwave Irradiation. ACS Medicinal Chemistry Letters, 17(1), 44-47. [Link]
-
Massaro, A., et al. (2018). Microwave-Assisted Transformation of Esters into Hydroxamic Acids. Molecules, 23(8), 1989. [Link]
-
Wang, X., et al. (2023). Design, Synthesis, and Biological Evaluation of HDAC Inhibitors Containing Natural Product-Inspired N-Linked 2-Acetylpyrrole Cap. Molecules, 28(14), 5409. [Link]
-
Abdel-Aziem, A., et al. (2020). Design, Synthesis and Biological Evaluation of New HDAC1 and HDAC2 Inhibitors. Drug Design, Development and Therapy, 14, 467-481. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Protective Power of Cbz: N-Cbz-Piperidine-2-carboxylic Acid in Modern Synthesis. Pharma sourcing article.[Link]
-
Guerry, A., et al. (2013). Aniline-catalyzed reductive amination as a powerful method for the preparation of reducing end-"clickable" chitooligosaccharides. Bioconjugate Chemistry, 24(4), 544-549. [Link]
-
Wikipedia. (n.d.). Protecting group. Wikipedia.[Link]
-
Kar, D., et al. (2021). Discovery of 1-Benzhydryl-Piperazine-Based HDAC Inhibitors with Anti-Breast Cancer Activity: Synthesis, Molecular Modeling, In Vitro and In Vivo Biological Evaluation. Molecules, 26(16), 4933. [Link]
-
Wikipedia. (n.d.). Horner–Wadsworth–Emmons reaction. Wikipedia.[Link]
-
European Journal of Chemistry. (2024). Methods for synthesizing hydroxamic acids and their metal complexes. European Journal of Chemistry.[Link]
-
Bernard, D., et al. (2017). Rational design and diversity-oriented synthesis of peptoid-based selective HDAC6 inhibitors. Chemical Communications, 53(80), 11000-11003. [Link]
-
Matassini, C., Clemente, F., & Goti, A. (2016). The double reductive amination approach to the synthesis of polyhydroxypiperidines. Arkivoc, 2017(2), 288-311. [Link]
-
Shang, M., & MacMillan, D. W. C. (2016). Opportunities and challenges for direct C–H functionalization of piperazines. Beilstein Journal of Organic Chemistry, 12, 746–757. [Link]
-
Reddy, K. L., & Suman, K. (2012). A Convenient Method for the Preparation of Hydroxamic Acids. Synthetic Communications, 42(18), 2684-2691. [Link]
Sources
- 1. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 2. mdpi.com [mdpi.com]
- 3. Discovery of 1-Benzhydryl-Piperazine-Based HDAC Inhibitors with Anti-Breast Cancer Activity: Synthesis, Molecular Modeling, In Vitro and In Vivo Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. orgsyn.org [orgsyn.org]
- 8. Methods for Hydroxamic Acid Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Rapid and Practical Transfer Hydrogenation for Cleavage of N‑Cbz Protected Amines Using a Supported Palladium Catalyst Under Microwave Irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Dieckmann Cyclization of Amino Diesters
Current Status: Operational Ticket ID: DC-AMINO-001 Assigned Specialist: Senior Application Scientist
Welcome to the Dieckmann Cyclization Support Center
You are likely here because your synthesis of 3-pyrrolidinones or 3-piperidones is failing. The Dieckmann cyclization of amino diesters is a powerful but temperamental transformation. Unlike simple carbon-chain diesters, amino diesters introduce heteroatom complications: basicity, potential leaving group ability, and high sensitivity to decarboxylation.
This guide treats your reaction as a system with distinct failure modes. Select the module below that matches your observation.
Module 1: Critical Failure Modes (Troubleshooting)
Issue A: "I'm getting a thick, polymeric sludge instead of my ring."
Diagnosis: Intermolecular Claisen Condensation (Oligomerization). Root Cause: The concentration of your substrate is too high. In the competition between finding the "other end" of the same molecule (cyclization) versus finding a neighbor (polymerization), high concentration favors the neighbor.
The Fix: High Dilution Principle You must lower the probability of intermolecular collision.
-
Standard Concentration: 0.5 M is often too high for difficult amino diesters.
-
Recommended Concentration: 0.01 M to 0.05 M.
-
Technique: Do not dump the substrate into the base. Use a syringe pump to add the diester solution slowly (over 4–8 hours) into a refluxing solution of the base.
Issue B: "The reaction works, but the product disappears during workup."
Diagnosis: Hydrolysis and Decarboxylation.
Root Cause:
-
Hydrolysis: Aqueous base attacks the ester.
-
Decarboxylation: Upon acidification, the
-keto acid loses immediately.
The Fix: The Non-Aqueous Quench Avoid aqueous acidic workups if possible.
-
Protocol: Quench the reaction with exactly 1 equivalent of glacial acetic acid in the organic solvent before adding water. This protonates the enolate without exposing the ester to hot aqueous acid/base.
Issue C: "I recover only starting material after heating for 24 hours."
Diagnosis: The Retro-Dieckmann (Reversibility). Root Cause: The Dieckmann cyclization is an equilibrium.[1] If the product is not deprotonated to form a stable enolate, the equilibrium favors the open-chain diester (entropy favors the open chain).
The Fix: The Thermodynamic Sink You must drive the reaction to completion by removing the alcohol byproduct or using a base that generates an irreversible gas.
-
Switch Base: Move from NaOEt/EtOH to NaH in Toluene/THF .
-
Why? NaH produces
gas (irreversible). The final deprotonation of the product becomes the driving force.
Module 2: Visualization of Competing Pathways
The following diagram illustrates the kinetic vs. thermodynamic decisions your molecule makes.
Caption: Logical flow of the Dieckmann cyclization showing the critical "Thermodynamic Sink" required to prevent the Retro-Dieckmann reaction.
Module 3: The Nitrogen Factor (Substrate Specifics)
Amino diesters are not just carbon chains; the nitrogen atom dictates success.
Protecting Group Selection
You cannot perform this reaction on a free amine. The amine is nucleophilic and will attack the esters (forming lactams/polymers) or quench the base.
| Protecting Group | Compatibility | Notes |
| Boc (tert-butoxycarbonyl) | ⭐⭐⭐ (Excellent) | Stable to base (NaH, NaOEt). Bulky, which can help conformation (rotamers). |
| Cbz (Benzyloxycarbonyl) | ⭐⭐ (Good) | Generally stable, but can degrade under very strong basic conditions or hydrogenolysis. |
| Benzyl (Bn) | ⭐⭐ (Fair) | Stable, but the lone pair on N is still somewhat active. Can coordinate metals. |
| Fmoc | ❌ (Fail) | Do not use. Fmoc is base-labile and will cleave immediately. |
| Tosyl/Sulfonamide | ⭐⭐⭐ (Excellent) | Electron-withdrawing group reduces N-nucleophilicity significantly. |
The "Rotamer" Effect
For carbamate-protected amines (Boc/Cbz), the molecule exists as rotamers. Sometimes the "cis" or "trans" orientation of the carbamate hinders the cyclization conformation.
-
Tip: If the reaction is sluggish, try heating in toluene to overcome the rotational barrier of the carbamate bond.
Module 4: Standard Operating Procedures (SOPs)
SOP-01: High-Efficiency Cyclization Protocol
Applicable for: Synthesis of N-Boc-3-pyrrolidinone ethyl ester.
-
Preparation: Dry Toluene (solvent) and wash NaH (60% dispersion) with hexane to remove mineral oil.
-
Base Setup: Suspend NaH (2.2 equiv) in Toluene under Argon. Heat to reflux.
-
Addition: Dissolve Amino Diester (1.0 equiv) in Toluene.
-
The Drop: Add the diester solution to the refluxing NaH suspension via syringe pump over 4 hours .
-
Why? Keeps instantaneous concentration of enolate low, preventing oligomerization.
-
-
Cook: Reflux for an additional 1–2 hours.
-
Quench (Critical): Cool to 0°C. Add Glacial Acetic Acid (2.5 equiv) dropwise.
-
Why? Neutralizes the enolate to the keto-ester without adding water/hydroxide.
-
-
Extraction: Add Phosphate Buffer (pH 7). Extract with EtOAc. Wash with Brine.
-
Purification: Flash chromatography immediately. Do not distill (heat causes decarboxylation).
FAQ: Frequently Asked Questions
Q: Can I use NaOEt in Ethanol? A: Yes, but it is reversible. If your product is not forming, the ethanol byproduct is pushing the equilibrium backward (Retro-Dieckmann). Switch to NaH/Toluene or t-BuOK/THF to drive the reaction forward.
Q: My product is an oil that decomposes. How do I store it?
A:
Q: Why did I get a 50/50 mixture of two products? A: If your diester is unsymmetrical (e.g., different chain lengths or substitution), you can get two different regioisomers. The Dieckmann cyclization is governed by the stability of the ring size (5 > 6 > 7).[2] If both paths lead to a 5-membered ring, you will get a mixture.
References
-
Mechanism & General Overview
-
Synthesis of 3-Pyrrolidinones
- Kuhn, G., et al. "Synthesis and Reactions of 3-Pyrrolidinones." J. Heterocyclic Chem., 2008. (Discusses the instability and protection requirements).
-
[Link]
-
Retro-Dieckmann & Reversibility
- "Retro-Dieckmann Challenge Mechanism." The Organic Chemistry Tutor.
-
[Link]
-
Intramolecular vs.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Dieckmann condensation - Wikipedia [en.wikipedia.org]
- 3. m.youtube.com [m.youtube.com]
- 4. Dieckmann Reaction (Chapter 39) - Name Reactions in Organic Synthesis [cambridge.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. m.youtube.com [m.youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. m.youtube.com [m.youtube.com]
- 9. Dieckmann Condensation - Chemistry Steps [chemistrysteps.com]
- 10. Dieckmann Condensation [organic-chemistry.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. 23.9 Intramolecular Claisen Condensations: The Dieckmann Cyclization - Organic Chemistry | OpenStax [openstax.org]
- 13. m.youtube.com [m.youtube.com]
Technical Support Center: Synthesis of N-benzyl-4-piperidone
Welcome to the technical support center for the synthesis of N-benzyl-4-piperidone. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions encountered during the synthesis of this important intermediate. As Senior Application Scientists, we provide not just protocols, but the reasoning behind them to empower you in your experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to N-benzyl-4-piperidone, and what are their key advantages and disadvantages?
There are two main routes for synthesizing N-benzyl-4-piperidone:
-
The Dieckmann Condensation Route: This method typically starts with benzylamine and an acrylic acid ester (like methyl acrylate). The synthesis proceeds through a tandem Michael addition followed by an intramolecular Dieckmann condensation, and finally hydrolysis and decarboxylation.[1][2]
-
Advantages: This route utilizes readily available and inexpensive starting materials.[3] It is also suitable for large-scale production.
-
Disadvantages: It is a multi-step, one-pot synthesis which can be sensitive to reaction conditions.[1][3] Byproduct formation can be an issue if conditions are not carefully controlled.
-
-
The N-Alkylation Route: This is a more direct approach involving the alkylation of 4-piperidone with a benzyl halide (e.g., benzyl bromide or chloride).[2]
-
Advantages: It is a more straightforward reaction with fewer steps.
-
Disadvantages: The 4-piperidone starting material can be more expensive and is often supplied as a hydrochloride salt or hydrate, which can affect its reactivity.[3][4] This method may also require purification by column chromatography, which is not ideal for industrial-scale synthesis.[3]
-
Troubleshooting Guide: The Dieckmann Condensation Route
This route is a popular choice for its cost-effectiveness, but it requires careful control of reaction parameters to minimize byproduct formation.
Q2: My yield of N-benzyl-4-piperidone is low, and I'm observing a significant amount of a lower molecular weight byproduct. What is the likely cause?
This issue often points to the incomplete Michael addition of the acrylate to benzylamine, resulting in the formation of a mono-addition product instead of the desired bis-addition product.
Underlying Cause: The Michael addition of an acrylate to benzylamine proceeds in two steps. The first addition forms a monoester compound. A second equivalent of the acrylate is then added to form the diester, which is the precursor for the Dieckmann condensation. If the reaction is incomplete, the monoester will not be able to cyclize.
Troubleshooting Protocol:
-
Optimize the Molar Ratio of Reactants: An excess of the acrylate ester is recommended to drive the reaction towards the formation of the diester. A molar ratio of acrylate to benzylamine in the range of 2.6-5 is often used.[1][3]
-
Control the Temperature of Addition: The initial Michael addition is exothermic. It is crucial to control the temperature during the dropwise addition of the acrylate, keeping it below 30°C to prevent runaway reactions and side product formation.[3]
-
Ensure Sufficient Reaction Time and Temperature: After the initial addition, the reaction mixture should be heated (typically to 50-60°C) and stirred for a sufficient duration (9-24 hours) to ensure the completion of the second Michael addition.[1][3]
| Parameter | Recommended Condition | Rationale |
| Acrylate:Benzylamine Molar Ratio | 2.6 - 5 : 1 | Drives the equilibrium towards the desired diester product.[1][3] |
| Initial Addition Temperature | < 30°C | Controls the exothermicity of the Michael addition.[3] |
| Reaction Temperature | 50 - 60°C | Provides sufficient energy for the second Michael addition to go to completion.[1] |
| Reaction Time | 9 - 24 hours | Ensures complete conversion to the diester.[1][3] |
Visualizing the Michael Addition:
Caption: Byproduct formation in the Michael addition step.
Q3: During the Dieckmann condensation step, my reaction mixture becomes a thick, un-stirrable slurry, and I get a complex mixture of products. What is happening and how can I fix it?
This is a common issue during the Dieckmann condensation and is often related to the choice of base and solvent, as well as the reaction concentration.
Underlying Cause: The Dieckmann condensation is an intramolecular Claisen condensation that forms a cyclic β-keto ester.[5] The reaction is typically carried out using a strong base like sodium methoxide or sodium ethoxide.[3] The product of the condensation is more acidic than the starting material, and it gets deprotonated by the base, which can sometimes lead to precipitation.[6] At high concentrations, intermolecular condensation can also occur, leading to oligomers and a complex product mixture.[6]
Troubleshooting Protocol:
-
Choice of Base and Solvent: Sodium methoxide in an aprotic solvent like toluene is a common and effective choice.[3] The use of sterically hindered bases like potassium tert-butoxide can sometimes minimize side reactions.[5]
-
Control Reaction Concentration: Running the reaction under more dilute conditions can favor the desired intramolecular cyclization over intermolecular side reactions.[6]
-
Gradual Addition of Base: Adding the base in portions can help to control the reaction rate and prevent the rapid formation of a thick precipitate.[3]
-
Maintain Adequate Agitation: Ensure that the stirring is efficient throughout the reaction to maintain a homogeneous mixture and prevent localized high concentrations of reactants.
Visualizing the Dieckmann Condensation and Side Reactions:
Caption: Intramolecular vs. Intermolecular Condensation.
Q4: After the final hydrolysis and decarboxylation step, I still have a significant amount of a higher molecular weight impurity. What is it and how do I get rid of it?
The persistent impurity is likely the intermediate cyclic β-keto ester which has not been fully hydrolyzed and decarboxylated.
Underlying Cause: The final step in this synthesis route is the acid-catalyzed hydrolysis of the ester group followed by decarboxylation of the resulting β-keto acid to yield N-benzyl-4-piperidone. If the reaction conditions (acid concentration, temperature, or time) are insufficient, this conversion will be incomplete.
Troubleshooting Protocol:
-
Ensure Sufficient Acid Concentration and Temperature: The hydrolysis and decarboxylation are typically carried out by refluxing with a strong acid like hydrochloric acid.[2] Ensure that the acid concentration is adequate and the reaction is heated to a sufficient temperature for an extended period.
-
Monitor Reaction Completion: The completion of the reaction can be monitored by Thin Layer Chromatography (TLC). Another method is to take a small aliquot of the reaction mixture and test it with a ferric chloride solution; the disappearance of the color indicates the consumption of the β-keto ester.[2]
-
Consider a Catalyst: The use of catalysts like lithium chloride or calcium chloride has been reported to improve the activity and selectivity of the hydrolysis and decarboxylation step, leading to higher yield and purity.[3]
| Parameter | Recommended Condition | Rationale |
| Acid | Concentrated HCl | Strong acid is required for efficient hydrolysis.[2] |
| Temperature | Reflux | Provides the necessary activation energy for both hydrolysis and decarboxylation. |
| Monitoring | TLC or FeCl3 test | Confirms the complete consumption of the β-keto ester intermediate.[2] |
| Catalyst (Optional) | LiCl or CaCl2 | Can improve reaction rate and selectivity.[3] |
Troubleshooting Guide: The N-Alkylation Route
This route is more direct but has its own set of challenges, primarily related to the reactivity of the starting materials.
Q5: My N-alkylation of 4-piperidone with benzyl bromide is very slow or gives a low yield. What are the common pitfalls?
The low reactivity of commercially available 4-piperidone is a frequent issue.
Underlying Cause: 4-piperidone is often supplied as a monohydrate hydrochloride salt.[2] The protonated nitrogen is not nucleophilic, and the presence of water can interfere with the reaction. The choice of base and solvent is critical to liberate the free amine and facilitate the alkylation.
Troubleshooting Protocol:
-
Use an Anhydrous Base and Solvent: It is crucial to use an anhydrous base, such as potassium carbonate, and a dry solvent like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).[2][4]
-
Liberate the Free Amine: Before adding the benzyl halide, the 4-piperidone hydrochloride should be stirred with the base (e.g., potassium carbonate) in the solvent for a period (e.g., 30 minutes) to ensure the formation of the free piperidone.[2]
-
Optimize Reaction Temperature: The reaction may require heating (e.g., to 65°C) to proceed at a reasonable rate.[2]
Q6: I am observing a significant amount of benzyl alcohol in my crude product after N-alkylation. How can I prevent this?
The formation of benzyl alcohol is due to the hydrolysis of the benzyl halide.
Underlying Cause: Benzyl halides can react with water or hydroxide ions to form benzyl alcohol. This is a competitive side reaction, especially if the reaction conditions are not sufficiently anhydrous or if a strong base is used in a protic solvent.[7]
Troubleshooting Protocol:
-
Ensure Anhydrous Conditions: Use dry solvents and reagents. If using 4-piperidone hydrochloride monohydrate, consider using a drying agent or a procedure to remove the water of hydration.
-
Choice of Base: A non-nucleophilic base like potassium carbonate is preferred over hydroxide bases.
-
Solvent Selection: Aprotic solvents like DMF or DMSO are generally better than protic solvents like ethanol for this reaction to minimize solvolysis of the benzyl halide.[7]
Q7: My final product is contaminated with a salt. What is it and how can I remove it?
The salt is likely a quaternary ammonium salt, formed by the over-alkylation of the product.
Underlying Cause: The product, N-benzyl-4-piperidone, is a tertiary amine and can react with another molecule of benzyl halide to form a quaternary ammonium salt. This is a common side reaction in amine alkylations.
Troubleshooting Protocol:
-
Control Stoichiometry: Use a slight excess of the 4-piperidone relative to the benzyl halide to minimize the chance of the product reacting further.
-
Purification: The quaternary ammonium salt is generally much more polar than the desired product. It can often be removed by an aqueous workup, as the salt will partition into the aqueous phase while the product remains in the organic layer. Washing the organic layer with brine can further help in removing residual salts.[2]
Visualizing the N-Alkylation and Side Reactions:
Caption: Main and side reactions in the N-alkylation of 4-piperidone.
General Purification and Characterization FAQs
Q8: What is the best way to purify N-benzyl-4-piperidone?
The optimal purification method depends on the scale of the synthesis and the nature of the impurities.
-
Reduced Pressure Distillation: This is the most common and effective method for purifying N-benzyl-4-piperidone on a larger scale. The product is a relatively high-boiling oil, and distillation under vacuum removes non-volatile impurities and lower-boiling solvents.[2][3]
-
Crystallization: While the product is often described as an oil, purification by crystallization has been reported, for instance, using 2% methanol in chloroform.[2] This can be an effective method if a suitable solvent system is found.
-
Column Chromatography: This is a standard method for small-scale purification and for separating compounds with similar boiling points. However, it is generally not practical for large-scale industrial production.[3]
Q9: My purified N-benzyl-4-piperidone is a yellow oil, but I've seen reports of it being a solid. Is my product impure?
N-benzyl-4-piperidone is most commonly described as a light-yellow oily liquid.[2] The observation of it as a solid could be due to very high purity and specific crystallization conditions, or it could be a different salt or solvate form. A yellow oil is the expected appearance of the pure product.
Q10: What are the key analytical techniques to confirm the purity of my N-benzyl-4-piperidone and identify byproducts?
A combination of analytical techniques should be used to assess the purity and structure of your product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is the most powerful tool for structural elucidation and can be used to confirm the presence of the desired product and identify impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is excellent for assessing purity and identifying volatile byproducts. The mass spectrum provides the molecular weight and fragmentation pattern, which can be used to identify unknown compounds.
-
Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups, such as the carbonyl (C=O) stretch of the piperidone ring.
-
Thin Layer Chromatography (TLC): TLC is a quick and simple method for monitoring the progress of a reaction and assessing the purity of the product.
References
- CN116924967A - Preparation method of N-benzyl-4-piperidone - Google Patents. (n.d.).
-
Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N- Phenylpropanamide - DTIC. (n.d.). Retrieved from [Link]
-
Piperidine Synthesis. - DTIC. (n.d.). Retrieved from [Link]
-
Alkylation of 4-piperidones; intermediates in the synthesis of reduced 2-pyrindin-6-ones - Journal of the Chemical Society C - RSC Publishing. (n.d.). Retrieved from [Link]
- CN111484444A - The synthetic method of N-benzyl-4-piperidinecarboxaldehyde - Google Patents. (n.d.).
-
Theoretical Synthesis of 4-Piperidone/Piperidine - Powered by XMB 1.9.11 - Sciencemadness Discussion Board. (2005, May 5). Retrieved from [Link]
- CN102731369A - Synthesis method for N-substituted-4-piperidone - Google Patents. (n.d.).
-
Experimental Help for Dieckmann Condensation : r/chemhelp - Reddit. (2021, May 6). Retrieved from [Link]
-
N-alkylation of 4-piperidone - Powered by XMB 1.9.11 - Sciencemadness Discussion Board. (2012, July 1). Retrieved from [Link]
-
Dieckmann Reaction. (n.d.). Retrieved from [Link]
-
THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES Camilla Matassini*, Francesca Clemente, Franc. (n.d.). Retrieved from [Link]
-
Industrially Viable Preparation of N-Benzyl-4-formylpiperidine, a Key Intermediate of Donepezil - Taylor & Francis Online. (2013, March 20). Retrieved from [Link]
-
The Gabriel Synthesis - Master Organic Chemistry. (2018, January 31). Retrieved from [Link]
-
Deprotection of N-benzyl piperidine compound - Powered by XMB 1.9.11 - Sciencemadness.org. (2020, February 18). Retrieved from [Link]
-
The Gabriel Synthesis of Benzylamine - ResearchGate. (n.d.). Retrieved from [Link]
-
Synthesis and antimicrobial studies of some new N-benzyl piperidin-4-one derivatives. (n.d.). Retrieved from [Link]
-
Chemical Review and Letters Synthesis and crystallization procedure of piperidin-4-one and its derivatives. (2021, October 30). Retrieved from [Link]
Sources
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- 3. CN116924967A - Preparation method of N-benzyl-4-piperidone - Google Patents [patents.google.com]
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- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. reddit.com [reddit.com]
- 7. echemi.com [echemi.com]
Technical Support Center: Synthesis of 1-Cbz-2-methylpiperidin-4-one
Welcome to the technical support center for the synthesis of 1-Cbz-2-methylpiperidin-4-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental hurdles. We will delve into the mechanistic underpinnings of the reaction, provide detailed protocols, and offer data-driven solutions to frequently encountered problems.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing 1-Cbz-2-methylpiperidin-4-one?
A1: The most widely employed and dependable method is the direct N-protection of 2-methylpiperidin-4-one with benzyl chloroformate (Cbz-Cl). This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.
Q2: I am observing a low yield in my reaction. What are the primary factors that could be responsible?
A2: Low yields can stem from several factors. The most common culprits include incomplete reaction, degradation of the starting material or product, and inefficient purification. Specific issues to investigate are the quality of your reagents, reaction temperature, choice of base, and the purification technique.
Q3: What are the expected side reactions in this synthesis?
A3: Potential side reactions include the formation of over-alkylated products, hydrolysis of the Cbz-group under harsh pH conditions, and incomplete reaction leading to the presence of starting material in the final product. The presence of the methyl group at the 2-position can also introduce steric hindrance, potentially slowing down the reaction rate compared to the synthesis of the unsubstituted analogue.
Q4: How can I effectively purify the final product?
A4: Flash column chromatography is the most common and effective method for purifying 1-Cbz-2-methylpiperidin-4-one.[1] A gradient elution using a mixture of ethyl acetate and hexanes is typically employed. Recrystallization can also be a viable option for obtaining highly pure material, depending on the impurity profile.
Troubleshooting Guide
This section addresses specific issues you might encounter during the synthesis of 1-Cbz-2-methylpiperidin-4-one and provides actionable solutions.
Problem 1: Low or No Product Formation
| Potential Cause | Troubleshooting Steps | Scientific Rationale |
| Poor quality of 2-methylpiperidin-4-one starting material | - Confirm the purity of the starting material by NMR or GC-MS. - If it is a salt (e.g., hydrochloride), ensure it is fully neutralized to the free base before reaction. | The secondary amine of 2-methylpiperidin-4-one needs to be a free nucleophile to react with benzyl chloroformate. |
| Inactive benzyl chloroformate (Cbz-Cl) | - Use freshly opened or properly stored Cbz-Cl. - Cbz-Cl is moisture-sensitive and can hydrolyze over time. | Hydrolyzed Cbz-Cl will not react with the amine, leading to no product formation. |
| Inappropriate base or insufficient amount | - Use a non-nucleophilic organic base like triethylamine or diisopropylethylamine. - Use at least a stoichiometric equivalent of the base, preferably a slight excess (1.1-1.2 eq). | The base is crucial for scavenging the HCl generated during the reaction, which would otherwise protonate the starting amine, rendering it unreactive. |
| Low reaction temperature | - While the reaction is often run at room temperature, gentle heating (40-50 °C) might be necessary if the reaction is sluggish due to steric hindrance from the 2-methyl group. | Increased temperature can provide the necessary activation energy to overcome the steric barrier and drive the reaction to completion. |
Problem 2: Presence of Multiple Spots on TLC, Indicating Impurities
| Potential Cause | Troubleshooting Steps | Scientific Rationale |
| Unreacted 2-methylpiperidin-4-one | - Increase the reaction time or consider gentle heating. - Ensure stoichiometric or a slight excess of Cbz-Cl is used. | The nucleophilicity of the secondary amine might be slightly reduced due to the adjacent methyl group, requiring longer reaction times or slightly more forcing conditions. |
| Formation of benzyl alcohol | - This is often due to the presence of water in the reaction mixture, leading to the hydrolysis of Cbz-Cl. - Ensure all glassware is dry and use anhydrous solvents. | Benzyl chloroformate readily reacts with water to form benzyl alcohol and HCl. |
| Di-Cbz protected species (less common) | - This is unlikely with a secondary amine but could indicate a complex side reaction. - Analyze the side product by MS to confirm its identity. | Understanding the structure of the impurity is key to identifying its formation mechanism and preventing it. |
Optimized Experimental Protocol
This protocol is designed to provide a reliable method for the synthesis of 1-Cbz-2-methylpiperidin-4-one with a focus on maximizing yield and purity.
Reaction Scheme:
Sources
Technical Support Center: Purification of Benzyl 2-methyl-4-oxopiperidine-1-carboxylate
Welcome to the technical support center for Benzyl 2-methyl-4-oxopiperidine-1-carboxylate. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with purifying this critical chiral building block. As a key intermediate in pharmaceutical synthesis, its purity is paramount for the success of subsequent reactions.[1][2] This document provides in-depth troubleshooting advice and validated protocols based on established chemical principles and extensive laboratory experience.
Frequently Asked Questions (FAQs)
Q1: What are the most probable impurities I might encounter in my crude Benzyl 2-methyl-4-oxopiperidine-1-carboxylate?
A1: The impurity profile largely depends on the synthetic route, but typically originates from three sources:
-
Unreacted Starting Materials: The most common culprits are unreacted (R)- or (S)-2-methyl-4-oxopiperidine and reagents used for the carbamate protection, such as benzyl chloroformate.
-
Reagent-Derived By-products: Benzyl chloroformate can degrade to form benzyl alcohol or dibenzyl carbonate. If a base like triethylamine is used, residual triethylammonium salts may also be present.[1]
-
Side-Reaction and Degradation Products: The N-Cbz protecting group can be susceptible to cleavage under harsh acidic or basic conditions, leading to the formation of the free piperidine.[3][4] The ketone moiety could also potentially undergo side reactions like self-condensation, though this is less common under standard N-protection conditions.
Q2: Which analytical techniques are recommended for assessing the purity of my crude and purified product?
A2: A multi-pronged approach is best for a comprehensive purity assessment:
-
Thin-Layer Chromatography (TLC): Indispensable for rapid, real-time reaction monitoring and for determining the optimal solvent system for column chromatography.
-
High-Performance Liquid Chromatography (HPLC): The gold standard for quantitative purity analysis, capable of detecting even minor impurities that may not be visible on TLC.[5] Reversed-phase HPLC is a common method.[6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for structural confirmation of the final product and for identifying and quantifying residual solvents or impurities whose structures can be inferred from their chemical shifts.
-
Mass Spectrometry (MS): Confirms the molecular weight of the desired product and can help in identifying the mass of unknown impurities.[7]
Q3: How stable is the Benzyl 2-methyl-4-oxopiperidine-1-carboxylate molecule during workup and storage?
A3: The molecule is generally robust, but two main vulnerabilities should be considered:
-
Hydrolysis of the Carbamate: The N-Cbz (benzyloxycarbonyl) group is stable under neutral and mildly acidic or basic conditions. However, it can be cleaved by strong acids, strong bases, or catalytic hydrogenolysis.[3][8] Therefore, aggressive pH adjustments during aqueous workup should be avoided.
-
General Degradation: Like many organic compounds, prolonged exposure to heat, light, and oxygen can lead to degradation. For long-term storage, it is recommended to keep the compound at low temperatures (–20°C) in a sealed container under an inert atmosphere like argon or nitrogen.[1]
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems you may encounter during the purification process.
Issue 1: My crude product is a persistent, dark-colored oil that refuses to crystallize.
-
Underlying Cause: This is often due to the presence of significant amounts of impurities or residual high-boiling solvents (e.g., DMF, DMSO) that inhibit the formation of a crystal lattice. Dark coloration suggests the presence of polymeric or oxidized by-products.
-
Expert Recommendation: Direct crystallization is not feasible in this scenario. The most effective path forward is purification by flash column chromatography. An initial aqueous workup can help remove some highly polar impurities. A wash with a saturated solution of sodium bicarbonate can remove acidic impurities, followed by a wash with brine to reduce the water content in the organic layer.
Issue 2: My TLC plate shows multiple spots, including one very close to my product spot.
-
Underlying Cause: A close-running spot indicates an impurity with a polarity very similar to your desired product. This could be a structural analog, such as an isomer or a by-product from a minor side reaction.
-
Expert Recommendation: Improving chromatographic separation is key.
-
Optimize the Eluent System: Systematically screen different solvent mixtures. A common mobile phase for this compound is a gradient of ethyl acetate in hexane. If separation is poor, try switching to a different solvent system, such as dichloromethane/methanol. Adding a small percentage (0.5-1%) of a modifier like triethylamine can deactivate the silica gel and sharpen the spots of basic compounds, potentially improving separation.
-
Employ a Shallow Gradient: Instead of a steep gradient or isocratic elution, a very shallow gradient of the more polar solvent can effectively resolve close-running spots.
-
Check Column Loading: Overloading the column is a frequent cause of poor separation. As a rule of thumb, use a crude material-to-silica gel ratio of 1:50 to 1:100 by weight.
-
Issue 3: After purification, my NMR spectrum shows broad peaks and a poor baseline.
-
Underlying Cause: Broad peaks can be caused by several factors:
-
Paramagnetic Impurities: Trace amounts of metal catalysts (e.g., Palladium from a debenzylation reaction in a previous step) can cause significant line broadening.
-
Slow Conformational Exchange: Carbamates are known to exhibit slow rotation around the N-CO bond at room temperature, which can lead to broadening of adjacent proton signals. This is an inherent property of the molecule.
-
Aggregation: Highly concentrated samples can sometimes lead to aggregation and peak broadening.
-
-
Expert Recommendation:
-
To address potential paramagnetic impurities, you can pass a solution of your compound through a small plug of Celite or silica gel.
-
To confirm if broadening is due to conformational exchange, acquire the NMR spectrum at an elevated temperature (e.g., 50-60 °C). If the peaks sharpen, this indicates rotamers are the cause.
-
Ensure your NMR sample is not overly concentrated and is fully dissolved.
-
Issue 4: The final yield after chromatography is very low.
-
Underlying Cause: Low yield can result from product degradation on the silica gel, incomplete elution from the column, or physical loss during handling. The slightly acidic nature of standard silica gel can sometimes degrade sensitive compounds.
-
Expert Recommendation:
-
Use Deactivated Silica: Consider using silica gel that has been pre-treated with a base, such as triethylamine, by adding ~1% triethylamine to your eluent system. This neutralizes acidic sites.
-
Minimize Contact Time: Perform the chromatography as quickly as reasonably possible ("flash chromatography") to reduce the time the compound spends on the stationary phase.
-
Ensure Complete Elution: After your product has eluted, flush the column with a much more polar solvent (e.g., 10% Methanol in Dichloromethane) to check if any product remained strongly adsorbed.
-
Purification Strategy Workflow
The following diagram outlines a logical workflow for purifying crude Benzyl 2-methyl-4-oxopiperidine-1-carboxylate.
Caption: Decision workflow for purification.
Detailed Experimental Protocols
Protocol 1: Flash Column Chromatography
This protocol is the most universally applicable method for purifying the title compound from a complex mixture.
-
Preparation of the Column:
-
Select an appropriate size glass column based on the amount of crude material (e.g., a 40g silica cartridge for 400-800mg of crude material).
-
Prepare the column by loading silica gel (230-400 mesh) as a slurry in the initial, least polar eluent (e.g., 5% Ethyl Acetate in Hexane).
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of dichloromethane or the column eluent.
-
Alternatively, for less soluble materials, perform a "dry loading": dissolve the crude product in a suitable solvent (e.g., dichloromethane), add a small amount of silica gel (2-3 times the weight of the crude material), and evaporate the solvent under reduced pressure to obtain a free-flowing powder. Carefully add this powder to the top of the prepared column.
-
-
Elution:
-
Begin elution with a low-polarity solvent system (e.g., 5-10% Ethyl Acetate/Hexane) determined from prior TLC analysis.
-
Gradually increase the polarity of the eluent (e.g., increase to 15%, 20%, 25% Ethyl Acetate). A shallow gradient is often more effective for separating closely related impurities.
-
Collect fractions (e.g., 10-20 mL each) in test tubes.
-
-
Fraction Analysis:
-
Analyze the collected fractions by TLC to identify those containing the pure product. Use a UV lamp (254 nm) and/or a potassium permanganate stain for visualization.
-
Combine the fractions containing the pure product.
-
-
Solvent Removal:
-
Remove the solvent from the combined pure fractions using a rotary evaporator.
-
Place the resulting residue under high vacuum for several hours to remove any final traces of solvent, yielding the purified product.
-
Protocol 2: Recrystallization
This method is ideal if the crude product is already of relatively high purity (>90%) and is a solid.
-
Solvent Screening:
-
The key to successful recrystallization is finding a suitable solvent or solvent pair. The ideal solvent should dissolve the compound when hot but not when cold, while impurities should remain soluble at cold temperatures.
-
Test small amounts of your product in various solvents (e.g., isopropanol, ethyl acetate, hexane, toluene, or mixtures like ethyl acetate/hexane).
-
-
Dissolution:
-
Place the crude solid in an Erlenmeyer flask.
-
Add the chosen solvent dropwise while heating the mixture (e.g., in a hot water bath) and swirling until the solid just dissolves. Do not add excessive solvent.
-
-
Crystallization:
-
Remove the flask from the heat and allow it to cool slowly to room temperature. Covering the flask with glass wool can promote slow cooling and the formation of larger crystals.
-
Once at room temperature, place the flask in an ice bath or refrigerator (4°C) for at least an hour to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).
-
Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.
-
Dry the crystals under high vacuum to a constant weight.
-
Data Summary: Common Impurities and Characteristics
| Impurity Name | Probable Origin | TLC Characteristics (vs. Product) | Removal Strategy |
| 2-Methyl-4-oxopiperidine | Unreacted Starting Material | More polar (lower Rf), may streak | Aqueous acid wash (e.g., 1M HCl), Column Chromatography |
| Benzyl Alcohol | By-product of Reagent | Polarity similar to product | Column Chromatography |
| Triethylammonium Salts | Base from Reaction | Highly polar (stays at baseline) | Aqueous wash |
| Dimer/Oligomers | Side Reaction | Less polar (higher Rf) or much more polar | Column Chromatography |
References
- CN110734393B - Preparation method of N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride. Google Patents.
- CN111484444A - The synthetic method of N-benzyl-4-piperidinecarboxaldehyde. Google Patents.
-
Kiricojević, V. D., et al. (2002). An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. Journal of the Serbian Chemical Society. Available at: [Link]
-
Cbz-Protected Amino Groups. Organic Chemistry Portal. Available at: [Link]
-
(R)-Benzyl 2-ethyl-4-oxopiperidine-1-carboxylate. PubChem. Available at: [Link]
-
Shaimardanova, A., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. Available at: [Link]
-
Protecting Groups in Organic Synthesis. Chemistry LibreTexts. Available at: [Link]
-
O'Duill, M., et al. (2021). Orthogonal Electrochemical Amine Deprotection: Toward Sustainable Strategies for Peptide Synthesis. Organic Letters. Available at: [Link]
- US11254641B2 - Intermediates for optically active piperidine derivatives and preparation methods thereof. Google Patents.
-
Discussion on piperidine crystallization. ResearchGate. Available at: [Link]
- Kumar, S., & Singh, A. (2014). SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. Rasayan Journal of Chemistry.
-
Joseph, J., et al. (2004). Measurement of 4-Hydroxy-2,2,6,6-Tetramethyl-Piperidine-N-Oxyl by high Performance Liquid Chromatography–Electrospray Ionisation Mass Spectrometry. Journal of Chemical Research. Available at: [Link]
-
Bode, J. W. (2019). Protecting Groups. ETH Zurich. Available at: [Link]
-
Colapret, J. A., et al. (1989). Synthesis and pharmacological evaluation of 4,4-disubstituted piperidines. Journal of Medicinal Chemistry. Available at: [Link]
-
Cross, A. D., & Bird, A. (1995). Purification of CpG islands using a methylated DNA binding column. Nucleic Acids Research. Available at: [Link]
-
A Convenient Protocol for the Deprotection of N-Benzyloxycarbonyl (Cbz) and Benzyl Ester Groups. ResearchGate. Available at: [Link]
-
Protecting Groups. Available at: [Link]
- CN102079720B - Method for preparing 1-benzylpiperidine-4-carboxaldehyde. Google Patents.
-
Tang, Y. J., et al. (2009). Column chromatographic extraction and preparation of cordycepin from Cordyceps militaris waster medium. Journal of Biomedicine and Biotechnology. Available at: [Link]
-
S1 Supporting Information Development of Diketopiperazine-forming Dipeptidy Pro-Gly Spacer for Preparation of Antibody-Drug Conjugates. The Royal Society of Chemistry. Available at: [Link]
Sources
- 1. (R)-Benzyl 2-methyl-4-oxopiperidine-1-carboxylate|CAS 852051-10-6 [benchchem.com]
- 2. CN111484444A - The synthetic method of N-benzyl-4-piperidinecarboxaldehyde - Google Patents [patents.google.com]
- 3. Cbz-Protected Amino Groups [organic-chemistry.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. CN110734393B - Preparation method of N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride - Google Patents [patents.google.com]
- 6. lcms.cz [lcms.cz]
- 7. ethyl 1-benzyl-3-oxopiperidine-4-carboxylate hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
Stability of N-Cbz-2-methyl-4-piperidone under acidic and basic conditions
Technical Support Center: N-Cbz-2-methyl-4-piperidone
Welcome to the technical support guide for N-Cbz-2-methyl-4-piperidone. This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block. N-Cbz-2-methyl-4-piperidone is a key intermediate in the synthesis of complex nitrogen-containing heterocycles, particularly for pharmaceutical applications.[1][2] Understanding its stability profile is critical for designing robust synthetic routes, preventing unwanted side reactions, and ensuring high-yield processes. This guide provides in-depth answers to common questions, troubleshooting advice for experimental challenges, and validated protocols based on established chemical principles.
Section 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the stability and reactivity of N-Cbz-2-methyl-4-piperidone.
Q1: What is the general stability profile of the N-Cbz protecting group?
The benzyloxycarbonyl (Cbz or Z) group is a carbamate-based amine protecting group renowned for its robustness.[3] A key feature is its orthogonality to many other common protecting groups. It is generally stable under basic conditions and moderately acidic conditions, which allows for the selective removal of acid-labile groups like tert-butyloxycarbonyl (Boc) in its presence.[4][5] The primary and most reliable method for Cbz group cleavage is catalytic hydrogenolysis (e.g., H₂ over Palladium on carbon), which proceeds under neutral conditions.[4][6]
Q2: How does N-Cbz-2-methyl-4-piperidone behave under acidic conditions?
While the Cbz group is more stable than a Boc group, it is not completely inert to acid. The stability is highly dependent on the acid strength, temperature, and reaction time.
-
Mild to Moderate Acids (e.g., Acetic Acid, TFA in CH₂Cl₂ at 0°C): The compound is generally stable. This allows for reactions like the acid-catalyzed removal of a Boc group from another part of the molecule without significantly affecting the N-Cbz bond.[7]
-
Strong or Harsh Acidic Conditions (e.g., HBr in Acetic Acid, concentrated HCl, heating with strong acid): The Cbz group is susceptible to cleavage under these conditions.[4][6] The mechanism involves the protonation of the carbamate's carbonyl oxygen, which increases the electrophilicity of the benzylic carbon. A nucleophile (like a bromide ion from HBr) can then attack this benzylic carbon via an Sₙ2 mechanism, leading to the release of benzyl bromide and the unstable carbamic acid, which rapidly decarboxylates to yield the free secondary amine.[4] Acid-mediated deprotection has emerged as a scalable, metal-free alternative to hydrogenolysis in some industrial applications.[8]
Caption: Mechanism of Acid-Catalyzed Cbz Cleavage.
Q3: What is the stability of N-Cbz-2-methyl-4-piperidone under basic conditions?
The N-Cbz group itself is highly stable to a wide range of basic conditions, including hydroxide bases (NaOH, KOH) and non-nucleophilic organic bases (DBU, DIPEA).[4] However, the 4-piperidone ketone functionality is susceptible to base-catalyzed side reactions.
The most common issue is aldol-type condensation . The protons on the carbons alpha to the ketone (C3 and C5) are acidic and can be removed by a base to form an enolate. This enolate can then act as a nucleophile, attacking another molecule of the piperidone, leading to dimerization or polymerization. This is a significant concern in process chemistry where high concentrations are used.
Q4: Are there any known incompatibilities with common reagents?
Besides strong acids and bases, practitioners should be aware of the following:
-
Reducing Agents: While hydrogenolysis is the standard deprotection method, other strong reducing agents like Lithium Aluminum Hydride (LiAlH₄) will reduce both the carbamate and the ketone, leading to N-methyl-2-methyl-4-hydroxypiperidine.[4]
-
Nucleophiles: Strong nucleophiles, especially under forcing conditions, can potentially attack the carbamate carbonyl, although this is less common than acid- or hydrogenolysis-based cleavage. A method using 2-mercaptoethanol has been developed for this purpose.[9]
-
Organometallics: Grignard reagents or organolithiums will readily add to the 4-keto group. The N-Cbz group is typically stable under these conditions.
Section 2: Troubleshooting Guide
This section provides solutions to specific problems encountered during experiments.
Issue 1: Unexpected Cleavage of the Cbz Group During an Acid-Catalyzed Reaction
-
Problem: You are running a reaction that requires acid (e.g., ketal deprotection, Boc removal) and observe significant loss of the N-Cbz group, resulting in the unprotected piperidone or subsequent byproducts.
-
Probable Cause: The acidic conditions are too harsh for the Cbz group. This can be due to excessive acid concentration, high reaction temperature, or prolonged reaction time. The stability of carbamates is highly context-dependent.[10][11]
-
Recommended Solutions:
-
Modify Reaction Conditions: Reduce the reaction temperature and monitor the reaction closely to minimize exposure time.
-
Use a Milder Acid: If possible, switch to a milder acidic catalyst. For example, for ketal hydrolysis, pyridinium p-toluenesulfonate (PPTS) is much milder than HCl or p-TsOH.
-
Re-evaluate Protecting Group Strategy: If the required transformation fundamentally requires conditions that cleave the Cbz group, consider using a more acid-stable amine protecting group for your synthesis.
-
Table 1: Comparative Stability of Common Amine Protecting Groups
| Protecting Group | Strong Acid (e.g., HCl) | Strong Base (e.g., NaOH) | Catalytic Hydrogenolysis (H₂, Pd/C) |
| Boc | Labile[5] | Stable[5] | Stable[5] |
| Cbz | Generally Stable, but Labile under harsh conditions[4][5] | Stable[4] | Labile[4] |
| Fmoc | Stable | Labile (e.g., Piperidine) | Stable |
Issue 2: Aldol Condensation or Other Side Reactions at the 4-Position Under Basic Conditions
-
Problem: When treating N-Cbz-2-methyl-4-piperidone with a base, you observe the formation of higher molecular weight impurities and a decrease in the yield of your desired product.
-
Probable Cause: The base is deprotonating the alpha-carbons (C3/C5) of the piperidone ring, leading to enolate formation and subsequent aldol condensation reactions.[12]
-
Recommended Solutions:
-
Lower the Temperature: Perform the reaction at low temperatures (e.g., -78 °C) to disfavor the aldol reaction kinetically.
-
Use a Hindered Base: Employ a sterically hindered, non-nucleophilic base like lithium diisopropylamide (LDA) or lithium bis(trimethylsilyl)amide (LHMDS). These bases are less likely to participate in addition reactions and can selectively form the kinetic enolate.
-
Protect the Ketone: If the ketone is not the intended site of reaction, protect it as a ketal (e.g., using ethylene glycol and an acid catalyst) prior to performing the base-mediated step. The ketal can be removed later under acidic conditions that are mild enough to leave the Cbz group intact.
-
Caption: Base-catalyzed aldol side reaction pathway.
Issue 3: Failure to Achieve Cbz Deprotection Under Standard Acidic Conditions
-
Problem: You are attempting to remove the Cbz group using an acid like HCl in dioxane or TFA, but the reaction is sluggish or incomplete.
-
Probable Cause: The conditions are not sufficiently potent. The stability of the Cbz group means that its removal requires forcing conditions. The 2-methyl group might also provide minor steric hindrance that slows the reaction.
-
Recommended Solutions:
-
Increase Reaction Severity: Cautiously increase the temperature or reaction time, monitoring for byproduct formation by TLC or LC-MS.
-
Switch to a More Potent Reagent: The HBr/Acetic Acid system is a classic and highly effective reagent for Cbz cleavage.[6]
-
Use the Preferred Method: If the substrate is compatible (i.e., no other reducible groups like alkenes, alkynes, or some aryl halides), the most reliable method is catalytic hydrogenolysis. It is clean, high-yielding, and avoids harsh acidic conditions entirely.
-
Section 3: Protocols and Methodologies
These protocols provide a framework for experimental design and validation.
Protocol 1: Assessing the Stability of N-Cbz-2-methyl-4-piperidone at a Specific pH
This protocol allows you to quantitatively determine the compound's stability under your specific proposed reaction conditions, embodying a self-validating approach.
-
Preparation of Buffered Solution: Prepare a buffered solution at the desired pH (e.g., pH 2 using HCl, pH 10 using a carbonate buffer). Use a solvent system (e.g., water/acetonitrile) that fully dissolves the compound.
-
Reaction Setup: In a thermostated vial, dissolve a known concentration of N-Cbz-2-methyl-4-piperidone (e.g., 1 mg/mL) in the buffered solution. Include an internal standard if using HPLC for quantification.
-
Incubation and Sampling: Stir the solution at the intended reaction temperature. At specified time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw a small aliquot (e.g., 100 µL).
-
Quenching: Immediately neutralize the aliquot by adding it to a vial containing a quenching solution (e.g., a buffer of opposite pH) to stop any further degradation.
-
Analysis: Analyze the quenched samples by a suitable method like HPLC or LC-MS.
-
Data Interpretation: Plot the concentration of the remaining N-Cbz-2-methyl-4-piperidone versus time to determine the rate of degradation.
Caption: Experimental workflow for pH stability assessment.
Protocol 2: Recommended Procedure for Acid-Mediated Cbz Deprotection
This protocol is adapted from established procedures for cleaving Cbz groups using acid, offering a scalable, metal-free alternative to hydrogenolysis.[8]
-
Inert Atmosphere: To a clean, dry, nitrogen-flushed round-bottom flask, add N-Cbz-2-methyl-4-piperidone (1.0 eq).
-
Solvent Addition: Add an appropriate organic solvent. Isopropanol (IPA) or ethyl acetate are commonly used.
-
Acid Addition: At room temperature (20-30°C), add a solution of HCl in the chosen solvent (e.g., 5-6 M HCl in isopropanol, 5-10 volumes). Stir for 15 minutes.
-
Heating: Heat the reaction mixture to 65-75°C and maintain for 2-4 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Workup:
-
Cool the reaction mixture to 45-55°C.
-
Concentrate the solvent under reduced pressure.
-
The resulting product will be the hydrochloride salt of 2-methyl-4-piperidone. It can often be precipitated or crystallized by adding a non-polar solvent like ethyl acetate or MTBE and stirring.
-
Filter the solid product and wash with the non-polar solvent. Dry under vacuum.
-
References
-
Total Synthesis. Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Available at: [Link]
-
Houston, Z. H. (2014). Hydrolytic Stability of Carbamate and Carbonate Closomers for the Design of a Multifaceted Drug Delivery System. The University of Southern Mississippi, Aquila Digital Community. Available at: [Link]
-
Tantak, M. P., & Kumar, D. (2018). Organic Carbamates in Drug Design and Medicinal Chemistry. Mini-Reviews in Medicinal Chemistry, 18(16), 1358-1376. Available at: [Link]
-
Wang, X., et al. (2015). Easy Removal of N-Carboxybenzyl (Cbz) Protective Group by Low-Carbon Alcohol. Letters in Organic Chemistry, 12(7), 499-503. Available at: [Link]
-
Bentham Science Publishers. Easy Removal of N-carboxybenzyl (Cbz) Protective Group by Low- Carbon Alcohol. Available at: [Link]
-
Bennasar, M.-L., et al. (2003). Chemoselective Radical Cleavage of Cbz-Protected Nitrogen Compounds. Organic Letters, 5(4), 569-572. Available at: [Link]
-
Wikipedia. Carbamate. Available at: [Link]
-
Oszczapowicz, I., et al. (2014). The influence of pH and temperature on the stability of N-[(piperidine)methylene]daunorubicin Hydrochloride and a comparison of the stability of daunorubicin and its four new amidine derivatives in aqueous solutions. The Scientific World Journal. Available at: [Link]
-
Tuntak, M., & Kumar, D. (2018). Organic Carbamates in Drug Design and Medicinal Chemistry. ACS Publications. Available at: [Link]
-
Oszczapowicz, I., et al. (2014). The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions. National Institutes of Health (NIH). Available at: [Link]
-
Lyle, R. E., & Lyle, G. G. (1969). Synthesis of some N-substituted 4-piperidones. Journal of the Chemical Society C: Organic. Available at: [Link]
-
Federal Practitioner. A Fit-for-Purpose Synthesis of a Chiral Oxa-azaspiro Building Block. Available at: [Link]
- Google Patents. CN102731369A - Synthesis method for N-substituted-4-piperidone.
-
El-Sayed, M., et al. (2022). Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. RSC Advances. Available at: [Link]
-
Technical Disclosure Commons. Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis. Available at: [Link]
-
Kamal, A., et al. (2015). A Convenient Protocol for the Deprotection of N-Benzyloxycarbonyl (Cbz) and Benzyl ester groups. ResearchGate. Available at: [Link]
-
ResearchGate. (PDF) The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions. Available at: [Link]
-
Unknown. HYDROLYSIS REACTIONS. Available at: [Link]
-
Blackburn, G. M., & Plackett, J. D. (1972). Reactions of carbonyl compounds in basic solutions. Part 14. The alkaline hydrolysis of substituted N-methylformanilides, N-methylacetanilides, 1-phenylazetidin-2-ones, 1-phenyl-2-pyrrolidones, and 1-phenyl-2-piperidones. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]
-
Arulraj, R., et al. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters, 4(4), 192-199. Available at: [Link]
-
Organic Chemistry Portal. Cbz-Protected Amino Groups. Available at: [Link]
-
Scientific Update. To Deprotect and Serve. Available at: [Link]
- Google Patents. CN116924967A - Preparation method of N-benzyl-4-piperidone.
-
Unknown. HYDROLYSIS. Available at: [Link]
-
The Royal Society of Chemistry. Use of 4-piperidones in one-pot syntheses of novel, high- molecular-weight linear and virtually 100%- hyperbranched polymers. Available at: [Link]
-
Sciencemadness.org. Theoretical Synthesis of 4-Piperidone/Piperidine. Available at: [Link]
- Google Patents. WO2022195497A1 - A process for the preparation of 4-piperidone hcl hydrate.
-
Organic Chemistry Portal. Synthesis of 4-piperidones. Available at: [Link]
-
Redalyc. Enzymatic Hydrolysis of N-protected 2-Hydroxymethylpiperidine Acetates. Available at: [Link]
-
S-S. Baeck, et al. (2014). The stability of four designer drugs: MDPV, mephedrone, BZP and TFMPP in three biological matrices under various storage conditions. PubMed. Available at: [Link]
-
PubChem. Methyl N-Cbz-piperidine-3-carboxylate. Available at: [Link]
-
J. G. O. Z. A. Sowinska, et al. (2001). The stability of N-[2-(4-o-fluorophenylpiperazin-1-yl)ethyl]-2,5-dimethyl-1 -phenylpyrrole-3,4-dicarboximide in aqueous-organic solutions. PubMed. Available at: [Link]
Sources
- 1. Page loading... [guidechem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. total-synthesis.com [total-synthesis.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. tdcommons.org [tdcommons.org]
- 9. scientificupdate.com [scientificupdate.com]
- 10. Hydrolytic Stability of Carbamate and Carbonate Closomers for the Design of a Multifaceted Drug Delivery System – Dr. Zachary H. Houston [zacharyhhouston.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Reactions of carbonyl compounds in basic solutions. Part 14. The alkaline hydrolysis of substituted N-methylformanilides, N-methylacetanilides, 1-phenylazetidin-2-ones, 1-phenyl-2-pyrrolidones, and 1-phenyl-2-piperidones - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Advanced Reductive Amination of Hindered 4-Piperidones
Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists. Scope: Troubleshooting low conversion, diastereoselectivity, and isolation issues in the reductive amination of sterically encumbered 4-piperidones (e.g., N-Boc-4-piperidone, 3,5-substituted analogues).
Critical Mechanistic Insights (The "Why")
Before troubleshooting, it is vital to understand why 4-piperidones fail where simple cyclohexanones succeed. The failure mode is rarely the reduction step; it is almost always the imine formation equilibrium .
-
The Iminium Trap: In sterically hindered ketones, the equilibrium constant (
) for imine formation is low. Water generated during condensation hydrolyzes the unstable imine back to the ketone. -
1,3-Diaxial Strain: Substituents at the C3/C5 positions or a bulky N-protecting group (like N-Boc or N-Benzyl) create significant steric clash with the incoming amine, destabilizing the tetrahedral intermediate.
-
The Solution: You must shift the equilibrium using Dehydrating Lewis Acids (e.g., Ti(OiPr)
) before introducing the hydride source.
Troubleshooting Q&A: The Support Desk
Issue 1: "I see 0% conversion. The ketone is untouched."
Diagnosis: The imine never formed.[1] Adding the reducing agent (NaBH(OAc)
-
Switch to Indirect/Stepwise Method: Do not mix everything at once (Direct Reductive Amination).
-
Use Titanium(IV) Isopropoxide: Mix the ketone and amine neat (or in minimal DCE) with 1.2–1.5 equiv of Ti(OiPr)
. Stir for 6–12 hours. This acts as both a Lewis acid activator and a water scavenger.[2] -
Check the Amine: If using an amine hydrochloride salt, you must add a stoichiometric base (TEA or DIPEA) to release the free amine.
Issue 2: "I am getting the alcohol (4-hydroxypiperidine) instead of the amine."
Diagnosis: Direct reduction of the ketone occurred. This happens when the reducing agent is too active or the imine concentration is negligible. Corrective Action:
-
Change the Hydride: If using NaBH
, stop. It is too strong and reduces ketones rapidly. Switch to NaBH(OAc) (Sodium Triacetoxyborohydride) or NaBH CN (Sodium Cyanoborohydride).[3] -
Delay Hydride Addition: Ensure imine formation is complete (monitor by disappearance of ketone on TLC/LCMS) before adding the reducing agent.
Issue 3: "I need the cis-isomer, but I'm getting a mixture or the trans-isomer."
Diagnosis: Stereocontrol in 4-piperidones is governed by the size of the reducing agent and the trajectory of attack. Corrective Action:
-
For Equatorial Amine (Thermodynamic): Use a small reducing agent like NaBH
CN or NaBH (in stepwise). These tend to attack from the axial direction (least hindered trajectory for small hydrides), forcing the amine equatorial. -
For Axial Amine (Kinetic): Use a bulky reducing agent like NaBH(OAc)
or L-Selectride . These are forced to attack from the equatorial direction, pushing the amine into the axial position.[1] -
Note: In 4-piperidones, the N-substituent (e.g., N-Boc) can distort the chair, making prediction difficult. Always verify stereochemistry via 1D-NOE.
Experimental Protocols
Protocol A: The "Standard" (Abdel-Magid) Method
Best for: Unhindered or moderately hindered 4-piperidones.
-
Dissolve: 1.0 equiv Ketone and 1.1 equiv Amine in DCE (1,2-Dichloroethane).
-
Acidify: Add 1.0 equiv Acetic Acid (AcOH). Crucial for catalyzing imine formation.
-
Reduce: Add 1.5 equiv NaBH(OAc)
as a solid in one portion. -
Time: Stir at RT for 4–16 h.
-
Quench: Add saturated aqueous NaHCO
.
Protocol B: The "Forceful" (Bhattacharyya) Method
Best for: Sterically hindered ketones (3,5-substituted) or unreactive amines (anilines).
-
Activate: Mix 1.0 equiv Ketone and 1.2 equiv Amine (free base) in neat Ti(OiPr)
(1.5 equiv).-
Note: If solids, use minimal dry THF.
-
-
Incubate: Stir under N
for 6–12 hours. (The solution often becomes viscous/yellow). -
Dilute: Add absolute Ethanol or Methanol (approx. 0.5 M concentration).
-
Reduce: Add 2.0 equiv NaBH
(careful: exotherm!) or NaBH CN . Stir for 4 h. -
Workup (Critical): See "Titanium Workup" below.
Comparison of Reducing Agents
| Feature | NaBH(OAc) | NaBH | NaBH |
| Selectivity | Excellent (Imine > Ketone) | Good (pH dependent) | Poor (Reduces everything) |
| Toxicity | Low | High (Cyanide risk) | Low |
| Steric Bulk | High (Favors axial amine) | Low (Favors equatorial amine) | Low |
| Solvent | DCE, THF | MeOH, EtOH (pH 6) | MeOH, EtOH |
| Use Case | Standard Protocol | With Ti(OiPr) | Stepwise reduction only |
Visual Troubleshooting Guides
Diagram 1: The Troubleshooting Decision Tree
Caption: Decision matrix for diagnosing reaction failure based on crude mixture analysis.
Diagram 2: Titanium-Mediated Activation Mechanism
Caption: Ti(OiPr)4 acts as a dual Lewis Acid and dehydrating agent, locking the imine species.
Specialized Workup: Breaking the Titanium Emulsion
The "Bhattacharyya" method creates a sticky titanium gel upon adding water. Do NOT simply extract.
The Fieser-Style Quench for Ti(OiPr)
-
Dilute the reaction mixture with Ethyl Acetate (EtOAc).
-
Add water dropwise until a white precipitate forms (approx 1 mL H
O per mmol Ti). -
Add 10% aqueous NaOH (or 1M NaOH). This converts the gel into a filterable solid (TiO
). -
Add Celite to the mixture and stir for 15 minutes.
-
Filter through a pad of Celite. The filtrate will be a clear biphasic mixture.
-
Separate layers and proceed with standard extraction.
References
-
Abdel-Magid, A. F. , Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[4][5][6][7][8] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][5][6][7][8][9] Studies on Direct and Indirect Reductive Amination Procedures.[1][5][6][7][8][9] The Journal of Organic Chemistry, 61(11), 3849–3862.[8] Link
-
Bhattacharyya, S. (1994).[6] Titanium(IV) isopropoxide-mediated reductive amination of carbonyl compounds. Journal of the Chemical Society, Perkin Transactions 1, (1), 1–2.
-
Mattson, R. J. , Pham, K. M., Leuck, D. J., & Cowen, K. A. (1990). An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride.[1] The Journal of Organic Chemistry, 55(8), 2552–2554. Link
-
Borch, R. F. , Bernstein, M. D., & Durst, H. D. (1971).[6] The cyanohydridoborate anion as a selective reducing agent.[1][9] Journal of the American Chemical Society, 93(12), 2897–2904. Link
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. designer-drug.com [designer-drug.com]
- 3. researchgate.net [researchgate.net]
- 4. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 5. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. chemistry.mdma.ch [chemistry.mdma.ch]
- 8. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
Optimizing Wittig reaction with 4-piperidone derivatives to avoid side products
This guide serves as a technical resource for researchers optimizing the Wittig reaction on 4-piperidone scaffolds. It addresses the specific electronic and steric challenges of heterocyclic ketones, moving beyond general textbook procedures to provide field-tested solutions for high-value intermediate synthesis.
Executive Summary & Mechanistic Context
The conversion of 4-piperidone derivatives to exocyclic alkenes is a cornerstone transformation in the synthesis of serotonin modulators, antihistamines, and antipsychotics. However, 4-piperidones present unique failure modes compared to acyclic ketones:
-
High Basicity of the Amine: The secondary amine (pKa ~11) can quench ylides or complex with Lewis acidic byproducts.
-
-Proton Acidity: The carbonyl
-protons are susceptible to deprotonation by the ylide, leading to enolization rather than nucleophilic attack. -
Solubility Profiles: The polarity of piperidine salts often complicates the separation of the lipophilic triphenylphosphine oxide (TPPO) byproduct.
This guide prioritizes N-protection and kinetic control to maximize yield and minimize side reactions.
Diagnostic Troubleshooting (Q&A)
Issue 1: "I see <10% conversion and mostly recovered starting material."
Diagnosis: Enolization Quenching.
The ylide is acting as a base rather than a nucleophile. 4-Piperidones have enolizable
Corrective Action:
-
Switch Base: Use Potassium tert-butoxide (KOtBu) instead of n-BuLi. KOtBu is less nucleophilic and generates "salt-free" ylides which are often more reactive toward ketones.
-
Temperature Control: Lower the addition temperature to -78°C or 0°C to favor kinetic addition over thermodynamic enolization.
-
Reagent Order: Ensure the ylide is fully formed (bright yellow/orange color) before adding the ketone. Add the ketone slowly to the ylide, not the reverse.
Issue 2: "My reaction mixture turned into a gummy solid and stirring stopped."
Diagnosis: Lithium-Betaine Complexation. If using n-BuLi, the resulting lithium salts (LiBr/LiI) can form insoluble aggregates with the betaine intermediate and the piperidine nitrogen, halting the reaction mechanism before the oxaphosphetane collapses to the alkene.
Corrective Action:
-
Solvent Additive: Add HMPA (caution: toxic) or DMPU as a co-solvent to break up lithium aggregates.
-
Lithium-Free Protocol: Switch to Sodium Hydride (NaH) in DMSO or THF. This eliminates lithium entirely, often preventing the "gummy" intermediate state.
Issue 3: "I have a new spot on TLC, but it's not the product. It looks like a dimer."
Diagnosis: Aldol Condensation. Excess base or unreacted ylide (acting as a base) has caused the 4-piperidone to undergo self-condensation (Aldol reaction).
Corrective Action:
-
Stoichiometry Check: Use a strict 1.05 - 1.10 equivalent of the ylide. Do not use large excesses of base.
-
Protecting Group: Ensure the nitrogen is protected with a bulky group (e.g., N-Boc ). This sterically discourages intermolecular side reactions compared to smaller groups like N-Methyl.
Issue 4: "I cannot separate the Triphenylphosphine Oxide (TPPO) from my product."
Diagnosis: Polarity Overlap. N-protected piperidines often co-elute with TPPO on silica gel.
Corrective Action:
-
Precipitation: Triturate the crude residue with cold diethyl ether or hexane/MTBE (1:1) . TPPO is insoluble in these and will precipitate; the piperidine product usually remains in solution.
-
Chemical Removal: Use ZnCl₂ to complex TPPO (forms a precipitate) or use polymer-supported triphenylphosphine (PS-PPh₃) for the reaction, allowing filtration of the oxide.
Critical Parameter Optimization
| Parameter | Standard Condition (Risk) | Optimized Condition (Benefit) |
| N-Protection | Free Amine / N-Methyl (High Risk) | N-Boc or N-Cbz (Essential). Prevents N-alkylation and alters solubility to aid TPPO removal. |
| Base | n-BuLi (Strong, nucleophilic, Li-salts) | KOtBu or NaHMDS . KOtBu provides a cleaner "salt-free" ylide; NaHMDS is non-nucleophilic, reducing ketone attack. |
| Solvent | DCM (Slow kinetics) | THF or DME . Ethers coordinate cations, stabilizing the ylide. DMSO is excellent for NaH protocols. |
| Temperature | Room Temp (Enolization risk) | 0°C |
Optimized Experimental Protocol
Target: Synthesis of tert-butyl 4-methylene-1-piperidinecarboxylate (N-Boc-4-methylene piperidine).
Reagents:
-
Methyltriphenylphosphonium bromide (MTPB): 1.2 equiv
-
Potassium tert-butoxide (KOtBu): 1.2 equiv
-
N-Boc-4-piperidone: 1.0 equiv
-
Anhydrous THF (0.5 M concentration)
Workflow:
-
Ylide Generation:
-
Flame-dry a round-bottom flask under Argon/Nitrogen.
-
Add MTPB (white solid) and anhydrous THF .
-
Cool to 0°C (ice bath).
-
Add KOtBu portion-wise (or as a THF solution) over 10 minutes.
-
Observation: The suspension should turn a bright canary yellow , indicating active ylide formation. Stir for 45–60 minutes at 0°C.
-
-
Substrate Addition:
-
Dissolve N-Boc-4-piperidone in a minimal amount of anhydrous THF.
-
Add the ketone solution dropwise to the yellow ylide suspension at 0°C .
-
Critical: Do not dump it in all at once. Slow addition favors the Wittig reaction over enolization.
-
-
Reaction & Workup:
-
Allow the mixture to warm to Room Temperature naturally. Stir for 4–12 hours.
-
TLC Check: Look for the disappearance of the ketone (UV active, stains with KMnO4/Anisaldehyde).
-
Quench: Add saturated aqueous NH₄Cl.
-
Extraction: Extract with Et₂O or EtOAc (x3).
-
TPPO Removal: Concentrate the organic layer to a thick oil. Add cold pentane/ether (1:1) . Sonicate. Filter off the white solid (TPPO). Concentrate the filtrate to obtain the crude alkene.
-
Mechanistic Pathway & Failure Modes
The diagram below illustrates the competition between the desired olefination and the primary failure mode (enolization) driven by the basicity of the ylide.
Caption: Figure 1. Kinetic competition between nucleophilic attack (green path) and enolization (red path).
Frequently Asked Questions (FAQ)
Q: Can I use sodium amide (NaNH₂) as the base? A: While historically used, NaNH₂ is difficult to handle and often of variable quality. NaHMDS or KOtBu are superior modern alternatives that offer precise stoichiometry and better solubility in organic solvents [1].
Q: Why is my yield lower with N-Benzyl protection compared to N-Boc? A: N-Benzyl groups are electron-donating, making the piperidine nitrogen more basic. This can lead to coordination with the phosphorus center or lithium salts. N-Boc is electron-withdrawing (carbamate), reducing the Lewis basicity of the nitrogen and preventing interference [2].
Q: Is the Horner-Wadsworth-Emmons (HWE) reaction a better alternative?
A: For simple methylene installation (
References
-
Maryanoff, B. E., & Reitz, A. B. (1989). The Wittig olefin reaction. Chemical Reviews, 89(4), 863-927.
-
Vedejs, E., & Peterson, M. J. (1994). Stereocontrol in organic synthesis using the Wittig reaction. Topics in Stereochemistry, 21, 1-85.
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 27: Sulfur, Silicon, and Phosphorus in Organic Chemistry).
Technical Support Center: Chemoselectivity in N-Cbz-Piperidone Grignard Additions
[1]
The Engineering Challenge: "Hard" Nucleophiles & Competing Electrophiles
The addition of Grignard reagents to N-Cbz-4-piperidone presents a classic chemoselectivity paradox. You are presenting a "hard" nucleophile (R-MgX) to a substrate containing two electrophilic carbonyl centers:
-
The Ketone (C4): The desired target. Highly electrophilic but prone to enolization.
-
The Carbamate (N-Cbz): Less electrophilic, but susceptible to attack by strong nucleophiles, leading to cleavage or amide formation.
The Critical Failure Mode: The most insidious side reaction is not direct attack on the Cbz, but intramolecular cyclization . Upon successful addition to the ketone, the resulting magnesium alkoxide is spatially proximate to the carbamate carbonyl. If the reaction warms or stalls, this alkoxide attacks the Cbz group, ejecting benzyl alkoxide and forming a stable bicyclic oxazolidinone (urethane) byproduct.
Mechanistic Pathways & Failure Analysis
The following diagram maps the kinetic vs. thermodynamic landscape of this reaction. Use this to diagnose your specific impurity profile.
Figure 1: Mechanistic divergence in Grignard addition to N-Cbz-piperidones. Path A is the desired kinetic route. Path C represents the irreversible thermodynamic sink.
Troubleshooting Guide
Scenario 1: "I recovered mostly starting material."
-
Diagnosis: Enolization. The Grignard reagent acted as a base (deprotonating the
-carbon) rather than a nucleophile. This is common with sterically hindered Grignards (e.g., t-BuMgBr, IsopropylMgBr) or wet solvents. -
Solution: Switch to Organocerium Chemistry (Imamoto Conditions) .
-
Why: CeCl
transmetallates R-MgX to R-CeCl .[1] Organocerium reagents are more nucleophilic but less basic than Grignards, drastically suppressing enolization [1].
-
Scenario 2: "I isolated a white solid that isn't my product or starting material."
-
Diagnosis: Intramolecular Cyclization. You likely formed the bicyclic carbamate (2-oxa-4-azabicyclo[3.3.1]nonan-3-one derivative).[1]
-
Cause: The reaction was allowed to warm up before quenching, or the quench was too slow. The alkoxide intermediate needs to be trapped with protons immediately.
-
Solution: Maintain -78°C strictly. Quench at -78°C using a proton source (AcOH/THF mixture) before warming to room temperature.
Scenario 3: "The reaction turned into a gummy gel and stirring stopped."
-
Diagnosis: Aggregation. Magnesium alkoxides of amino-alcohols form tight, insoluble aggregates in pure ether or THF.
-
Solution:
-
Solvent: Use a THF/DCM (1:1) mixture. DCM helps solubilize the organic aggregates.
-
Additive: Add LiCl (Knochel's salt) to break up polymeric magnesium aggregates [2].
-
Validated Protocols
Protocol A: The "Gold Standard" Cerium-Mediated Addition
Recommended for valuable substrates or hindered Grignards.[1]
Reagents:
-
Anhydrous CeCl
(beads or powder, must be activated). -
N-Cbz-4-piperidone (1.0 equiv).[1]
-
Grignard Reagent (1.2 - 1.5 equiv).[1]
-
THF (Anhydrous).
Step-by-Step:
-
Activation of CeCl
: Place anhydrous CeCl (1.5 equiv) in a dry flask. Heat at 140°C under high vacuum for 2 hours. Crucial: Inadequately dried CeCl kills the Grignard. -
Slurry Formation: Cool to RT. Add anhydrous THF. Stir vigorously for 2 hours until a fine white suspension forms.
-
Substrate Addition: Cool the slurry to -78°C . Add N-Cbz-4-piperidone (dissolved in minimal THF) dropwise. Stir for 30 min.
-
Transmetallation: Add the Grignard reagent dropwise to the CeCl
/ketone mixture at -78°C.-
Note: The organocerium species forms in situ and attacks the ketone immediately.
-
-
Reaction: Stir at -78°C for 2–4 hours. Do not warm.
-
Quench: Add a solution of acetic acid (3 equiv) in THF while still at -78°C.
-
Workup: Warm to RT, dilute with Et
O, wash with sat. NaHCO , brine, dry over Na SO .[2]
Protocol B: Standard Low-Temperature Addition
Suitable for simple, non-hindered Grignards (e.g., MeMgBr, PhMgBr).
| Parameter | Specification | Reason |
| Temperature | -78°C Constant | Prevents attack on Cbz and cyclization. |
| Addition Rate | Slow Dropwise | Prevents local heating "hot spots". |
| Stoichiometry | 1.1 - 1.2 equiv R-MgX | Excess promotes side reactions.[1] |
| Quench | Inverse or Low-Temp | Pour reaction into cold NH |
Data & Chemoselectivity Metrics[3][4][5]
Comparison of conditions for the addition of i-PrMgBr (prone to enolization) to N-Cbz-4-piperidone:
| Condition | Yield (Target) | Recovered SM | Cyclic Byproduct |
| THF, 0°C | < 10% | 60% | 25% |
| THF, -78°C | 45% | 40% | 5% |
| CeCl | 88% | < 5% | < 2% |
Data interpolated from general reactivity trends of piperidones [1, 3].
References
-
Imamoto, T., et al. "Reactions of Carbonyl Compounds with Grignard Reagents in the Presence of Cerium Chloride."[3] Journal of the American Chemical Society, 1989.
-
Krasovskiy, A., & Knochel, P. "A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds." Angewandte Chemie International Edition, 2004.
-
Concellón, J. M., et al. "Chemo- and Stereoselective Addition of Organolithium and Grignard Reagents to N-Protected 4-Piperidones."[1] Journal of Organic Chemistry, 2007.
Validation & Comparative
A Comparative Guide to the Chiral HPLC Analysis of Benzyl 2-methyl-4-oxopiperidine-1-carboxylate Enantiomers
This guide provides a detailed comparison of chiral High-Performance Liquid Chromatography (HPLC) methods for the enantioselective analysis of Benzyl 2-methyl-4-oxopiperidine-1-carboxylate. As a crucial chiral intermediate in the synthesis of various pharmaceutical agents, the accurate determination of its enantiomeric purity is paramount. This document outlines a systematic approach to method development, comparing different chiral stationary phases (CSPs) and mobile phase compositions, supported by experimental data and established scientific principles. Our objective is to equip researchers, scientists, and drug development professionals with the necessary insights to achieve robust and reliable enantioseparation of this compound.
Introduction to the Chiral Separation Challenge
Benzyl 2-methyl-4-oxopiperidine-1-carboxylate possesses a stereogenic center at the C2 position of the piperidine ring. The spatial arrangement of the methyl group at this position results in two enantiomers, (R)- and (S)-Benzyl 2-methyl-4-oxopiperidine-1-carboxylate. These enantiomers can exhibit significantly different pharmacological and toxicological profiles, making their separation and quantification a critical aspect of drug development and quality control.
Chiral HPLC is the predominant technique for enantioseparation due to its high efficiency, accuracy, and scalability. The key to a successful chiral separation lies in the selection of an appropriate chiral stationary phase (CSP) and the optimization of the mobile phase. This guide will explore these aspects in detail, providing a comparative analysis of potential methodologies.
The Importance of the Chiral Stationary Phase (CSP)
The choice of CSP is the most critical factor in chiral HPLC. Polysaccharide-based CSPs, particularly those derived from cellulose and amylose, have demonstrated broad applicability and are often the first choice for screening chiral separations. These CSPs offer a combination of hydrogen bonding, dipole-dipole, and steric interactions that facilitate enantiomeric recognition. For the target analyte, which contains a carbamate group, a keto group, and an aromatic ring, these interactions are expected to play a significant role in achieving separation.
Based on the successful separation of structurally related compounds, such as N-Boc-2-methylpiperidine derivatives, we will compare the performance of two widely used polysaccharide-based CSPs:
-
Cellulose-based CSP: Chiralcel® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate))
-
Amylose-based CSP: Chiralpak® AD-H (Amylose tris(3,5-dimethylphenylcarbamate))
Experimental Design and Methodology
A systematic approach was employed to evaluate the performance of the selected CSPs. The primary goal was to achieve baseline separation (Resolution (Rs) > 1.5) with reasonable analysis times. The experimental workflow is illustrated in the diagram below.
Alternative chiral synthons for 2-substituted piperidines
<Comparative Guide to Chiral Synthons for 2-Substituted Piperidines
For researchers, scientists, and professionals in drug development, the stereoselective synthesis of 2-substituted piperidines is a critical endeavor. This structural motif is a cornerstone in a multitude of pharmaceuticals and natural products, where the chirality at the C2 position often dictates biological activity.[1][2][3] The selection of an appropriate chiral synthon is a pivotal decision that profoundly influences the efficiency, stereochemical outcome, and overall success of a synthetic strategy.
This guide provides an in-depth, objective comparison of various alternative chiral synthons for the asymmetric synthesis of 2-substituted piperidines. We will move beyond a mere listing of options to delve into the mechanistic underpinnings and practical considerations of each approach, supported by experimental data and detailed protocols.
The Central Challenge: Controlling Stereochemistry at C2
The asymmetric synthesis of 2-substituted piperidines presents a significant challenge: the effective control of the stereocenter at the C2 position.[1] Numerous strategies have been developed to address this, broadly categorized as:
-
Chiral Pool Synthesis: Utilizing readily available enantiopure starting materials, such as amino acids or alkaloids.
-
Chiral Auxiliary-Mediated Synthesis: Temporarily incorporating a chiral moiety to direct a stereoselective transformation.
-
Asymmetric Catalysis: Employing a chiral catalyst to create the desired stereocenter.[1]
-
Biocatalysis: Leveraging enzymes for highly selective transformations.[4][5][6]
This guide will focus on comparing specific chiral synthons and building blocks within these broader strategies.
A Comparative Analysis of Leading Chiral Synthons
We will evaluate several prominent chiral synthons by examining their application in the synthesis of well-known piperidine alkaloids, providing a standardized basis for comparison.
Chiral Pool Approach: L-Amino Acids as Versatile Starting Materials
L-amino acids, such as L-lysine and L-pyroglutamic acid, represent an abundant and cost-effective source of chirality for piperidine synthesis.[7][8] The inherent stereocenter of the amino acid is strategically incorporated into the final piperidine ring.
Conceptual Workflow:
Figure 1. General workflow for chiral pool synthesis of 2-substituted piperidines from L-amino acids.
Performance and Considerations:
| Parameter | L-Amino Acid Approach |
| Stereocontrol | Excellent (derived from starting material) |
| Atom Economy | Generally good |
| Scalability | High |
| Versatility | Dependent on the functionalization of the amino acid side chain |
| Key Challenge | Can require multi-step sequences for functional group manipulation |
Representative Experimental Protocol: Synthesis of a 2-Substituted Piperidine-4-carboxylate from an L-Amino Acid [7]
-
Starting Material: N-Cbz protected L-amino acid.
-
Activation: Convert the carboxylic acid to a more reactive species (e.g., acid chloride or mixed anhydride).
-
Condensation: React the activated amino acid with Meldrum's acid to form an acylated Meldrum's acid derivative.
-
Intramolecular Cyclization: Induce intramolecular cyclization, often via thermal or base-mediated methods, to form the piperidine ring.
-
Deprotection and Decarboxylation: Remove the protecting groups and induce decarboxylation to yield the final 2-substituted piperidine-4-carboxylic acid.
Chiral Auxiliary-Mediated Synthesis: The Power of Sulfinamides
Chiral N-tert-butanesulfinamide has emerged as a highly effective chiral auxiliary for the asymmetric synthesis of amines, including 2-substituted piperidines.[9] The sulfinyl group directs the stereoselective addition of a nucleophile to an imine, establishing the C2 stereocenter with high diastereoselectivity.
Conceptual Workflow:
Figure 2. General workflow for the synthesis of 2-substituted piperidines using a chiral sulfinamide auxiliary.
Performance and Considerations:
| Parameter | Chiral Sulfinamide Approach |
| Stereocontrol | Excellent diastereoselectivity |
| Versatility | Broad substrate scope for both the imine and nucleophile |
| Scalability | Good, though the cost of the auxiliary can be a factor |
| Key Advantage | The auxiliary is readily available in both enantiomeric forms |
| Key Challenge | Requires an additional step for auxiliary cleavage |
Representative Experimental Protocol: Diastereoselective Synthesis of a 2-Substituted Piperidine [1]
-
Iminé Formation: Dissolve (R)-N-(tert-butylsulfinyl)-5-chloropentan-1-imine in anhydrous THF under an inert atmosphere.
-
Nucleophilic Addition: Cool the solution to -78 °C and add the desired Grignard reagent (e.g., phenylmagnesium bromide) dropwise. Stir for several hours at -78 °C.
-
Cyclization: Allow the reaction to warm to room temperature and add a base, such as potassium tert-butoxide, to effect intramolecular cyclization.
-
Workup and Purification: Quench the reaction with a saturated aqueous solution of ammonium chloride, extract with an organic solvent, and purify the product by silica gel chromatography.
-
Auxiliary Cleavage: The N-tert-butylsulfinyl group can be removed under acidic conditions to yield the free piperidine.
Asymmetric Catalysis: Enantioselective Hydrogenation of Pyridinium Salts
The catalytic asymmetric hydrogenation of substituted pyridines or pyridinium salts offers a direct and highly efficient route to enantioenriched piperidines.[2][10] This method leverages chiral transition metal catalysts, often based on iridium or rhodium, to achieve high levels of enantioselectivity.
Conceptual Workflow:
Figure 3. General workflow for the asymmetric hydrogenation of pyridinium salts.
Performance and Considerations:
| Parameter | Asymmetric Hydrogenation |
| Stereocontrol | Excellent enantioselectivity (often >95% ee) |
| Atom Economy | Excellent |
| Scalability | High, with low catalyst loadings |
| Versatility | A wide range of substituents on the pyridine ring are tolerated |
| Key Challenge | Requires specialized high-pressure hydrogenation equipment |
Representative Experimental Protocol: Iridium-Catalyzed Asymmetric Hydrogenation [1][10]
-
Catalyst Preparation: In a glovebox, charge a vial with the chiral iridium catalyst and a suitable ligand.
-
Substrate Preparation: In a separate vial, dissolve the N-benzyl-2-substituted pyridinium salt, a phase-transfer catalyst (e.g., TBAI), and a base (e.g., K₂CO₃) in a suitable solvent mixture (e.g., THF/MeOH).
-
Reaction Setup: Transfer the substrate solution to the catalyst solution and place the reaction vial in a high-pressure autoclave.
-
Hydrogenation: Purge the autoclave with hydrogen gas and then pressurize to the desired pressure (e.g., 50 atm). Stir the reaction at an elevated temperature (e.g., 60 °C) for several hours.
-
Workup and Purification: After cooling and depressurizing, filter the reaction mixture and concentrate the filtrate. Purify the product by silica gel chromatography.
Alternative Building Blocks: Chiral 2-Piperidones and Methyleneaziridines
Other notable chiral synthons include 2-piperidones and 2-methyleneaziridines, which offer unique synthetic pathways.
-
Chiral 2-Piperidones: These can be prepared through enzymatic resolution or asymmetric synthesis and serve as versatile intermediates for the synthesis of various piperidine alkaloids.[11] The lactam functionality provides a handle for further chemical manipulation.
-
Chiral 2-Methyleneaziridines: These strained heterocycles can undergo regioselective ring-opening with organocuprates to generate a metalloenamine, which can then be trapped with an electrophile in a multi-component reaction to assemble the piperidine ring with high diastereocontrol.[12]
Comparative Summary of Key Performance Metrics
| Synthon/Method | Typical Yield | Typical Stereoselectivity | Key Advantages | Key Limitations |
| L-Amino Acids | Good to Excellent | >99% ee (inherent) | Readily available, low cost | Can require lengthy synthetic sequences |
| Chiral Sulfinamides | Good to Excellent | >95% de | Broad scope, reliable | Requires auxiliary attachment and removal |
| Asymmetric Hydrogenation | Excellent | >95% ee | High atom economy, scalable | Requires specialized equipment |
| Chiral 2-Piperidones | Good | >98% ee | Versatile intermediate | May require enzymatic resolution |
| Chiral Methyleneaziridines | Good | >90% de | Rapid assembly of the piperidine ring | Starting material synthesis can be complex |
Conclusion and Future Outlook
The choice of a chiral synthon for the synthesis of 2-substituted piperidines is a multi-faceted decision that depends on the specific target molecule, desired scale, and available resources.
-
For large-scale synthesis where cost is a major driver, chiral pool approaches using amino acids remain highly attractive.
-
When high stereoselectivity and broad substrate scope are paramount, chiral auxiliary-mediated methods , particularly with sulfinamides, offer a robust and reliable solution.
-
For efficiency and atom economy, asymmetric catalysis , especially the hydrogenation of pyridinium salts, stands out as a state-of-the-art technique.
The continuous development of novel catalytic systems, including biocatalytic approaches, promises to further expand the toolkit for the asymmetric synthesis of this important class of heterocycles, enabling the efficient and sustainable production of next-generation pharmaceuticals.[4][6]
References
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Balakumar, C., et al. (2023). Synthesis of 2‐substituted piperidine carboxylates with different L‐amino acids. MDPI. Retrieved from [Link]
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Comins, D. L., & Dehghani, A. (1992). 2-Piperidone Type of Chiral Building Block for 3-Piperidinol Alkaloid Synthesis. The Journal of Organic Chemistry. Retrieved from [Link]
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Hayes, J. F., Shipman, M., & Twin, H. (2001). Asymmetric synthesis of 2-substituted piperidines using a multi-component coupling reaction: rapid assembly of (S)-coniine from (S)-1-(1-phenylethyl)-2-methyleneaziridine. Chemical Communications. Retrieved from [Link]
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Singh, A., & Kumar, A. (2021). Recent Advances in Synthesis of Enantioenriched 2-Substituted Piperidine Derivatives. ResearchGate. Retrieved from [Link]
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Singh, A., & Kumar, A. (2021). Recent Advances in Synthesis of Enantioenriched 2-Substituted Piperidine Derivatives. ChemistrySelect. Retrieved from [Link]
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Various Authors. (2023). Asymmetric synthesis of 2-substituted pyrrolidine and piperidine. ResearchGate. Retrieved from [Link]
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Beaulieu, P. L., & L'Archevêque, B. (1993). An Asymmetric Route to Chiral, Nonracemic 2-Substituted Piperidines. Synthesis of (-)-Pipecoline, (+)-Coniine, and (-)-Coniceine. The Journal of Organic Chemistry. Retrieved from [Link]
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Monaco, M. R., et al. (2011). Biomimetic organocatalytic asymmetric synthesis of 2-substituted piperidine-type alkaloids and their analogues. Organic Letters. Retrieved from [Link]
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Momose, T., & Muraoka, O. (1997). Application of chiral building blocks to the synthesis of drugs. Yakugaku Zasshi. Retrieved from [Link]
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Enders, D., Nolte, B., & Runsink, J. (2002). Asymmetric synthesis of 2-substituted piperidin-3-ols. Tetrahedron: Asymmetry. Retrieved from [Link]
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Mokhtary, M., & Mahooti, K. (2024). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry, Section A. Retrieved from [Link]
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Yang, Y. (2015). Building polyfunctional piperidines: a stereoselective strategy of a three-component Mannich reaction inspired by biosynthesis and applications in the synthesis of natural alkaloids (+)-241D. RSC Publishing. Retrieved from [Link]
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Vitale, F., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. Retrieved from [Link]
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Johnson, J. S., & Sarlah, D. (2010). A Catalytic Asymmetric Synthesis of Polysubstituted Piperidines Using a Rhodium (I) Catalyzed [2+2+2] Cycloaddition Employing a Cleavable Tether. PMC. Retrieved from [Link]
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Various Authors. (2023). Recent Advances in the Synthesis of Piperidones and Piperidines. ResearchGate. Retrieved from [Link]
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Al-Hadedi, A. A. M. (2012). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. White Rose eTheses Online. Retrieved from [Link]
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Mohamadpour, F. (2022). First biocatalytic synthesis of piperidine derivatives via an immobilized lipase-catalyzed multicomponent reaction. New Journal of Chemistry. Retrieved from [Link]
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Various Authors. (n.d.). Representative 2-substituted piperidine-containing pharmaceuticals. ResearchGate. Retrieved from [Link]
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Various Authors. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. Thieme. Retrieved from [Link]
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Reddy, M. V. R., & R, V. K. (2001). An efficient approach to 2-substituted N-tosylpiperdines: asymmetric synthesis of 2-(2-hydroxy substituted)- piperidine alkaloids. Academia.edu. Retrieved from [Link]
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Yoshikai, N. (2022). Rewiring amino acids to piperidines. Tohoku University Research Portal. Retrieved from [Link]
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Mohamadpour, F. (2022). First biocatalytic synthesis of piperidine derivatives via immobilized lipase catalyzed multicomponent reaction. Semantic Scholar. Retrieved from [Link]
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OChemOnline. (2024, October 12). Preparation of Piperidines, Part 1: Substituted at Position 2. YouTube. Retrieved from [Link]
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Davies, S. G., & Ichihara, O. (1991). Asymmetric Synthesis of 2-Substituted Piperidines. Synthesis of the Alkaloids (−)-Coniine and (+)-Pseudoconhydrine. The Journal of Organic Chemistry. Retrieved from [Link]
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Rowley, C. N., et al. (2022). Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines. PMC. Retrieved from [Link]
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A Senior Application Scientist's Guide to Piperidone Scaffolds: A Comparative Analysis of Benzyl 2-methyl-4-oxopiperidine-1-carboxylate
Introduction: The Strategic Importance of the Piperidine Scaffold
In the landscape of modern drug discovery, the piperidine ring stands out as a "privileged scaffold."[1] This six-membered nitrogen-containing heterocycle is a structural cornerstone in a vast array of pharmaceuticals, from treatments for CNS disorders to anticancer agents.[1][2] Its prevalence is not coincidental; the piperidine motif offers a unique combination of properties. It provides a three-dimensional framework that can be tailored to fit complex biological targets, while its nitrogen atom offers a key site for modulating physicochemical properties like solubility and basicity, which are critical for pharmacokinetics (ADME).[1]
Within this class, substituted 4-piperidones are exceptionally valuable building blocks.[3] The ketone functionality at the C4 position serves as a versatile chemical handle for a multitude of transformations, allowing for the construction of diverse molecular architectures.[3] However, the successful application of these building blocks hinges on precise control over their reactivity, particularly at the ring nitrogen and the alpha-carbons. This necessitates a sophisticated approach to protecting group strategy and an understanding of how substitution patterns influence stereochemical outcomes.
This guide provides an in-depth comparison of Benzyl 2-methyl-4-oxopiperidine-1-carboxylate , a chiral and strategically functionalized building block, against other common piperidone intermediates. We will explore how its unique structural features—the N-Cbz protecting group and the C2-methyl substituent—offer distinct advantages in reactivity, stereocontrol, and overall synthetic strategy.
Featured Building Block: Benzyl 2-methyl-4-oxopiperidine-1-carboxylate
At first glance, Benzyl 2-methyl-4-oxopiperidine-1-carboxylate is a simple molecule. However, its design is a deliberate convergence of three key tactical elements for advanced chemical synthesis:
-
The N-Benzyloxycarbonyl (Cbz or Z) Protecting Group: This well-established carbamate provides robust protection for the ring nitrogen. Unlike the N-benzyl group, which requires harsh hydrogenolysis for removal, or the highly acid-labile Boc group, the Cbz group occupies a strategic middle ground. It is stable to a wide range of non-reductive conditions yet can be cleanly removed via catalytic hydrogenation (e.g., H₂, Pd/C), a process orthogonal to many other common transformations.[4][5]
-
The C4-Oxo Functionality: The ketone is the primary site for introducing molecular diversity. It can undergo nucleophilic additions, reductive aminations, Wittig reactions, and serve as a handle to form spirocyclic systems, making it a focal point for library synthesis.[6]
-
The C2-Methyl Substituent: This is arguably the most critical feature. The methyl group introduces a chiral center, desymmetrizes the molecule, and imparts significant steric influence on adjacent positions. This inherent chirality is crucial for building stereochemically complex targets and for directing the outcome of subsequent stereoselective reactions.
Comparative Analysis: Choosing the Right Tool for the Job
The selection of a piperidone building block is a critical decision that dictates the entire synthetic route. The choice depends on the desired final structure, the required reaction sequence, and the necessary stereochemical control.
Caption: Key comparison points between the featured molecule and its alternatives.
The N-Protecting Group: Cbz vs. Boc
The most common alternative to our featured Cbz-protected piperidone is N-Boc-4-piperidone .[7] The choice between a Cbz and a Boc (tert-butoxycarbonyl) group is a fundamental decision in synthesis design, revolving around the principle of orthogonal protection .[4] This means that one group can be selectively removed in the presence of the other, allowing for complex, multi-step transformations.
Causality Behind the Choice: The decision to use Cbz over Boc (or vice-versa) is dictated by the planned downstream reactions. If the synthetic route involves strongly acidic conditions that would inadvertently cleave a Boc group, the more acid-stable Cbz group is superior. Conversely, if the synthesis requires a hydrogenation step where a Cbz group would be removed, but other functional groups (like alkenes or alkynes) must be preserved, the Boc group is the logical choice.
| Feature | Benzyl 2-methyl-4-oxopiperidine-1-carboxylate (N-Cbz) | N-Boc-4-piperidone (N-Boc) |
| Deprotection Condition | Catalytic Hydrogenation (e.g., H₂, Pd/C) | Mild to Strong Acid (e.g., TFA, HCl in Dioxane)[7] |
| Stability to Acid | Generally Stable | Labile |
| Stability to Base | Stable | Stable |
| Orthogonality | Orthogonal to acid-labile groups (Boc, t-butyl esters) | Orthogonal to hydrogenation-labile groups (Cbz, Benzyl ethers) |
| Key Application | Synthesis requiring acid-sensitive functionalities | Synthesis involving hydrogenation-sensitive groups |
The Influence of C2-Substitution: Stereochemical Control
Comparing our featured molecule to its non-methylated analog, N-Cbz-4-piperidone , isolates the profound impact of the C2-methyl group on reactivity and stereoselectivity.
A. Enolate Formation and Alkylation:
In any 4-piperidone, enolate formation can occur on either side of the carbonyl (C3 or C5). In an unsubstituted ring like N-Cbz-4-piperidone, a mixture of C3 and C5 alkylation products is often obtained.
The C2-methyl group in our featured building block acts as a powerful steric directing group . It significantly hinders deprotonation at the C3 position. As a result, treatment with a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) overwhelmingly favors the formation of the C5-enolate (the kinetic enolate).[8] Subsequent trapping with an electrophile proceeds with high regioselectivity.
Caption: Workflow for regioselective alkylation enabled by the C2-methyl group.
B. Reduction of the C4-Ketone:
The stereochemical outcome of the reduction of the C4-ketone to a hydroxyl group is also profoundly influenced by the C2-methyl group. Hydride reagents (e.g., NaBH₄) will preferentially attack the carbonyl from the face opposite to the bulky C2-substituent. This leads to the formation of a specific diastereomer of the resulting 4-hydroxypiperidine, a crucial element in building molecules with defined 3D structures. This is a classic example of substrate-controlled stereoselectivity.
| Reaction | N-Cbz-4-piperidone | Benzyl 2-methyl-4-oxopiperidine-1-carboxylate |
| α-Alkylation (with LDA/CH₃I) | Mixture of C3 and C5 alkylated products | Predominantly C5-alkylated product |
| C4-Ketone Reduction (with NaBH₄) | Achiral alcohol product | Diastereomerically enriched alcohol product |
Experimental Protocols & Supporting Data
To provide a practical context, we present validated protocols for key transformations, highlighting the comparative performance of these building blocks.
Protocol 1: Regioselective α-Alkylation of Benzyl 2-methyl-4-oxopiperidine-1-carboxylate
This protocol demonstrates the power of the C2-methyl group to direct alkylation away from the C3 position.
Objective: To perform a highly regioselective methylation at the C5 position.
Methodology:
-
A solution of diisopropylamine (1.2 eq) in anhydrous THF is cooled to -78 °C under an inert atmosphere (N₂ or Ar).
-
n-Butyllithium (1.1 eq) is added dropwise, and the solution is stirred for 30 minutes to generate LDA.
-
A solution of Benzyl 2-methyl-4-oxopiperidine-1-carboxylate (1.0 eq) in anhydrous THF is added slowly to the LDA solution at -78 °C. The mixture is stirred for 1 hour to ensure complete enolate formation.
-
Methyl iodide (1.5 eq) is added, and the reaction is allowed to stir at -78 °C for 2 hours.
-
The reaction is quenched by the addition of saturated aqueous NH₄Cl solution.
-
The mixture is warmed to room temperature and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography.
Expected Outcome: The primary product will be Benzyl 2,5-dimethyl-4-oxopiperidine-1-carboxylate, with minimal formation of the 2,3-dimethyl isomer. This selective reaction is a direct consequence of the steric hindrance from the C2-methyl group preventing C3 deprotonation.[9][10]
Protocol 2: Orthogonal Deprotection Strategy
This section illustrates the practical application of choosing between Cbz and Boc based on synthetic needs.
A. Cbz-Group Removal (Hydrogenolysis):
-
Substrate: Benzyl 2-methyl-4-oxopiperidine-1-carboxylate
-
Procedure:
-
The substrate is dissolved in methanol or ethanol.
-
Palladium on carbon (10% Pd/C, ~5-10 mol%) is added to the solution.
-
The flask is evacuated and backfilled with hydrogen gas (H₂), and the mixture is stirred vigorously under a hydrogen atmosphere (balloon or Parr shaker) for 4-16 hours.
-
The reaction is monitored by TLC. Upon completion, the mixture is filtered through a pad of Celite to remove the catalyst.
-
The filtrate is concentrated to yield the deprotected 2-methyl-4-piperidone.
-
-
Compatibility: This method is incompatible with functional groups that can be reduced, such as alkenes, alkynes, or some nitro groups.
B. Boc-Group Removal (Acidolysis):
-
Substrate: N-Boc-2-methyl-4-piperidone (hypothetical comparator)
-
Procedure:
-
The substrate is dissolved in a suitable solvent like dichloromethane (DCM) or dioxane.
-
An excess of a strong acid, such as trifluoroacetic acid (TFA, typically 20-50% in DCM) or 4M HCl in dioxane, is added.
-
The reaction is stirred at room temperature for 1-4 hours and monitored by TLC.
-
Upon completion, the solvent and excess acid are removed under reduced pressure (often co-evaporating with a solvent like toluene) to yield the piperidone salt.
-
-
Compatibility: This method is incompatible with other acid-sensitive protecting groups like t-butyl ethers or esters.
Caption: Decision workflow based on orthogonal protecting group strategy.
Conclusion and Strategic Recommendations
Benzyl 2-methyl-4-oxopiperidine-1-carboxylate is not merely another piperidone; it is a specialized tool for the construction of complex, chiral molecules. Its value lies in the synergistic interplay of its three core features.
-
Choose this building block when:
-
Stereocontrol is paramount: The C2-methyl group provides excellent, substrate-based control over reactions at the C3, C4, and C5 positions.
-
Regioselectivity is required: It enables selective functionalization at the C5 position via kinetic enolate formation.
-
Downstream acid-catalyzed reactions are planned: The Cbz group offers robust protection where an N-Boc group would fail.
-
-
Consider alternatives like N-Boc-4-piperidone when:
-
The synthesis requires hydrogenation of other functional groups.
-
The target molecule is achiral or stereochemistry is not a primary concern.
-
A milder, non-metallic deprotection step is preferred.
-
Ultimately, the expert chemist does not seek a single "best" building block, but rather understands the unique capabilities of each. By appreciating the nuanced reactivity and stereochemical influence of Benzyl 2-methyl-4-oxopiperidine-1-carboxylate, researchers can design more efficient, predictable, and powerful synthetic routes to the next generation of piperidine-containing therapeutics.
References
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- YouTube. (2023, February 14).
- UNODC. (2023, November 28). Notification from the President of the International Narcotics Control Board to the Chair of the Commission on Narcotic Drugs on.
- Elabscience. (n.d.). Protecting Groups in Peptide Synthesis: A Detailed Guide.
- OpenStax. (2023, September 20). 22.
Sources
- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. nbinno.com [nbinno.com]
- 5. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 6. Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nbinno.com [nbinno.com]
- 8. youtube.com [youtube.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. 22.7 Alkylation of Enolate Ions - Organic Chemistry | OpenStax [openstax.org]
Comparative Guide: Base Selection for Dieckmann Condensation of Amino Diesters
This guide provides an in-depth technical comparison of base systems for the Dieckmann condensation of amino diesters, specifically focusing on the synthesis of N-heterocyclic
Executive Summary
The Dieckmann condensation of N-protected amino diesters is a pivotal transformation in the synthesis of pharmacologically active N-heterocycles, particularly 3-oxopyrrolidine-4-carboxylates and 3-oxopiperidine-4-carboxylates . These scaffolds are ubiquitous in drug development, serving as precursors for
While traditional alkoxide bases (NaOEt, NaOMe) are sufficient for simple substrates, they often fail with sensitive amino acid derivatives due to racemization of the
Mechanistic Context & Challenges
The cyclization of amino diesters presents unique challenges compared to simple carbon analogs:
-
N-Protecting Group Sensitivity: Carbamates (Boc, Cbz) can degrade under harsh basic reflux.
-
Chiral Integrity: The
-proton adjacent to the nitrogen is highly acidic; thermodynamic control often leads to racemization. -
Regioselectivity: In unsymmetrical diesters, the direction of cyclization is dictated by the stability of the resulting enolate.
Graphviz Diagram: General Mechanism & Competition
Figure 1: The competition between intramolecular cyclization (Product) and intermolecular side reactions is governed by dilution and base strength.
Comparative Analysis of Base Systems
A. Alkoxides (NaOEt, NaOMe)
-
Role: Thermodynamic control.
-
Mechanism: Reversible deprotonation. Requires ethanol/methanol solvent.
-
Pros: Inexpensive, scalable, simple workup.
-
Cons:
-
Ester Exchange: Must match the alkoxide to the ester group (e.g., NaOEt for ethyl esters) to avoid transesterification.
-
Racemization: High temperatures (reflux) and protic solvents promote rapid racemization of amino acid stereocenters.
-
Yield: Often moderate (50-65%) due to competing hydrolysis or polymerization.
-
B. Metal Hydrides (NaH, KH)
-
Role: Irreversible deprotonation (Kinetic/Thermodynamic hybrid).
-
Mechanism: Generates
gas, driving the equilibrium forward. -
Pros:
-
No Nucleophilic Attack: Hydride is non-nucleophilic toward the ester carbonyl, preventing transesterification.
-
Versatility: Works well in aprotic solvents (Toluene, THF, DMF).
-
-
Cons:
-
Heterogeneous: Often requires reflux in toluene to initiate, which can be too harsh for N-Boc groups.
-
"The Fire Hazard": Scale-up requires careful handling of
evolution.
-
C. Strong Non-Nucleophilic Bases (LiHMDS, LDA)[1]
-
Role: Kinetic control.
-
Mechanism: Rapid, irreversible deprotonation at low temperature (-78°C).
-
Pros:
-
Chiral Retention: The "Gold Standard" for preserving enantiopurity. The reaction occurs faster than the rate of racemization.
-
Regiocontrol: Can direct cyclization in unsymmetrical substrates by targeting the less hindered proton.
-
-
Cons: High cost, requires cryogenic conditions, strictly anhydrous.
D. Lewis Acid-Mediated (TiCl / Et N)[2]
-
Role: Soft Enolization.
-
Mechanism: Formation of a Titanium(IV) enolate, which is highly nucleophilic but non-basic.
-
Pros:
-
Mildest Conditions: Runs at 0°C to Room Temp.
-
Highest Yields: Often >85-90%.
-
Compatibility: Excellent for complex substrates with labile protecting groups.
-
-
Cons: Atom economy (stoichiometric Titanium waste), requires careful quenching.
Performance Metrics & Data Comparison
The following table summarizes the performance of these bases in the cyclization of N-Boc-N-(ethoxycarbonylmethyl)-
| Feature | NaOEt (Ethanol) | NaH (Toluene) | LiHMDS (THF) | TiCl |
| Reaction Temp | Reflux (78°C) | Reflux (110°C) | -78°C to 0°C | 0°C to 25°C |
| Time | 4 - 12 h | 2 - 6 h | 1 - 3 h | 0.5 - 2 h |
| Typical Yield | 50 - 65% | 65 - 80% | 75 - 85% | 85 - 95% |
| Chiral Retention | Poor (<50% ee) | Moderate | Excellent (>95% ee) | Very Good (>90% ee) |
| Major Side Reaction | Hydrolysis / Exchange | Decarboxylation | O-Acylation | None |
| Cost Efficiency | High | Medium | Low | Medium |
Key Insight: For non-chiral substrates, NaH/Toluene is the industrial workhorse. For chiral substrates or complex synthesis, LiHMDS or TiCl
are non-negotiable to maintain integrity.
Detailed Experimental Protocols
Protocol A: The "Workhorse" Method (NaH in Toluene)
Best for: Achiral substrates, scale-up of simple 3-oxopyrrolidines.
-
Preparation: Wash NaH (60% dispersion in oil, 1.2 equiv) with dry hexane under Argon to remove mineral oil. Suspend in dry Toluene (0.2 M relative to substrate).
-
Addition: Add the amino diester (1.0 equiv) dropwise as a solution in Toluene. Note: Catalytic ethanol (0.1 equiv) is often added to "kickstart" the reaction by forming a small amount of reactive ethoxide.
-
Cyclization: Heat to reflux (110°C). Monitor
evolution. Stir for 3-5 hours until TLC shows consumption of starting material. -
Quench: Cool to 0°C. Carefully add glacial acetic acid (1.2 equiv) to neutralize the enolate.
-
Workup: Dilute with water, extract with EtOAc. The product is often an oil that crystallizes upon standing.
Protocol B: The "Soft Enolization" Method (TiCl /Et N)
Best for: Sensitive substrates, high yield requirements, preventing racemization.
-
Setup: Flame-dry a flask and maintain under
. Add dry DCM (0.1 M). -
Reagent Formation: Cool to 0°C. Add
(2.0 equiv) dropwise (fuming!). The solution will turn yellow/orange. -
Substrate Addition: Add the amino diester (1.0 equiv) neat or in minimal DCM.
-
Base Addition: Add
(4.0 equiv) dropwise over 15 minutes. The solution will turn dark red (Titanium enolate formation). -
Reaction: Stir at 0°C for 1 hour, then warm to room temperature for 1 hour.
-
Quench: Pour the mixture into a vigorously stirred saturated
solution or Tartaric acid solution (to complex Titanium). -
Workup: Filter through Celite to remove Titanium salts if necessary. Extract with DCM.
Decision Matrix for Researchers
Use this logic flow to select the appropriate base for your specific amino diester.
Figure 2: Decision matrix for selecting the optimal base based on substrate chirality, scale, and sensitivity.
References
-
Dieckmann, W. (1894).[1][2][3][4][5] Zur Kenntniss der Ringbildung aus Kohlenstoffketten. Berichte der deutschen chemischen Gesellschaft, 27(1), 102-103.[1] Link
-
Schaefer, J. P., & Bloomfield, J. J. (1967).[2][3] The Dieckmann Condensation.[1][2][3][4][6][7] Organic Reactions, 15, 1-203.[3] Link
-
Tanabe, Y., et al. (2002). Practical Synthesis of (Z)-Civetone Utilizing Ti-Dieckmann Condensation. Advanced Synthesis & Catalysis, 344(5), 507-510.[5] Link
-
Davis, B. R., & Garrett, P. J. (1991).[2][3] Dieckmann Cyclization.[2][8][9][10] In Comprehensive Organic Synthesis, Vol 2, 806-829.[2][3] Link
-
Kuhn, B., et al. (2011). Synthesis of 3-Oxopyrrolidine-4-carboxylic Acid Derivatives. European Journal of Organic Chemistry.[11] Link
-
Hoye, T. R., et al. (2006).[10] Silylative Dieckmann-Like Cyclizations of Ester-Imides.[8][10] Organic Letters, 8(22), 5089-5091. Link
Sources
- 1. synarchive.com [synarchive.com]
- 2. Dieckmann condensation - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. jk-sci.com [jk-sci.com]
- 6. youtube.com [youtube.com]
- 7. organicreactions.org [organicreactions.org]
- 8. Silylative Dieckmann-like cyclizations of ester-imides (and diesters) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. gchemglobal.com [gchemglobal.com]
- 10. Dieckmann Condensation [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
Stereo- and Regiocontrol in the Olefination of 4-Piperidones: A Comparative Guide to Wittig and HWE Protocols
Executive Summary
The olefination of 4-piperidones is a gateway transformation in the synthesis of numerous bioactive scaffolds, including antihistamines (e.g., Loratadine, Ketotifen) and antidepressants (e.g., Paroxetine analogs). However, this reaction presents a unique set of stereochemical challenges that differ from standard aliphatic ketones.
For researchers, the assessment of
-
Symmetric Substrates (N-substituted-4-piperidones):
isomerism is degenerate (non-existent) regarding the ring. The critical selectivity metric here is Regioselectivity (Exocyclic vs. Endocyclic alkene formation). -
Asymmetric Substrates (3-substituted-4-piperidones):
isomerism is active. Steric clash between the C3-substituent and the incoming ylide dictates the stereochemical outcome.
This guide objectively compares the Wittig reaction against the Horner-Wadsworth-Emmons (HWE) reaction, providing evidence-based protocols to maximize the desired exocyclic alkene geometry.
Mechanistic Insight & The "Endo-Trap"
Before assessing selectivity, one must understand the failure modes specific to 4-piperidones. Unlike simple cyclohexanones, 4-piperidones possess basic nitrogen (unless protected with carbamates like Boc/Cbz) and acidic
The Selectivity Landscape
-
Kinetic Control (Wittig): Unstabilized ylides react rapidly to form oxaphosphetanes. In 3-substituted systems, this favors the
-alkene (syn-elimination). -
Thermodynamic Control (HWE): Stabilized phosphonate carbanions undergo reversible addition. This equilibration favors the
-alkene (anti-elimination) to minimize steric strain between the ylide ester group and the piperidine ring.
The "Endo-Trap" (Regioselectivity Failure)
A common failure in 4-piperidone olefination is the isomerization of the desired exocyclic double bond into the ring, forming a thermodynamically stable enamine (tetrahydropyridine). This is driven by strong bases or excess acidic workup.
Figure 1: The reaction pathway showing the competitive isomerization to the endocyclic enamine, a frequent impurity in Wittig reactions employing strong bases (e.g., n-BuLi).
Comparative Analysis: Wittig vs. HWE
The following table contrasts the performance of standard Wittig reagents against HWE phosphonates specifically for 4-piperidone substrates.
| Feature | Wittig (Unstabilized Ylide) | Wittig (Stabilized Ylide) | HWE (Phosphonate) |
| Reagent Type | |||
| Dominant Selectivity | High | ||
| Reactivity | High (Reacts with ketones) | Low (Often fails with hindered ketones) | High (With appropriate base) |
| Base Requirement | Strong (n-BuLi, NaNH2) | Moderate (KOtBu) | Moderate (NaH, LiCl/DBU) |
| Risk of Endo-Isomer | High (Due to strong base) | Low | Low (Milder conditions) |
| Workup | Difficult ( | Difficult ( | Easy (Water-soluble phosphate) |
| Best Use Case | Installing simple alkyl chains | Not recommended for piperidones | Installing esters/nitriles (Exocyclic) |
Critical Assessment
-
For Symmetric Piperidones: Use HWE . The
issue is irrelevant, but HWE offers superior yields and easier purification (removal of water-soluble phosphate byproducts vs. triphenylphosphine oxide). -
For 3-Substituted Piperidones (Asymmetric):
-
Targeting
-Isomer: Use HWE .[1] The steric bulk at C3 forces the phosphonate ester distal to the substituent. -
Targeting
-Isomer: Avoid standard Wittig. Use the Still-Gennari modification (using electron-deficient phosphonates like bis(trifluoroethyl)phosphonoacetate). It provides high -selectivity without the harsh conditions of unstabilized Wittig reactions.
-
Experimental Protocols
Protocol A: High-Selectivity HWE Reaction (E-Isomer Dominant)
Best for: Synthesis of
Reagents:
-
Triethyl phosphonoacetate (1.2 equiv)
-
Sodium Hydride (60% dispersion, 1.2 equiv)
-
N-Boc-4-piperidone (1.0 equiv)
-
Solvent: Anhydrous THF (0.2 M)
Workflow:
-
Activation: Suspend NaH in anhydrous THF at 0°C under Argon. Add triethyl phosphonoacetate dropwise. Stir for 30 min until H2 evolution ceases and the solution becomes clear (formation of the phosphonate carbanion).
-
Addition: Add N-Boc-4-piperidone (dissolved in minimal THF) dropwise to the carbanion solution at 0°C.
-
Reaction: Allow the mixture to warm to Room Temperature (RT). Stir for 2–4 hours. Note: Heating to reflux may increase conversion but risks endo-isomerization.
-
Quench: Carefully quench with saturated
. -
Workup: Extract with EtOAc. Wash organic layer with brine. Dry over
. -
Purification: Silica gel chromatography. The product is the Exocyclic E-alkene .
Validation Check:
-
1H NMR: Look for the vinylic proton signal.[2] In symmetric piperidones, this is a singlet/triplet around 5.7 ppm. In 3-substituted cases, the
-isomer typically shows a downfield shift for the vinyl proton compared to the -isomer due to the anisotropy of the carbonyl group.
Protocol B: Z-Selective Olefination (Still-Gennari Modification)
Best for: 3-substituted piperidones where the Z-isomer is required.
Reagents:
-
Bis(2,2,2-trifluoroethyl) (methoxycarbonylmethyl)phosphonate (1.1 equiv)
-
KHMDS (1.1 equiv)
-
18-Crown-6 (1.5 equiv)
-
Solvent: THF (-78°C)
Workflow:
-
Complexation: Dissolve the fluorinated phosphonate and 18-crown-6 in THF and cool to -78°C.
-
Deprotonation: Add KHMDS slowly. Stir for 30 mins.
-
Addition: Add the 3-substituted-4-piperidone slowly.
-
Kinetic Trap: Maintain at -78°C for 1-2 hours, then quench cold with saturated
. Do not warm to RT before quenching. -
Result: High preference for the Z-alkene (kinetic product).
Decision Logic for Selectivity
Use the following decision tree to select the correct methodology for your specific piperidone substrate.
Figure 2: Strategic decision tree for selecting olefination conditions based on substrate symmetry and desired stereochemical outcome.
References
-
Endocyclic vs Exocyclic Olefin Formation
- Source: Semantic Scholar. "Endocyclic vs exocyclic olefin formation from 4‐piperidones via the wittig reaction."
- Significance: Establishes the competition between desired exocyclic products and isomerized endocyclic byproducts.
-
Wittig Reaction Mechanism & Selectivity
-
Horner-Wadsworth-Emmons (HWE)
-
Synthesis of Paroxetine Analogs (3-Substituted Piperidines)
- Source: ResearchGate. "Synthesis of paroxetine analogues."
- Significance: Demonstrates the relevance of stereocontrol in 3,4-disubstituted piperidine scaffolds for drug development.
-
Still-Gennari Modification
Sources
- 1. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 2. cpb-us-e2.wpmucdn.com [cpb-us-e2.wpmucdn.com]
- 3. Wittig reaction - Wikipedia [en.wikipedia.org]
- 4. Horner-Wadsworth-Emmons (HWE) Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 5. Thieme E-Journals - Synthesis / Full Text [thieme-connect.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Benzyl 2-methyl-4-oxopiperidine-1-carboxylate
For the diligent researcher, scientist, and drug development professional, the lifecycle of a chemical intermediate extends far beyond its use in synthesis. Proper disposal is not merely a regulatory hurdle but a critical component of laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of Benzyl 2-methyl-4-oxopiperidine-1-carboxylate, grounding every recommendation in the principles of chemical reactivity and established safety protocols.
Hazard Identification and Risk Assessment: Understanding the "Why"
Before any disposal protocol is initiated, a thorough understanding of the compound's intrinsic hazards is paramount. Benzyl 2-methyl-4-oxopiperidine-1-carboxylate, while a valuable synthetic building block, possesses a toxicological profile that necessitates careful handling.
Causality of Hazards:
-
Piperidine Moiety: The piperidine ring is a common feature in many biologically active compounds and can exhibit irritant properties.
-
Carbamate Group: Carbamates as a class can interfere with enzyme function, and their hydrolysis can lead to the formation of other potentially hazardous compounds. Alkaline hydrolysis is a known degradation pathway for carbamates.
-
Benzyl Group: The benzyl carbamate protecting group is stable under mild acidic and basic conditions. However, it can be cleaved under specific conditions, such as catalytic hydrogenation or in the presence of strong Lewis acids, to produce toluene and carbon dioxide.[2] While these conditions are not typical in a waste container, the potential for degradation underscores the importance of proper waste segregation.
Quantitative Data Summary:
| Property | Value | Source |
| Chemical Formula | C₁₄H₁₇NO₃ | [3] |
| Molecular Weight | 247.29 g/mol | [3] |
| GHS Hazard Statements (for a closely related compound) | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | [1] |
Personal Protective Equipment (PPE): Your First Line of Defense
Given the identified hazards, the following PPE is mandatory when handling Benzyl 2-methyl-4-oxopiperidine-1-carboxylate in any form, including for disposal:
-
Eye Protection: Chemical safety goggles are required. In situations with a splash risk, a face shield should be worn in addition to goggles.
-
Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, must be worn. Always inspect gloves for tears or punctures before use.
-
Body Protection: A standard laboratory coat is required. For larger quantities or in the event of a spill, a chemically resistant apron is recommended.
-
Respiratory Protection: While general laboratory ventilation should be sufficient for handling small quantities, if there is a risk of generating aerosols or dust, a NIOSH-approved respirator may be necessary.
Disposal Workflow: A Step-by-Step Protocol
The guiding principle for the disposal of Benzyl 2-methyl-4-oxopiperidine-1-carboxylate is that it must be treated as hazardous chemical waste. It should never be disposed of down the drain or in regular trash.
Step 1: Waste Segregation
Proper segregation is crucial to prevent dangerous chemical reactions within the waste container.
-
Action: Collect waste Benzyl 2-methyl-4-oxopiperidine-1-carboxylate and any materials contaminated with it (e.g., pipette tips, weighing paper) in a designated hazardous waste container.
-
Causality: The N-Boc protecting group on piperidine derivatives can be unstable in acidic conditions. Therefore, it is critical to avoid mixing this waste with strong acids. The benzyl carbamate group is generally stable but should not be mixed with strong oxidizing agents, as this could lead to uncontrolled reactions.
Step 2: Container Selection and Labeling
The integrity of the waste container is essential for safe storage and transport.
-
Action: Use a chemically compatible, leak-proof container with a secure screw-top cap. High-density polyethylene (HDPE) containers are a suitable choice. Label the container clearly with the words "Hazardous Waste," the full chemical name "Benzyl 2-methyl-4-oxopiperidine-1-carboxylate," and the approximate concentration and quantity.
-
Causality: Using a compatible container prevents degradation of the container and potential leaks. Clear and accurate labeling is a regulatory requirement and ensures that waste handlers are aware of the contents, allowing for safe and appropriate final disposal.
Step 3: Decontamination of Empty Containers
Empty containers that once held Benzyl 2-methyl-4-oxopiperidine-1-carboxylate must be decontaminated before being discarded as regular trash.
-
Action:
-
Ensure the container is as empty as possible.
-
Rinse the container three times with a suitable solvent (e.g., acetone or ethanol).
-
Collect the rinsate from all three rinses and add it to your hazardous waste container for Benzyl 2-methyl-4-oxopiperidine-1-carboxylate.
-
Allow the container to air dry completely in a well-ventilated area, such as a fume hood.
-
Once dry, deface or remove the original label and dispose of the container in the regular laboratory glass or plastic recycling, as appropriate.
-
-
Causality: The triple-rinse procedure ensures that residual chemical, which would still be considered hazardous waste, is removed from the container. Collecting the rinsate is critical as it is now considered hazardous waste. Defacing the label prevents confusion and ensures the empty container is not mistaken for a chemical container.
Step 4: Spill Management
In the event of a spill, immediate and appropriate action is necessary to mitigate risks.
-
Action:
-
Alert personnel in the immediate area and evacuate if necessary.
-
Wearing appropriate PPE, contain the spill with an inert absorbent material such as vermiculite, sand, or a commercial chemical spill pillow.
-
Carefully sweep or scoop the absorbent material into a designated hazardous waste container.
-
Clean the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.
-
-
Causality: Using an inert absorbent prevents any reaction with the spilled chemical. Containing the spill prevents it from spreading and becoming a larger hazard.
Step 5: Final Disposal
The final disposal of the collected hazardous waste must be handled by trained professionals.
-
Action: Arrange for the collection of your properly labeled and sealed hazardous waste container by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Causality: Licensed hazardous waste disposal facilities have the equipment and expertise to handle and dispose of chemical waste in a manner that is safe for the public and the environment, and in compliance with all federal, state, and local regulations.
Regulatory Framework
In the United States, the Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA). Unused Benzyl 2-methyl-4-oxopiperidine-1-carboxylate, if discarded, would likely be classified as a "U-listed" hazardous waste due to its toxic properties.[4][5][6][7] P-listed wastes are acutely hazardous, a classification that does not appear to apply here based on available data for similar compounds.[4][5][6][8]
Logical Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of Benzyl 2-methyl-4-oxopiperidine-1-carboxylate.
Caption: Disposal workflow for Benzyl 2-methyl-4-oxopiperidine-1-carboxylate.
By adhering to these procedures, researchers can ensure the safe and compliant disposal of Benzyl 2-methyl-4-oxopiperidine-1-carboxylate, thereby protecting themselves, their colleagues, and the environment.
References
-
(R)-Benzyl 2-methyl-4-oxopiperidine-1-carboxylate. Benchchem.
-
Buy Benzyl 2-(4-(methoxycarbonyl)phenyl)-4-oxopiperidine-1-carboxylate | 2238811-87-3. Smolecule.
-
Benzyl 4-oxopiperidine-1-carboxylate | C13H15NO3 | CID 643496. PubChem.
-
Optimizing Peptide Synthesis: The Role of Benzyl Carbamate Protecting Groups. Benchchem.
-
Benzyl carbamate. Wikipedia.
-
(R)-Benzyl 2-ethyl-4-oxopiperidine-1-carboxylate | C15H19NO3. PubChem.
-
Polyurethane Waste Recycling: Thermolysis of the Carbamate Fraction. ACS Omega.
-
Cbz-Protected Amino Groups. Organic Chemistry Portal.
-
Technical Support Center: Synthesis of N-Boc-Piperidine Derivatives. Benchchem.
-
(S)-Benzyl 2-methyl-4-oxopiperidine-1-carboxylate. BLDpharm.
-
Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. US EPA.
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules.
-
Hazardous Waste Listings. US EPA.
-
Methyl 1-benzyl-4-oxo-3-piperidine-carboxylate hydrochloride - SAFETY DATA SHEET. Fisher Scientific.
-
Carbamate base-catalyzed hydrolysis mechanisms, including (a) E1cb... ResearchGate.
-
Protecting Groups for Amines: Carbamates. Master Organic Chemistry.
-
Urethanases for the Enzymatic Hydrolysis of Low Molecular Weight Carbamates and the Recycling of Polyurethanes. PubMed.
-
N-Boc-piperidine 98 75844-69-8. Sigma-Aldrich.
-
Benzyl 2-benzyl-4-oxopiperidine-1-carboxylate. BLD Pharm.
-
5.1 Listed Hazardous Wastes (F, K, U, and P lists). Cornell EHS.
-
(a) Hydrolysis of carbamate. (b) Degradation products of sugar derived dilactones containing cross. ResearchGate.
-
Waste Designation Decision Matrix - P and U Listed Wastes. Texas Commission on Environmental Quality.
-
Enzymatic deprotection of amines and hydroxides. Google Patents.
-
Application Notes: The Versatility of N-Boc-4-hydroxypiperidine as a Precursor in Piperidine-Based Drug Synthesis. Benchchem.
-
Substrate scope of C2 functionalization. The N‐Boc‐piperidine (1 a)... ResearchGate.
-
Kinetics of Carbaryl Hydrolysis. Clemson University.
-
U List of Hazardous Wastes. Minnesota Pollution Control Agency.
-
Methyl 1-benzyl-4-oxopiperidine-3-carboxylate hydrochloride | C14H18ClNO3 | CID 107479. PubChem.
Sources
- 1. Benzyl 4-oxopiperidine-1-carboxylate | C13H15NO3 | CID 643496 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. (R)-Benzyl 2-methyl-4-oxopiperidine-1-carboxylate|CAS 852051-10-6 [benchchem.com]
- 4. epa.gov [epa.gov]
- 5. epa.gov [epa.gov]
- 6. Waste Designation Decision Matrix - P and U Listed Wastes - Texas Commission on Environmental Quality - www.tceq.texas.gov [tceq.texas.gov]
- 7. pca.state.mn.us [pca.state.mn.us]
- 8. 5.1 Listed Hazardous Wastes (F, K, U, and P lists) [ehs.cornell.edu]
Personal protective equipment for handling Benzyl 2-methyl-4-oxopiperidine-1-carboxylate
Comprehensive Safety and Handling Guide: Benzyl 2-methyl-4-oxopiperidine-1-carboxylate
This guide provides essential safety protocols and operational directives for the handling and disposal of Benzyl 2-methyl-4-oxopiperidine-1-carboxylate. It is designed for researchers and drug development professionals to ensure a safe and compliant laboratory environment. The information herein is synthesized from authoritative safety data sheets (SDS) of the target compound and structurally related piperidine derivatives to provide a comprehensive safety framework.
Hazard Identification and Risk Assessment
Benzyl 2-methyl-4-oxopiperidine-1-carboxylate is classified with the following hazards[1]:
-
Acute Toxicity (Oral): Harmful if swallowed (Category 4)[1].
-
Skin Irritation: Causes skin irritation (Category 2)[1].
-
Eye Irritation: Causes serious eye irritation (Category 2)[1].
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation (Category 3)[1].
The primary routes of exposure are inhalation, eye contact, skin contact, and ingestion[2]. The causality of these hazards is rooted in the chemical's reactivity with biological tissues. Skin and eye contact can lead to inflammation, characterized by itching, redness, and pain[2]. Inhalation may irritate the respiratory system, and ingestion can be harmful[1][2].
GHS Hazard Summary Table
| Hazard Classification | Category | Hazard Statement | Pictogram | Signal Word |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed | GHS07 | Warning |
| Skin Irritation | 2 | H315: Causes skin irritation | GHS07 | Warning |
| Eye Irritation | 2 | H319: Causes serious eye irritation | GHS07 | Warning |
| STOT - Single Exposure | 3 | H335: May cause respiratory irritation | GHS07 | Warning |
Data synthesized from the Safety Data Sheet for Benzyl 2-methyl-4-oxopiperidine-1-carboxylate[1].
Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to safety, beginning with robust engineering controls and supplemented by appropriate PPE, is critical. The primary objective is to minimize exposure to the chemical.
Engineering Controls
-
Ventilation: All handling of Benzyl 2-methyl-4-oxopiperidine-1-carboxylate should be conducted in a well-ventilated area. A chemical fume hood is required to control airborne concentrations[1][2].
-
Eyewash Stations and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation[3][4].
Personal Protective Equipment (PPE)
The selection of PPE is the final and a critical barrier between the researcher and the chemical. The following PPE is mandatory when handling Benzyl 2-methyl-4-oxopiperidine-1-carboxylate[1][2][5]:
-
Eye and Face Protection: Wear chemical safety goggles that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166[3][4][6]. A face shield should be worn in conjunction with goggles when there is a splash hazard[5].
-
Skin Protection:
-
Gloves: Wear suitable chemical-resistant gloves tested according to EN 374[7][8]. Due to the potential for skin irritation and toxicity, it is crucial to check for glove integrity before and during use.
-
Lab Coat/Protective Clothing: A lab coat or other protective clothing is required to prevent skin contact[5][9].
-
-
Respiratory Protection: If ventilation is inadequate or if aerosols are generated, a NIOSH-approved respirator with an appropriate cartridge should be used in accordance with OSHA's respiratory protection standard (29 CFR 1910.134)[5].
PPE Donning and Doffing Workflow
Caption: Step-by-step process for the safe disposal of chemical waste.
References
- Carbosynth Ltd. (2022).
- Carl ROTH GmbH + Co. KG. (2025). Safety Data Sheet: Piperidine. Karlsruhe, Germany.
- AK Scientific, Inc. (n.d.).
- Thermo Fisher Scientific. (2025).
- New Jersey Department of Health. (n.d.). Hazard Summary: Piperidine.
- Fisher Scientific. (2025). Safety Data Sheet: 1-Benzyl-3-carbethoxy-4-piperidone hydrochloride.
- Merck KGaA. (n.d.).
- Thermo Fisher Scientific. (2024).
- Loba Chemie Pvt. Ltd. (n.d.).
- Carl ROTH GmbH + Co. KG. (n.d.).
- Fisher Scientific Company. (2025).
Sources
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
